Tanshindiol A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-hydroxy-6-(hydroxymethyl)-1-methyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9-7-23-17-11-4-5-12-10(3-2-6-18(12,22)8-19)14(11)16(21)15(20)13(9)17/h4-5,7,19,22H,2-3,6,8H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHMQUSSYNZSTA-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Tanshindiol A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of Tanshindiol A, a bioactive diterpenoid of significant interest for its potential therapeutic applications. The document details its primary plant origins, methods for its extraction and quantification, and insights into its molecular mechanism of action.
Natural Occurrence of this compound
This compound is a member of the tanshinone class of compounds, which are abietane-type norditerpenoid quinones. The primary and most well-documented natural source of this compound is the dried root and rhizome of Salvia miltiorrhiza Bunge , a perennial plant in the mint family, Lamiaceae.[1][2] This traditional Chinese medicinal herb, commonly known as Danshen, has been used for centuries to treat various ailments, particularly cardiovascular diseases.[2]
While Salvia miltiorrhiza is the principal source, other species within the Salvia genus have also been reported to produce tanshinones, although the specific presence and concentration of this compound in these species are less characterized.[3] Research indicates that tanshinones are primarily localized in the roots of the plant, with significantly lower or undetectable levels in the aerial parts such as stems, leaves, and flowers.[4][5]
Table 1: Distribution of Major Phytochemicals in Salvia miltiorrhiza
| Plant Part | Major Bioactive Compounds Present | Presence of Tanshinones |
| Roots | Salvianolic acids, Tanshinones (including this compound), Diterpenoids | High |
| Stems | Salvianolic acids, Flavonoids, Triterpenes | Not detected |
| Leaves | Salvianolic acids, Flavonoids, Triterpenes | Not detected |
| Flowers | Salvianolic acids, Flavonoids, Triterpenes | Not detected |
Source: Adapted from a comparative analysis of chemical constituents in Salvia miltiorrhiza.[4]
Biosynthesis of this compound
This compound, like other tanshinones, is synthesized in Salvia miltiorrhiza through the methylerythritol phosphate (MEP) pathway. The biosynthesis begins with the formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic reactions involving cyclization and oxidation, the basic abietane skeleton is formed and subsequently modified to yield the various tanshinone structures.
Experimental Protocols
Extraction of this compound from Salvia miltiorrhiza Roots
This protocol describes an ultrasonic-assisted extraction (UAE) method, which enhances extraction efficiency and reduces extraction time.
Materials and Reagents:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Ethanol (95%) or Methanol
-
Ultrasonic bath
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Salvia miltiorrhiza root and place it in a 250 mL flask.
-
Add 100 mL of 95% ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature at 40°C.[6]
-
After sonication, filter the mixture through Whatman No. 1 filter paper. Alternatively, centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the residue with another 100 mL of 95% ethanol to ensure complete extraction.
-
Combine the filtrates/supernatants and concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.
-
The resulting crude extract can be used for further purification or analysis.
Quantification of this compound using UPLC-MS/MS
This protocol outlines a sensitive and accurate method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program to separate this compound from other tanshinones. A typical gradient might start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound need to be determined using a pure standard.
Sample Preparation:
-
Accurately weigh the dried extract obtained from the extraction protocol.
-
Dissolve the extract in methanol to a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
Standard Curve Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (1 mg/mL).
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Analyze the standard solutions using the UPLC-MS/MS method to construct a calibration curve.
Data Analysis:
-
Inject the prepared sample solution into the UPLC-MS/MS system.
-
Identify and integrate the peak corresponding to this compound based on its retention time and specific MRM transition.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathway Modulation
Recent studies have identified that tanshindiols, including this compound, exert their biological effects, at least in part, by modulating epigenetic mechanisms. Specifically, they have been shown to be inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) , a histone methyltransferase.
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound can lead to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes that are silenced in various cancers.
This guide provides a foundational understanding for researchers and professionals working with this compound. Further research is warranted to explore the full range of its natural sources, optimize extraction and purification processes, and fully elucidate its mechanisms of action for potential drug development.
References
- 1. The tanshinones from the plant of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
In-Depth Technical Guide: Isolation of Tanshindiol A from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating Tanshindiol A, a bioactive diterpenoid from the roots of Salvia miltiorrhiza (Danshen). This document outlines the essential experimental protocols, quantitative data, and relevant biological context to support research and development efforts.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicinal herb with a rich history of use in treating cardiovascular and cerebrovascular diseases. Its therapeutic effects are largely attributed to a class of lipophilic compounds known as tanshinones. Among these, this compound is a minor constituent that has garnered interest for its potential pharmacological activities. This guide focuses on the technical aspects of its isolation and characterization.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general workflow can be established based on the common procedures for separating tanshinones from Salvia miltiorrhiza. The following protocols are synthesized from established methods for isolating related tanshinone compounds and should be adapted and optimized for the specific target of this compound.
Extraction of Crude Tanshinones
The initial step involves the extraction of the lipophilic compounds from the dried roots of Salvia miltiorrhiza.
Methodology:
-
Material Preparation: Obtain dried and powdered roots of Salvia miltiorrhiza.
-
Solvent Extraction:
-
Perform reflux extraction of the powdered plant material with 95% ethanol. This is a common method for obtaining a crude extract rich in tanshinones.[1]
-
Alternatively, ethyl acetate can be used as the extraction solvent under reflux.[2]
-
Another approach involves sequential extraction, starting with a less polar solvent like n-hexane to remove lipids, followed by extraction with ethanol or methanol.
-
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process that typically involves various chromatographic techniques to separate the complex mixture of tanshinones.
Methodology:
-
Macroporous Resin Chromatography:
-
The crude extract is dissolved in an appropriate solvent and subjected to column chromatography using a non-polar macroporous adsorption resin (e.g., D101).[1]
-
Elution is performed with a stepwise gradient of ethanol in water (e.g., 0%, 45%, and 90% ethanol).[3] The fraction eluted with high-concentration ethanol is expected to be enriched with tanshinones.
-
-
Silica Gel Column Chromatography:
-
The tanshinone-rich fraction is further purified by silica gel column chromatography.
-
A gradient elution system of n-hexane and ethyl acetate is commonly employed to separate compounds based on polarity.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification step often involves preparative reversed-phase HPLC to obtain highly pure this compound.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile or methanol in water.
-
Quantitative Data
Table 1: Yield and Purity of Tanshinones from Salvia miltiorrhiza by HSCCC [2]
| Compound | Yield (mg from 300 mg crude extract) | Purity (%) |
| Dihydrotanshinone I | - | 88.1 |
| Cryptotanshinone | - | 98.8 |
| Tanshinone I | - | 93.5 |
| Tanshinone IIA | - | 96.8 |
Table 2: Spectroscopic Data for Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
| Spectroscopic Method | Purpose |
| UV Spectroscopy | Provides information about the chromophore system. |
| IR Spectroscopy | Identifies functional groups present in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. High-resolution MS (HR-MS) provides the elemental composition. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon and proton framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for complete structure determination.[5] |
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not well-defined in the literature, related tanshinones have been shown to exert their biological effects through various signaling pathways. It is plausible that this compound may share similar mechanisms of action.
Tanshinones have been reported to target several key signaling pathways involved in cancer and inflammation, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Several tanshinones have been shown to inhibit this pathway.[6]
-
MAPK Pathway: The mitogen-activated protein kinase pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[6]
-
JAK-STAT Pathway: This pathway is involved in immune responses and cell growth.[7]
-
NF-κB Pathway: A key regulator of inflammation and immune responses.[8]
It has been reported that Tanshindiol B and C, structurally similar to this compound, are inhibitors of the EZH2 histone methyltransferase, suggesting a potential role in epigenetic regulation.[9]
Visualizations
Experimental Workflow for Tanshinone Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinone IIA isolated from Salvia miltiorrhiza elicits the cell death of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Angiogenesis Screening and Mechanism of Action of Novel Tanshinone Derivatives Produced by One-Pot Combinatorial Modification of Natural Tanshinone Mixture from Salvia Miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tanshinones from the plant of Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Tanshinone against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Activity and Mechanism of Tanshinone IIA in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of Tanshindiol A: A Technical Guide for Researchers
An In-depth Exploration of the Enzymatic Machinery Behind a Promising Bioactive Compound
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of Tanshindiol A, a bioactive diterpenoid found in the medicinal plant Salvia miltiorrhiza. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and metabolic engineering of tanshinones.
Introduction to this compound and the Tanshinone Family
Tanshinones are a class of abietane-type norditerpenoid quinones that are the primary lipophilic bioactive constituents of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for treating cardiovascular diseases.[1][2][3] Among the dozens of identified tanshinones, this compound, along with its related diol counterparts, has garnered interest for its potential pharmacological activities. The biosynthesis of these complex natural products involves a multi-step enzymatic cascade, starting from common isoprenoid precursors. Elucidating this pathway is crucial for enabling the biotechnological production of specific high-value tanshinones like this compound.
The Core Biosynthetic Pathway to Tanshinone Precursors
The biosynthesis of all tanshinones, including this compound, originates from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][3] These precursors are synthesized through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP).[1]
The commitment to the tanshinone scaffold begins with the cyclization of GGPP. This two-step process is catalyzed by a pair of diterpene synthases:
-
Copalyl Diphosphate Synthase (SmCPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP), establishing the bicyclic core of the molecule.[1]
-
Kaurene Synthase-Like (SmKSL): SmKSL then mediates the ionization of the diphosphate group and a subsequent cyclization and rearrangement cascade to produce the tricyclic abietane diterpene, miltiradiene .[1]
Miltiradiene is the first stable hydrocarbon intermediate specific to the tanshinone pathway. Its formation is a critical branching point from other diterpenoid pathways.
The Central Role of Cytochrome P450s in Oxidative Modifications
Following the formation of miltiradiene, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), which are heme-thiolate proteins that catalyze a wide range of reactions, primarily hydroxylations.[1]
Formation of Ferruginol: The Gateway to Tanshinone Diversity
The first key oxidative step is the conversion of miltiradiene to ferruginol . This reaction is catalyzed by CYP76AH1 , a member of the CYP76AH subfamily.[4][5] This enzyme carries out a unique four-electron oxidation cascade, resulting in the aromatization of the C-ring and the introduction of a hydroxyl group at the C-12 position.[4] Ferruginol is a crucial intermediate, and its production in heterologous systems like yeast has been achieved, paving the way for the synthetic biology-based production of tanshinones.[4][5]
Subsequent Hydroxylations and the Path to Structural Diversity
From ferruginol, the pathway branches out, leading to a diverse array of tanshinones through the action of other CYP enzymes and dioxygenases. While the specific enzymes responsible for the C-1 and C-2 hydroxylation to form this compound have not yet been definitively identified in the scientific literature, several other key oxidative enzymes have been characterized, providing insight into the subsequent steps of tanshinone biosynthesis:
-
CYP76AH3: This enzyme exhibits promiscuous activity, catalyzing the hydroxylation of ferruginol at the C-11 position to produce 11-hydroxyferruginol, and can also introduce a carbonyl group at C-7 to form sugiol, which can be further hydroxylated to 11-hydroxysugiol.[6][7]
-
CYP76AK1, CYP76AK2, and CYP76AK3: These enzymes are responsible for the hydroxylation of the C-20 methyl group of various tanshinone intermediates.[6][8]
-
Sm2OGD25: A 2-oxoglutarate-dependent dioxygenase has been identified that catalyzes the hydroxylation of sugiol at the C-15 and C-16 positions to produce hypargenin B and crossogumerin C, respectively.[4][5]
The current understanding suggests that a combination of these and other yet-to-be-discovered enzymes contribute to the rich structural diversity of the tanshinone family. The formation of this compound likely involves specific hydroxylases that act on a ferruginol-derived intermediate to introduce hydroxyl groups at the C-1 and C-2 positions of the A-ring.
Quantitative Analysis of Tanshinone Biosynthesis
The quantification of tanshinones and their biosynthetic intermediates is essential for understanding the pathway flux and for metabolic engineering efforts. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice for the sensitive and specific detection of these compounds.[9][10][11]
Table 1: Quantitative Data on Tanshinone Production in Engineered Salvia miltiorrhiza
| Transgene(s) Overexpressed | Plant System | Key Metabolite(s) Measured | Fold Increase vs. Control | Reference |
| SmHMGR and SmGGPPS | Hairy Roots | Total Tanshinones | ~4.74 | [12] |
Note: This table summarizes representative data on the enhancement of total tanshinone production through metabolic engineering. Specific quantitative data for this compound and its immediate precursors are limited in the current literature.
Experimental Protocols
Heterologous Expression and Functional Characterization of CYP450 Enzymes in Yeast
A common and effective method for characterizing the function of plant CYP450 enzymes is through heterologous expression in Saccharomyces cerevisiae.
Experimental Workflow:
-
Gene Cloning and Vector Construction: The full-length cDNA of the candidate CYP450 gene is cloned into a yeast expression vector, typically under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain. Strains like WAT11, which co-express a cytochrome P450 reductase (CPR) from Arabidopsis thaliana, are often used to ensure sufficient electron transfer to the heterologously expressed P450.
-
Microsome Isolation:
-
Yeast cultures are grown to mid-log phase and then induced for protein expression.
-
Cells are harvested by centrifugation and washed.
-
The cell pellet is resuspended in an ice-cold lysis buffer containing protease inhibitors.
-
Cells are lysed using methods such as glass bead vortexing or a French press.
-
The homogenate is subjected to a series of centrifugations to pellet cell debris and mitochondria.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction, which contains the membrane-bound CYP450 enzymes.[13][14][15][16]
-
-
In Vitro Enzyme Assays:
-
The microsomal pellet is resuspended in a reaction buffer.
-
The reaction is initiated by adding the substrate (e.g., ferruginol) and an NADPH-regenerating system.
-
The reaction mixture is incubated at an optimal temperature for a defined period.
-
The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate).[7]
-
-
Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS to identify and quantify the enzymatic products.[9][10]
LC-MS/MS for Quantification of Hydroxylated Tanshinones
Methodology:
-
Sample Preparation: Plant material is dried, ground, and extracted with a suitable organic solvent (e.g., methanol or acetone). The extract is then filtered before analysis.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water (often containing a small amount of formic acid) and acetonitrile or methanol.
-
Mass Spectrometry Detection:
Visualizing the Biosynthetic Pathway and Experimental Workflows
Future Directions
The biosynthesis of this compound is a complex process that is not yet fully understood. A significant knowledge gap remains in the identification and characterization of the specific enzymes responsible for the C-1 and C-2 hydroxylation of the tanshinone backbone. Future research efforts should focus on:
-
Functional genomics and transcriptomics: To identify candidate CYP450s or dioxygenases that are co-expressed with known tanshinone biosynthetic genes in S. miltiorrhiza.
-
In vitro and in vivo functional characterization: To confirm the activity of candidate enzymes using the experimental workflows described in this guide.
-
Metabolic engineering: To engineer microbial or plant-based systems for the targeted production of this compound by expressing the complete biosynthetic pathway once all enzymes are identified.
The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into plant specialized metabolism but also open up new avenues for the sustainable production of this and other valuable medicinal compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza | Semantic Scholar [semanticscholar.org]
- 6. preprints.org [preprints.org]
- 7. Functional Study and Efficient Catalytic Element Mining of CYP76AHs in Salvia Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted mutagenesis of CYP76AK2 and CYP76AK3 in Salvia miltiorrhiza reveals their roles in tanshinones biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tanshinone IIA and its three hydroxylated metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic engineering tanshinone biosynthetic pathway in Salvia miltiorrhiza hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Microsome Isolation from Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tanshindiol A and its Potential as a Xanthine Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshindiol A, a diterpenoid derived from the medicinal plant Salvia miltiorrhiza (Danshen), belongs to a class of compounds that have garnered significant interest for their diverse pharmacological activities. While direct evidence for this compound as a xanthine oxidase (XO) inhibitor is not extensively documented in publicly available research, studies on structurally related tanshinones from the same plant have demonstrated notable inhibitory effects on this key enzyme in purine metabolism. This technical guide consolidates the existing knowledge on the xanthine oxidase inhibitory potential of compounds structurally similar to this compound, providing a framework for future research and drug development endeavors.
Introduction to Xanthine Oxidase and its Inhibition
Xanthine oxidase is a crucial enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints and kidneys, causing conditions like gout and kidney stones. Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and associated disorders.
Xanthine Oxidase Inhibitory Activity of Tanshinones
Direct experimental data on the xanthine oxidase inhibitory activity of this compound is currently limited. However, research on other diterpenoid tanshinones isolated from Salvia miltiorrhiza provides valuable insights into the potential of this compound class. A key study investigated the effects of cryptotanshinone and methylenetanshinone on xanthine oxidase activity.[2]
Table 1: Quantitative Data on Xanthine Oxidase Inhibition by Tanshinones
| Compound | IC50 (μmol·L⁻¹) | Ki (μmol·L⁻¹) | Inhibition Mode | Reference |
| Cryptotanshinone | 70 | 17.8 | Competitive | [2] |
| Methylenetanshinone | 67 | 25.9 | Competitive | [2] |
| Allopurinol (Control) | 60 | - | Competitive | [2] |
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, a measure of the inhibitor's binding affinity.
These findings suggest that tanshinones are competitive inhibitors of xanthine oxidase, with potencies comparable to the clinically used drug, allopurinol.[2]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the study of tanshinone-mediated xanthine oxidase inhibition, which can be adapted for evaluating this compound.
In Vitro Xanthine Oxidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of xanthine oxidase by measuring the rate of uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compound (e.g., this compound, cryptotanshinone, methylenetanshinone) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, combine the phosphate buffer, a solution of the test compound at various concentrations, and the xanthine oxidase enzyme solution.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the xanthine substrate solution to the mixture to start the enzymatic reaction.
-
Measurement: Immediately measure the increase in absorbance at 290 nm over a set period (e.g., 3-5 minutes) using a spectrophotometer. The formation of uric acid results in an increase in absorbance at this wavelength.
-
Calculation of Inhibition: The rate of uric acid formation is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate in the absence of the inhibitor (control).
-
Determination of IC50 and Ki: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) and the mode of inhibition can be determined using Dixon plots, which involve measuring the reaction rate at different substrate and inhibitor concentrations.[2]
Potential Mechanism of Action and Signaling Pathways
Studies on various compounds from Salvia miltiorrhiza suggest that they may exert their xanthine oxidase inhibitory effects by binding to the molybdenum-pterin center domain of the enzyme, which is the active site for substrate oxidation.[3][4] This competitive inhibition mechanism prevents the substrate (xanthine) from accessing the active site, thereby reducing the production of uric acid.
While a specific signaling pathway for this compound's action on xanthine oxidase is not yet elucidated, the general mechanism of competitive inhibition can be visualized.
Visualizations
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow of the in vitro xanthine oxidase inhibition assay.
Proposed Mechanism of Competitive Inhibition
Caption: Competitive inhibition of xanthine oxidase by a tanshinone.
Conclusion and Future Directions
While direct experimental validation for this compound as a xanthine oxidase inhibitor is pending, the available data on structurally similar tanshinones strongly suggest its potential in this regard. The competitive inhibition mechanism observed for cryptotanshinone and methylenetanshinone provides a solid foundation for hypothesizing a similar mode of action for this compound. Future research should focus on isolating or synthesizing pure this compound and subjecting it to rigorous in vitro and in vivo testing to determine its IC50 and Ki values for xanthine oxidase inhibition. Furthermore, detailed structural biology studies, such as X-ray crystallography, could elucidate the precise binding interactions between this compound and the active site of xanthine oxidase, paving the way for the rational design of more potent and selective inhibitors for the treatment of hyperuricemia and related conditions.
References
- 1. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 2. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 3. Exploring the interaction between Salvia miltiorrhiza and xanthine oxidase: insights from computational analysis and experimental studies combined with enzyme channel blocking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the interaction between Salvia miltiorrhiza and xanthine oxidase: insights from computational analysis and experimental studies combined with enzyme channel blocking - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Anticancer Potential of Tanshindiol A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tanshindiol A, a member of the tanshinone family of bioactive molecules derived from Salvia miltiorrhiza, has emerged as a compound of interest in oncology research. This document provides a comprehensive technical overview of the anticancer properties of this compound and its close structural analogs, Tanshindiol B and C. It details their effects on cancer cell proliferation, apoptosis, and cell cycle progression. Furthermore, this guide outlines the key signaling pathways implicated in their mechanism of action and provides detailed experimental protocols for the investigation of these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
The tanshinones, a class of abietane diterpenes isolated from the dried root of Salvia miltiorrhiza (Danshen), have a long history of use in traditional Chinese medicine. Modern phytochemical and pharmacological studies have identified numerous tanshinone compounds, including this compound, B, and C, which exhibit a range of biological activities. Notably, emerging evidence points to the significant anticancer potential of these molecules, making them attractive candidates for further investigation and development. This guide focuses on the anticancer properties of this compound, with comparative data from Tanshindiol B and C to provide a broader context for their therapeutic potential.
Anticancer Mechanisms of Tanshindiols
The anticancer effects of tanshindiols are multifaceted, involving the inhibition of cell growth, induction of programmed cell death (apoptosis), and disruption of the cell cycle.
Inhibition of Cancer Cell Growth
Tanshindiols have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological processes, in this case, cell proliferation.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | 20 | [1] |
| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | [2] |
| Tanshindiol B | EZH2 (enzymatic assay) | - | 0.52 | [2][3][4] |
| Tanshindiol C | EZH2 (enzymatic assay) | - | 0.55 | [2][3][4] |
Induction of Apoptosis
A crucial mechanism of anticancer agents is the induction of apoptosis, a form of programmed cell death. Studies on Tanshindiol C have shown its ability to trigger apoptosis in hepatocellular carcinoma cells. This is associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Cancer is often characterized by uncontrolled cell division. Tanshindiol C has been shown to cause cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells, thereby preventing them from proceeding to mitosis and proliferation.[1]
Signaling Pathways Modulated by Tanshindiols
The anticancer effects of tanshindiols are mediated through the modulation of specific intracellular signaling pathways. While direct evidence for this compound is still emerging, studies on the closely related compound, tanshinol, and other tanshinones provide strong indications of the likely pathways involved.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. Studies on tanshinol have demonstrated its ability to inhibit the phosphorylation of PI3K and Akt in hepatocellular carcinoma cells, both in vitro and in vivo.[5][6] This inhibition leads to downstream effects such as the induction of apoptosis. Given the structural similarity, it is hypothesized that this compound may exert its anticancer effects through a similar mechanism.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is a common feature of many cancers. While direct evidence for this compound's effect on this pathway is limited, other tanshinones have been shown to modulate MAPK signaling.[9] Further research is warranted to elucidate the specific interactions of this compound with this pathway.
EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing and is frequently overexpressed in various cancers.[10] Tanshindiol B and C have been identified as potent inhibitors of EZH2, suggesting a novel epigenetic mechanism for their anticancer activity.[2][3][4] This inhibition leads to the reactivation of tumor suppressor genes and subsequent suppression of cancer cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer properties of tanshindiols.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow:
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 4. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 10. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardiovascular Effects of Tanshindiol A: A Technical Overview Based on Related Tanshinones
Disclaimer: Direct scientific literature detailing the specific cardiovascular effects of Tanshindiol A is currently limited. This technical guide, therefore, presents a comprehensive overview of the well-documented cardiovascular effects of closely related tanshinones, primarily Tanshinone IIA and Tanshindiol C, which are also derived from Salvia miltiorrhiza (Danshen). The experimental data and signaling pathways described herein are based on these related compounds and serve as a predictive framework for the potential activities of this compound. Researchers are advised to consider this information as a foundation for further investigation into the specific properties of this compound.
Introduction to Tanshinones and Cardiovascular Health
Tanshinones, the major lipophilic constituents extracted from the root of Salvia miltiorrhiza, have a long history in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. These compounds, including the well-studied Tanshinone IIA, exhibit a wide range of cardioprotective activities, such as anti-atherosclerosis, anti-cardiac hypertrophy, antioxidant, and anti-arrhythmic effects. The diverse pharmacological actions of tanshinones stem from their ability to modulate multiple cellular signaling pathways involved in cardiovascular homeostasis and pathology.
Key Cardiovascular Effects of Related Tanshinones
The cardiovascular effects of tanshinones have been investigated in various preclinical models, demonstrating their therapeutic potential in several key areas of cardiovascular disease.
Attenuation of Cardiac Hypertrophy
Cardiac hypertrophy, an adaptive response of the heart to pressure overload, can lead to heart failure if it becomes pathological. Studies have shown that Tanshinone IIA can alleviate cardiac hypertrophy. For instance, in a model of angiotensin II (Ang II)-induced cardiac hypertrophy, Tanshinone IIA was found to inhibit the increase in cardiomyocyte size and the expression of hypertrophic markers. It has been demonstrated that Tanshinone IIA can attenuate isoproterenol (ISO)-induced cardiomyocyte hypertrophy by inhibiting the Calcineurin/NFATc3 signaling pathway.
Anti-Atherosclerotic Activity
Atherosclerosis, a chronic inflammatory disease of the arteries, is a major cause of cardiovascular events. Tanshinones have shown promise in combating atherosclerosis through various mechanisms. Tanshindiol C, for example, has been found to inhibit the formation of macrophage foam cells, a critical step in the development of atherosclerotic plaques, by activating the Prdx1/ABCA1 signaling pathway.
Antihypertensive Effects
Several studies have indicated that tanshinones possess antihypertensive properties. Oral administration of Tanshinone IIA has been shown to decrease systolic blood pressure in spontaneously hypertensive rats (SHRs). The underlying mechanism appears to involve vasodilation, as Tanshinone IIA can induce concentration-dependent relaxation in isolated aortic rings. This vasorelaxant effect is thought to be mediated, at least in part, through the opening of ATP-sensitive K+ channels, leading to a decrease in intracellular calcium concentrations in vascular smooth muscle cells.
Quantitative Data on the Cardiovascular Effects of Related Tanshinones
The following tables summarize the quantitative data from key preclinical studies on the cardiovascular effects of Tanshinone IIA and Tanshindiol C.
Table 1: Effects of Tanshinone IIA on Cardiac Hypertrophy
| Experimental Model | Compound & Dosage | Key Findings | Reference |
| Angiotensin II-induced hypertrophic H9c2 cells | Tanshinone IIA (25, 50, 100 μM) | Dose-dependently inhibited the increase in cardiomyocyte size and the mRNA and protein expression of ANP, BNP, and β-MHC. | |
| Isoproterenol-induced hypertrophic neonatal rat cardiomyocytes | Tanshinone IIA (10, 30, 100 μM) | Markedly inhibited the increase of cell surface area and the mRNA levels of ANP, BNP, and β-MHC. | |
| Transverse Aortic Constriction (TAC) in mice | Tanshinone IIA | Reduced cardiomyocyte size and inhibited the expression of galectin-3. |
Table 2: Effects of Tanshinone IIA on Blood Pressure
| Experimental Model | Compound & Dosage | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Danshen (i.p. injection, 10 mg/kg) | Significantly lowered systolic blood pressure. | |
| Spontaneously Hypertensive Rats (SHRs) | Tanshinone IIA (oral administration) | Decreased systolic blood pressure. | |
| Isolated SHR aortic rings | Tanshinone IIA | Produced concentration-dependent relaxation. |
Table 3: Effects of Tanshindiol C on Macrophage Foam Cell Formation
| Experimental Model | Compound & Dosage | Key Findings | Reference |
| oxLDL-induced macrophages | Tanshindiol C | Ameliorated macrophage foam cell formation in a Prdx1-dependent manner. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the cited studies on related tanshinones.
Induction and Assessment of Cardiac Hypertrophy
-
In Vitro Model: Cardiomyocyte hypertrophy can be induced in neonatal rat ventricular myocytes (NRVMs) or H9c2 cells by treatment with agonists such as angiotensin II (Ang II) or isoproterenol (ISO).
-
Cell Culture: NRVMs are typically isolated from the ventricles of 1-3 day old Sprague-Dawley rats. H9c2 cells are a rat myocardial cell line.
-
Induction: Cells are treated with Ang II (e.g., 1 μM) or ISO (e.g., 10 μM) for a specified period (e.g., 24-48 hours).
-
Assessment: Hypertrophy is quantified by measuring cardiomyocyte surface area using immunofluorescence staining for α-actinin, and by analyzing the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) via qPCR and Western blotting.
-
-
In Vivo Model: The transverse aortic constriction (TAC) model in mice is a commonly used surgical procedure to induce pressure overload-induced cardiac hypertrophy.
-
Procedure: A suture is tied around the transverse aorta to create a partial constriction, leading to increased pressure in the left ventricle.
-
Assessment: Cardiac hypertrophy is evaluated through echocardiography to measure cardiac dimensions and function, and histological analysis of heart sections to determine cardiomyocyte size.
-
Evaluation of Antihypertensive Effects
-
Animal Model: Spontaneously hypertensive rats (SHRs) are a widely used genetic model of hypertension.
-
Blood Pressure Measurement: Systolic blood pressure is typically measured using the tail-cuff method.
-
-
Ex Vivo Vasodilation Assay:
-
Preparation: Thoracic aortas are isolated from SHRs, cut into rings, and mounted in an organ bath containing Krebs solution.
-
Procedure: The aortic rings are pre-contracted with an agonist like phenylephrine or KCl. The vasorelaxant effect of tanshinones is then assessed by adding cumulative concentrations of the compound to the bath.
-
Macrophage Foam Cell Formation Assay
-
Cell Culture: Macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) are used.
-
Induction: Foam cell formation is induced by incubating macrophages with oxidized low-density lipoprotein (oxLDL).
-
Assessment: The accumulation of intracellular lipids is visualized by Oil Red O staining and quantified. The expression of proteins involved in cholesterol efflux, such as ABCA1, is measured by Western blotting.
Signaling Pathways Modulated by Related Tanshinones
The cardioprotective effects of tanshinones are mediated through their interaction with various signaling pathways.
Anti-hypertrophic Signaling
Tanshinone IIA has been shown to inhibit cardiac hypertrophy by modulating several key signaling pathways:
-
Calcineurin/NFATc3 Pathway: Tanshinone IIA can attenuate the upregulation of Calcineurin and its downstream target, the nuclear factor of activated T-cells c3 (NFATc3), which are crucial mediators of pathological cardiac hypertrophy.
-
Galectin-3 and m6A Modification: Tanshinone IIA can inhibit the expression of galectin-3, a protein implicated in cardiac hypertrophy, potentially through the regulation of m6A RNA methylation.
Tanshindiol A as an EZH2 histone methyltransferase inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Tanshindiols as EZH2 Histone Methyltransferase Inhibitors
Executive Summary: Enhancer of zeste homolog 2 (EZH2), the catalytic core of the Polycomb repressive complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic regulation.[1][2] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 mediates gene silencing, which is crucial for cellular processes like differentiation, proliferation, and apoptosis.[2] Dysregulation and overexpression of EZH2 are implicated in the progression of numerous cancers, making it a prominent therapeutic target.[2][3] Natural products represent a promising source for novel therapeutic agents.[4] Tanshindiols, a class of compounds derived from the medicinal plant Salvia miltiorrhiza, have been identified as potent inhibitors of EZH2.[5][6] This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental validation of tanshindiols as EZH2 inhibitors, intended for researchers and drug development professionals.
EZH2 and its Role in Oncology
EZH2 functions as the enzymatic engine of the PRC2 complex, which also includes core subunits SUZ12 and EED.[1] The primary function of this complex is to place a trimethyl mark on histone H3 at lysine 27. This epigenetic modification, H3K27me3, is a hallmark of facultative heterochromatin, leading to the transcriptional repression of target genes.[2] In many cancers, EZH2 is overexpressed, resulting in the silencing of tumor suppressor genes and promoting uncontrolled cell growth and metastasis.[1][6] Consequently, the development of small molecule inhibitors that target the methyltransferase activity of EZH2 is a key strategy in modern cancer therapy.[7]
Quantitative Analysis of Tanshindiol-Mediated EZH2 Inhibition
Screening of natural product libraries led to the identification of tanshindiols as a novel class of EZH2 inhibitors. Specifically, Tanshindiol B and Tanshindiol C have demonstrated potent inhibition of EZH2's methyltransferase activity in biochemical assays.
Table 1: In Vitro Enzymatic Inhibition of EZH2
| Compound | Target | IC50 (µM) | Assay Type |
|---|---|---|---|
| Tanshindiol B | EZH2 | 0.52 | In Vitro Enzymatic Assay[5][6][8] |
| Tanshindiol C | EZH2 | 0.55 | In Vitro Enzymatic Assay[5][6][8] |
In addition to enzymatic inhibition, Tanshindiol C has shown activity in cell-based assays, effectively suppressing the growth of cancer cells that are dependent on EZH2 activity.
Table 2: Cell-Based Activity of Tanshindiol C
| Compound | Cell Line | IC50 (µM) | Phenotype Measured |
|---|
| Tanshindiol C | Pfeiffer (DLBCL) | 1.5 | Cell Proliferation[6] |
The Pfeiffer cell line is derived from a diffuse large B-cell lymphoma (DLBCL) and harbors an activating EZH2 (A677G) mutation, making it particularly sensitive to EZH2 inhibition.[5][6][8]
Mechanism of Action
Kinetic and molecular docking studies have elucidated the mechanism by which tanshindiols inhibit EZH2. The data support a competitive inhibition model where tanshindiols occupy the binding site of the S-adenosylmethionine (SAM) cofactor.[5][8] SAM is the universal methyl group donor required for the histone methylation reaction. By blocking the binding of SAM, tanshindiols prevent the transfer of a methyl group to histone H3, thereby decreasing global H3K27me3 levels.[5][6][8] This leads to the de-repression of PRC2 target genes.
Downstream Signaling Pathways
Inhibition of EZH2 has far-reaching consequences on cellular signaling. By preventing the silencing of key regulatory genes, EZH2 inhibitors can modulate multiple oncogenic pathways. While direct pathway modulation by this compound is under investigation, the effects of EZH2 inhibition in general are well-documented and include:
-
Wnt/β-Catenin Pathway: EZH2 can regulate Wnt signaling, and its inhibition can lead to changes in cell fate and proliferation.[1][9]
-
PI3K/Akt/mTOR Pathway: Crosstalk exists between the PI3K/Akt pathway and EZH2. Akt can phosphorylate EZH2, affecting its function, and EZH2 inhibition can, in turn, impact this survival pathway.[1]
-
MAPK Signaling: The MEK/ERK pathway has been shown to be linked to EZH2 expression and activity.[1] Additionally, EZH2 can regulate the activation of the p38 MAPK pathway, which is involved in breast cancer invasion and metastasis.[10]
-
STAT3 Signaling: EZH2 can methylate and activate STAT3, a key transcription factor in many cancers. EZH2 inhibition can therefore block this pro-oncogenic signaling axis.[3]
Key Experimental Protocols
Validation of tanshindiols as EZH2 inhibitors involves a series of biochemical and cell-based assays.[5][6][8] The following are representative methodologies.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This assay quantitatively measures the enzymatic activity of EZH2 and its inhibition by a test compound.
-
Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl2).
-
Enzyme and Substrates: In a 96-well plate, add recombinant human PRC2 complex, a histone H3 peptide substrate, and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine.
-
Inhibitor Addition: Add varying concentrations of this compound/B/C (or other test compounds) dissolved in DMSO. Include a DMSO-only control.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the methylation reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding an acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Detection: If using radiolabeling, capture the methylated histones on a filter plate, wash away unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter. Alternatively, use antibody-based detection (ELISA) for H3K27me3.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
Western Blotting for Cellular H3K27me3 Levels
This method is used to assess the effect of the inhibitor on EZH2 activity within cancer cells.
-
Cell Culture and Treatment: Plate cancer cells (e.g., Pfeiffer) and allow them to adhere. Treat the cells with various concentrations of Tanshindiol C for 48-72 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of histone extract onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K27me3.
-
Incubate with a primary antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for H3K27me3 and normalize it to the total Histone H3 signal to determine the relative reduction in methylation.
Conclusion and Future Directions
Tanshindiols B and C have been identified as potent, SAM-competitive inhibitors of the EZH2 histone methyltransferase.[5][6][8] They effectively reduce H3K27 trimethylation and inhibit the proliferation of EZH2-dependent cancer cells.[5][6][8] These findings strongly suggest that the tanshindiol scaffold is a valuable starting point for the design and development of a new class of EZH2 inhibitors.[5][8] Future research should focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies to assess the therapeutic potential of these compounds.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tanshindiols in Epigenetic Regulation: A Technical Guide on EZH2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Epigenetic modifications are critical drivers in the initiation and progression of various cancers, making the enzymes that mediate these changes prime targets for therapeutic intervention. Tanshindiols, a class of bioactive compounds derived from Salvia miltiorrhiza, have emerged as potential epigenetic modulators. This technical guide provides an in-depth analysis of the role of Tanshindiol compounds in epigenetic regulation, with a primary focus on their potent inhibitory effects on the Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase. We consolidate the available quantitative data, detail relevant experimental methodologies, and visualize the underlying molecular pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Tanshindiols and Epigenetic Regulation
Tanshinones and their derivatives, including Tanshindiols, are lipophilic compounds extracted from the dried root of Salvia miltiorrhiza (Danshen).[1][2] These natural products have a long history in traditional medicine and have been extensively studied for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer activities.[2][3][4] The anti-tumor mechanisms of the broader tanshinone family are multifaceted, involving the induction of apoptosis and autophagy, regulation of the cell cycle, and modulation of major signaling cascades such as the PI3K/Akt and MAPK pathways.[1][5]
Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence.[6][7] Key epigenetic mechanisms include DNA methylation, post-translational modifications of histone proteins, and regulation by non-coding RNAs.[6] The dysregulation of these processes is a hallmark of cancer, leading to the silencing of tumor suppressor genes or the activation of oncogenes.[7] Enzymes that write, erase, or read these epigenetic marks, such as histone methyltransferases (HMTs), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs), are therefore highly attractive targets for therapeutic development.[6][7]
Recent investigations have revealed that the anti-cancer effects of Tanshindiols may be directly linked to the epigenetic machinery. Specifically, Tanshindiol B and Tanshindiol C have been identified as potent inhibitors of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[6][8][9] This guide focuses on the technical details of this interaction, providing the foundational knowledge needed to explore Tanshindiols as a new class of epigenetic cancer therapeutics.
Quantitative Data: EZH2 Inhibition by Tanshindiols
An in vitro enzymatic assay was performed to screen for small molecule inhibitors of EZH2 methyltransferase activity. This screening identified Tanshindiol B and Tanshindiol C as potent inhibitors of the enzyme.[6][8][9] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to reduce EZH2 activity by 50%, were determined. The data underscores the potent and specific nature of this inhibition.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |
| Tanshindiol B | EZH2 Histone Methyltransferase | 0.52 | Competitive with S-adenosylmethionine (SAM) |
| Tanshindiol C | EZH2 Histone Methyltransferase | 0.55 | Competitive with S-adenosylmethionine (SAM) |
| Data sourced from Woo J, et al. Bioorg Med Chem Lett. 2014.[8][9] |
Signaling Pathway of Tanshindiol-Mediated EZH2 Inhibition
Tanshindiols exert their epigenetic effect by directly targeting the EZH2 enzyme. Based on enzyme kinetics and molecular docking studies, the proposed mechanism is competitive inhibition with respect to the methyl donor, S-adenosylmethionine (SAM).[8][9] By blocking the activity of EZH2, Tanshindiols prevent the trimethylation of H3K27. A reduction in the repressive H3K27me3 mark on the promoters of target genes leads to a more open chromatin structure and the subsequent reactivation of tumor suppressor gene expression, ultimately inhibiting cancer cell growth.[6][8]
Caption: Proposed mechanism of Tanshindiol action on the EZH2 signaling pathway.
Experimental Protocols & Methodologies
The identification of Tanshindiols as EZH2 inhibitors involved a series of key experiments. Below are detailed overviews of the methodologies employed.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
-
Objective: To quantify the inhibitory effect of Tanshindiols on the enzymatic activity of EZH2.
-
Principle: This assay measures the transfer of a methyl group from the donor SAM to a histone H3 substrate. The inhibition is quantified by measuring the reduction in methylation in the presence of the test compound.
-
Methodology:
-
Reagents: Recombinant human EZH2 complex, biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM), and a detection antibody specific for trimethylated H3K27.
-
Procedure:
-
The EZH2 enzyme is pre-incubated with varying concentrations of Tanshindiol A, B, or C in an assay buffer for a defined period (e.g., 15-30 minutes).
-
The methyltransferase reaction is initiated by adding the histone H3 peptide substrate and SAM. The reaction proceeds for a set time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of methylated H3 peptide is quantified, typically using an ELISA-based format. The methylated peptide is captured on a streptavidin-coated plate and detected with a specific primary antibody (anti-H3K27me3) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is developed with a chromogenic substrate (e.g., TMB) and read on a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blot Analysis for Cellular H3K27me3 Levels
-
Objective: To determine if Tanshindiol treatment reduces global H3K27me3 levels within cancer cells.
-
Principle: This immunoassay uses antibodies to detect the levels of a specific protein (H3K27me3) in cell lysates separated by size.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., Pfeiffer, a lymphoma line with an EZH2 activating mutation) are cultured under standard conditions.[8][9] Cells are treated with various concentrations of Tanshindiol C or a vehicle control for a specified duration (e.g., 48-72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total Histone H3 is used on a parallel blot as a loading control.
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.
-
Analysis: The band intensity for H3K27me3 is normalized to the total Histone H3 band intensity to determine the relative change in methylation levels.
-
Experimental and Logical Workflow
The logical progression from initial screening to cellular validation is a critical workflow in drug discovery. This process ensures that an observed in vitro effect translates to a functional cellular outcome.
Caption: Logical workflow from in vitro discovery to cellular validation of Tanshindiols.
Conclusion and Future Directions
The existing evidence strongly positions Tanshindiol B and Tanshindiol C as potent, direct inhibitors of the EZH2 histone methyltransferase.[6][8][9] This activity provides a clear mechanistic link between these natural products and epigenetic regulation, presenting a compelling rationale for their development as anti-cancer agents, particularly for malignancies driven by EZH2 overactivity.
While these findings are significant, further research is required:
-
This compound: The epigenetic activity of this compound has not been reported in the reviewed literature. Its structural similarity to Tanshindiols B and C suggests it may have similar properties, warranting direct investigation.
-
HDAC and DNMT Activity: The effects of Tanshindiols on other key epigenetic regulators, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), remain unknown and represent an important area for future study.
-
In Vivo Efficacy: Preclinical studies in animal xenograft models are necessary to validate the anti-tumor effects and epigenetic modulation observed in vitro.
-
Target Gene Analysis: Advanced techniques like ChIP-seq and RNA-seq should be employed to identify the specific tumor suppressor genes that are reactivated by Tanshindiol treatment.
References
- 1. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 2. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of tanshinones, the natural products from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Natural Products Impacting DNA Methyltransferases and Histone Deacetylases [frontiersin.org]
- 8. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 9. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Protective Mechanisms of Tanshindiol A: An In-depth Technical Guide on Nrf2 and Sirtuin 1 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiol A, a derivative of tanshinone, has garnered interest for its potential therapeutic properties. While research into its specific mechanisms of action is ongoing, emerging evidence suggests that its effects may be mediated, at least in part, through the activation of two critical cellular signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Sirtuin 1 (SIRT1) pathway. This technical guide provides a comprehensive overview of the current understanding of how this compound may influence these pathways, drawing on data from related compounds and outlining the experimental methodologies used to investigate these interactions.
It is important to note that direct and detailed studies on this compound's activation of Nrf2 and SIRT1 pathways are limited in the currently available scientific literature. Therefore, this guide also draws upon findings from closely related tanshinone compounds to infer potential mechanisms of action for this compound.
Core Signaling Pathways
The Nrf2-Antioxidant Response Element (ARE) Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This binding initiates the transcription of a battery of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
The Sirtuin 1 (SIRT1) Pathway
SIRT1 is a NAD+-dependent protein deacetylase that plays a crucial role in regulating a wide range of cellular processes, including metabolism, DNA repair, inflammation, and cellular senescence.[1][2] Its activity is intrinsically linked to the cellular energy state, as it utilizes NAD+ as a cofactor.[1] SIRT1 activation can be achieved through various mechanisms, including allosteric modulation by small molecules. Once activated, SIRT1 deacetylates a multitude of downstream targets, including transcription factors like p53 and forkhead box O (FOXO) proteins, as well as the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] The deacetylation of these targets modulates their activity, leading to beneficial cellular effects such as enhanced mitochondrial biogenesis, improved metabolic function, and increased resistance to oxidative stress.[1][2]
Quantitative Data Summary
As direct quantitative data for this compound is scarce, the following tables summarize findings for related tanshinone compounds to provide a reference for potential effects.
Table 1: Effect of Tanshinones on Nrf2 Pathway Components
| Compound | Cell Line | Treatment Concentration | Target Protein | Fold Change (vs. Control) | Reference |
| Tanshinone IIA | Not Specified | Not Specified | Nrf2 | Increased Nuclear Translocation | [3] |
| Tanshinone IIA | Not Specified | Not Specified | HO-1 | Upregulation | [3] |
| Tanshinone IIA | Not Specified | Not Specified | NQO1 | Upregulation | [4] |
| Tanshindiol C | Macrophages | Not Specified | Nrf2 | Activator |
Table 2: Effect of Tanshinones on SIRT1 Pathway Components
| Compound | Cell Line/Model | Treatment Concentration | Effect | Assay Type | Reference |
| Tanshindiol C | Macrophages | Not Specified | Activator | Not Specified |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in studies investigating the effects of compounds like this compound on the Nrf2 and SIRT1 pathways.
Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of Nrf2, Keap1, HO-1, NQO1, and SIRT1 in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, RAW 264.7) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, SIRT1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Luciferase Reporter Assay for Nrf2 Transcriptional Activity
Objective: To assess the ability of this compound to activate the transcriptional activity of Nrf2.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) sequence and a Renilla luciferase control plasmid for normalization.
-
Cell Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Luciferase Assay: After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Nrf2 transcriptional activity.
SIRT1 Activity Assay
Objective: To measure the in vitro deacetylase activity of SIRT1 in the presence of this compound.
Protocol:
-
Assay Components: Utilize a commercially available SIRT1 activity assay kit, which typically includes recombinant human SIRT1, a fluorogenic acetylated peptide substrate (e.g., based on p53), NAD+, and a developer solution.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, NAD+, the fluorogenic substrate, and various concentrations of this compound or a known SIRT1 activator (e.g., resveratrol) as a positive control.
-
Enzyme Reaction: Initiate the reaction by adding recombinant SIRT1 to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Signal Development and Detection: Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT1 activation by comparing the fluorescence signal in the presence of this compound to the vehicle control.
Conclusion and Future Directions
While direct evidence for this compound's activation of the Nrf2 and SIRT1 pathways is still emerging, the available data on related tanshinone compounds provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a robust framework for elucidating the precise molecular mechanisms by which this compound may exert its protective effects. Future research should focus on conducting dose-response and time-course studies with this compound in relevant cellular models to generate specific quantitative data. Furthermore, in vivo studies will be crucial to validate the therapeutic potential of this compound in models of diseases associated with oxidative stress and metabolic dysregulation. A deeper understanding of its interaction with the Nrf2 and SIRT1 pathways could pave the way for the development of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative acetylome analysis reveals the roles of SIRT1 in regulating diverse substrates and cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro biological activity of Tanshindiol A
An In-Depth Technical Guide on the In Vitro Biological Activity of Tanshindiol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiols, including this compound, B, and C, are abietane-type diterpenoid compounds isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen).[1][2] This plant has a long history in traditional Chinese medicine for treating various ailments, particularly cardiovascular diseases.[3] Modern research has identified the lipophilic constituents, such as tanshinones and tanshindiols, as being responsible for a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and its closely related analogues, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.
Anti-Cancer Activity
Tanshindiols have demonstrated significant potential as anti-cancer agents by affecting various aspects of tumor biology, including induction of apoptosis, cell cycle arrest, and inhibition of key enzymatic pathways involved in tumorigenesis.[4][5]
Mechanism of Action
The anti-cancer effects of tanshindiols are multi-faceted. Studies on Tanshindiol C have shown that it inhibits the growth of hepatocellular carcinoma cells by inducing mitochondrial-mediated apoptosis.[4] This process is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[4] Furthermore, Tanshindiol C can cause cell cycle arrest at the G2/M phase.[4]
A significant mechanism identified for Tanshindiol B and C is the potent inhibition of the EZH2 (Enhancer of zeste homolog 2) histone methyltransferase.[6] EZH2 is a key component of the Polycomb repressive complex 2 (PRC2) and is often overexpressed in various cancers, where it catalyzes the methylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes.[6] Tanshindiols act as competitive inhibitors for the substrate S-adenosylmethionine, thereby reducing global H3K27me3 levels and inhibiting cancer cell growth.[6]
Quantitative Data: Cytotoxicity
The cytotoxic effects of tanshindiols have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | 20 | [4] |
| Tanshindiol B | (Enzymatic Assay) | EZH2 Inhibition | 0.52 | [6] |
| Tanshindiol C | (Enzymatic Assay) | EZH2 Inhibition | 0.55 | [6] |
Note: Data for this compound specifically is limited in the reviewed literature; however, the data for its analogues B and C are presented due to their structural and functional similarities.
Experimental Protocols
Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., SNU-4235) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[4][7]
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[7]
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[8]
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentration (e.g., IC50 value) for a specified time.[4]
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[4]
Anti-Inflammatory Activity
Tanshindiols exhibit potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators in immune cells such as macrophages.
Mechanism of Action
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling pathways that lead to the production of pro-inflammatory molecules. One study on novel tanshinone derivatives, structurally related to tanshindiols, found that they can significantly suppress the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 macrophages.[1][9] This is achieved by down-regulating the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][9] The underlying mechanism involves the attenuation of the nuclear translocation of NF-κB and the inhibition of LPS-induced activation of JNK1/2 and ERK1/2 MAPKs, partly through the disruption of TLR4 dimerization.[1]
Quantitative Data: Inhibition of Inflammatory Mediators
The inhibitory effects of tanshinone derivatives on the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages are presented below.
| Mediator | Effect | Reference |
| Nitric Oxide (NO) | Significant suppression of secretion | [1] |
| TNF-α | Significant suppression of secretion | [1] |
| IL-6 | Significant suppression of secretion | [1] |
| iNOS | Decreased protein expression | [1] |
| COX-2 | Decreased protein expression | [1] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW264.7 macrophages are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.[9]
-
Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[9]
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent is mixed with the supernatant and incubated at room temperature.
-
Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.[10]
Cytokine Measurement (ELISA)
-
Cell Culture and Treatment: Macrophages are cultured, pre-treated with this compound, and stimulated with LPS as described above.[1]
-
Supernatant Collection: The culture medium is collected and centrifuged to remove cell debris.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[11]
Neuroprotective Activity
Tanshinones, the family to which tanshindiols belong, have shown potential neuroprotective effects against various insults, including ischemic damage and neurotoxicity induced by β-amyloid (Aβ) peptide, a key factor in Alzheimer's disease.[12][13]
Mechanism of Action
The neuroprotective effects of tanshinones are largely attributed to their antioxidant properties.[13] In models of Alzheimer's disease, Tanshinone IIA has been shown to protect cultured cortical neurons against Aβ-induced neurotoxicity by suppressing cellular events such as viability loss and apoptosis.[13] It achieves this by mitigating oxidative stress, evidenced by the restoration of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities and the reduction of malondialdehyde (MDA) production.[13] Furthermore, it prevents the Aβ-induced increase in intracellular reactive oxygen species (ROS), stabilizes the mitochondrial membrane potential, and inhibits the mitochondrial apoptotic pathway by reducing caspase-3 activity and ameliorating the Bcl-2/Bax ratio.[13]
Experimental Protocols
Neuronal Cell Culture and Viability Assay
-
Cell Culture: Primary cortical neurons or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are cultured under appropriate conditions.[13][14]
-
Pre-treatment: Cells are pre-treated with this compound for a specified duration before being exposed to the neurotoxic agent.[13]
-
Induction of Neurotoxicity: Cells are exposed to a neurotoxin, such as Aβ peptide (e.g., 30 µM Aβ₂₅₋₃₅), to induce cell damage.[13]
-
Viability Assessment: Cell viability is assessed using methods like the MTT assay, as previously described, to quantify the protective effect of this compound.[13]
Measurement of Intracellular ROS
-
Cell Culture and Treatment: Neuronal cells are cultured on coverslips or in plates and treated with this compound and the neurotoxin.
-
Probe Loading: Cells are loaded with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Fluorescence Microscopy/Spectrofluorometry: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a plate reader. A decrease in fluorescence in treated cells compared to toxin-only cells indicates antioxidant activity.[13]
Conclusion
The in vitro evidence strongly suggests that this compound and its related compounds are promising multi-target therapeutic agents. Their significant anti-cancer activity is mediated through the induction of apoptosis and the epigenetic modulation via EZH2 inhibition. The potent anti-inflammatory effects are driven by the suppression of key inflammatory pathways like NF-κB and MAPK. Furthermore, their neuroprotective potential is linked to strong antioxidant and anti-apoptotic properties. This body of evidence provides a solid foundation for further preclinical and clinical development of this compound as a novel therapeutic for cancer, inflammatory diseases, and neurodegenerative disorders.
References
- 1. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Discovery of Novel Bioactive Tanshinones and Carnosol Analogues against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrated virtual screening and in vitro studies for exploring the mechanism of triterpenoids in Chebulae Fructus alleviating mesaconitine-induced cardiotoxicity via TRPV1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of inflammatory mediators by polyphenolic plant extracts in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tannic Acid Exhibits Antiangiogenesis Activity in Nonsmall-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of neuroprotective effects of five major lipophilic diterpenoids from Danshen extract against experimentally induced transient cerebral ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective effects of tanshinone IIA on β-amyloid-induced toxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage-An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Tanshindiol A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Tanshindiol A in various sample matrices. The protocols are designed for researchers in natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this bioactive diterpenoid.
Introduction
This compound is a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Like other tanshinones, this compound exhibits a range of pharmacological activities, making its accurate quantification crucial for quality control of herbal preparations, pharmacokinetic studies, and drug discovery efforts. This document outlines validated analytical methods for the determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of this compound, like other tanshinones, is most effectively achieved using chromatographic techniques. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the analysis of relatively high concentration samples, such as herbal extracts and formulations.
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, including the determination of this compound in plasma and other biological fluids.[1]
Section 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This section details a reliable HPLC-UV method for the quantification of this compound in herbal extracts. The method is adapted from established protocols for the analysis of structurally similar tanshinones.[2][3]
Experimental Protocol
1.1. Sample Preparation (Herbal Extract)
-
Accurately weigh 1.0 g of powdered Salvia miltiorrhiza root or extract.
-
Transfer the powder to a 50 mL conical flask.
-
Add 25 mL of methanol.
-
Sonication-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C until analysis.
1.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient Elution | 0-10 min, 30-50% A10-25 min, 50-80% A25-30 min, 80% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
1.3. Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for tanshinone analysis, which would be applicable to this compound.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow Diagram
Section 2: Quantification of this compound by UPLC-MS/MS
This section provides a highly sensitive and selective UPLC-MS/MS method for the quantification of this compound in biological matrices such as plasma. This method is essential for pharmacokinetic and metabolism studies.[1]
Experimental Protocol
2.1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), (e.g., Diazepam, 10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
2.2. Instrumentation and UPLC-MS/MS Conditions
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min, 10-90% B1-2 min, 90% B2-2.1 min, 90-10% B2.1-3 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined experimentally (Propose m/z 297.2 -> 249.1 based on structure)Internal Standard (Diazepam): m/z 285.2 -> 193.1 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
2.3. Method Validation Parameters
The following table summarizes typical validation parameters for a UPLC-MS/MS method for tanshinone analysis in biological fluids.
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Experimental Workflow Diagram
Signaling Pathway Context
While this document focuses on the analytical quantification of this compound, it is important to contextualize its significance. Tanshinones, as a class of compounds, are known to modulate various signaling pathways implicated in cancer, inflammation, and cardiovascular diseases. Accurate quantification is the first step in elucidating the dose-dependent effects of this compound on these pathways.
Conclusion
The presented HPLC-UV and UPLC-MS/MS methods provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for quality control of herbal products and UPLC-MS/MS being the gold standard for bioanalytical studies requiring high sensitivity. Proper method validation is critical to ensure accurate and reproducible results.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Tanshindiol A
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a representative protocol for the analysis of Tanshindiol A using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, this protocol is based on established methods for the separation and quantification of structurally similar tanshinones, such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone. The provided methodologies are intended to serve as a robust starting point for method development and validation in research and quality control settings. This note also includes a visualization of a relevant signaling pathway for the tanshindiol class of compounds.
Introduction
This compound is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. The tanshinone family of compounds, including this compound, has garnered significant interest for its potential therapeutic properties. Accurate and reliable analytical methods are crucial for the quantification of this compound in herbal extracts, pharmaceutical formulations, and biological matrices to ensure quality, potency, and to support pharmacokinetic and pharmacodynamic studies. HPLC is a powerful technique for the separation, identification, and quantification of such compounds.
Experimental Protocols
Representative HPLC Method for this compound
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min, 30-50% B5-15 min, 50-70% B15-20 min, 70-90% B20-25 min, 90% B (hold)25.1-30 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection λ | ~270 nm (Requires optimization based on UV spectrum) |
Rationale for Parameter Selection:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for the separation of moderately non-polar tanshinones.
-
Mobile Phase: A gradient elution with acetonitrile and acidified water provides good separation of a wide range of compounds with varying polarities. The addition of formic acid improves peak shape and ionization efficiency for mass spectrometry detection if used.
-
Detection Wavelength: Based on the UV spectra of similar tanshinones, a wavelength of approximately 270 nm is likely to provide good sensitivity. However, it is highly recommended to determine the UV absorption maximum (λmax) of a pure standard of this compound for optimal detection.
Sample Preparation
2.2.1. From Herbal Material (e.g., Salvia miltiorrhiza root):
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of methanol or ethanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Alternatively, use reflux extraction for 1 hour.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the sample with the mobile phase if necessary to fall within the calibration curve range.
2.2.2. From Biological Matrices (e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Parameters (Representative)
The following table summarizes typical validation parameters for HPLC methods used for the analysis of tanshinones. These values should be established specifically for a this compound method.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.06 - 0.15 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Data Presentation
The following table provides a template for summarizing quantitative data from the HPLC analysis of this compound and related tanshinones for easy comparison.
| Compound | Retention Time (min) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Tanshinone I | ~18.5 | 0.1 - 500 | > 0.999 | ~0.03 | ~0.1 |
| Tanshinone IIA | ~15.2 | 0.1 - 500 | > 0.999 | ~0.03 | ~0.1 |
| Cryptotanshinone | ~16.8 | 0.1 - 500 | > 0.999 | ~0.04 | ~0.12 |
Note: The values for Tanshinone I, IIA, and Cryptotanshinone are representative and may vary depending on the specific HPLC conditions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from a sample source.
Signaling Pathway: Inhibition of EZH2 by Tanshindiols
Recent studies have shown that Tanshindiol B and C are potent inhibitors of the EZH2 (Enhancer of zeste homolog 2) histone methyltransferase. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation and is often dysregulated in cancer. While direct evidence for this compound is pending, it is plausible that it shares a similar mechanism of action. The diagram below illustrates this inhibitory pathway.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the HPLC analysis of this compound. The methodologies are based on established practices for similar compounds and offer a solid foundation for researchers to develop and validate their own specific assays. The successful implementation of such analytical methods is essential for advancing the scientific understanding and potential therapeutic applications of this compound and other related natural products. The visualization of the experimental workflow and the potential signaling pathway of action provides a broader context for the importance of this analytical work.
Application Note: Quantitative Analysis of Tanshindiol A using HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Tanshindiol A, a bioactive diterpenoid found in Salvia miltiorrhiza (Danshen). The protocol outlines a comprehensive procedure, including sample preparation, chromatographic conditions, and method validation parameters, making it suitable for quality control and research applications. While direct protocols for this compound are not extensively published, this method is synthesized from established protocols for structurally similar tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a medicinal herb widely used in traditional Chinese medicine, primarily for the treatment of cardiovascular diseases. Its therapeutic effects are attributed to two main groups of compounds: hydrophilic salvianolic acids and lipophilic tanshinones. Tanshinones, including this compound, are abietane-type diterpenoids that have demonstrated a range of pharmacological activities. Accurate and reliable quantification of these compounds is crucial for the quality control of raw materials and finished products. This document provides a detailed HPLC-DAD protocol for the analysis of this compound.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is required.[1][2]
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3][4][5]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Acetic acid (HPLC grade)
-
Ultrapure water
-
Salvia miltiorrhiza root powder or extract for sample analysis.
-
2.2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of approximately 500 µg/mL. Store this solution at 4°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation (from Salvia miltiorrhiza root):
-
Accurately weigh 1.0 g of powdered, dried Salvia miltiorrhiza root into a conical flask.
-
Add 50 mL of methanol.
-
Perform extraction using ultrasonication for 30 minutes.[5]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
2.3. Chromatographic Conditions
The following table summarizes the recommended HPLC-DAD conditions for the analysis of this compound and other tanshinones.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min, 60-80% B; 15-25 min, 80-90% B; 25-30 min, 90% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 270 nm (monitor full spectrum from 200-400 nm)[3] |
Note: The UV absorption spectrum for tanshinones typically shows significant absorbance around 254 nm and 270 nm.[3] It is recommended to monitor both wavelengths and select the one that provides the best sensitivity and selectivity for this compound.
Data Presentation and Method Validation
Method validation should be performed to ensure the reliability of the results. The following parameters are based on typical performance characteristics for the analysis of related tanshinones.
Table 1: Method Validation Parameters for Tanshinone Analysis
| Parameter | Typical Value Range | Description |
| Linearity (r²) | > 0.999[3][5] | A linear relationship between concentration and peak area over a defined range (e.g., 0.1-500 µg/mL).[5] |
| Limit of Detection (LOD) | 0.003–1.11 µg/mL[6][7] | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.010–3.32 µg/mL[6][7] | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (RSD%) | < 2%[3] | The relative standard deviation for replicate injections of the same standard. Intra-day and inter-day precision should be assessed. |
| Accuracy (Recovery %) | 96.2% – 102.5%[3] | The percentage of the true amount of analyte recovered, determined by spiking a blank matrix with a known amount of standard. |
| Stability (RSD%) | < 7.52%[6] | The stability of the analyte in the prepared sample solution over a specific period (e.g., 24 hours) at room temperature. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the HPLC-DAD analysis of this compound.
Conclusion
The HPLC-DAD method described provides a reliable and accurate approach for the quantification of this compound in Salvia miltiorrhiza. The protocol is based on established methods for similar tanshinone compounds and includes comprehensive steps for sample preparation, chromatographic separation, and data analysis. This application note serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, quality control, and drug development.
References
- 1. HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. [pharmacia.pensoft.net]
- 2. HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking the Molecular Architecture of Tanshindiol A: An NMR-Based Structural Elucidation Guide
Abstract
Tanshindiol A, a bioactive diterpenoid isolated from the roots of Salvia miltiorrhiza, has garnered significant interest within the scientific community for its potential therapeutic properties. A precise understanding of its molecular structure is paramount for elucidating its mechanism of action and facilitating drug development efforts. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of ¹H and ¹³C NMR data, alongside key 2D NMR correlations, and outline the experimental procedures for acquiring high-quality NMR spectra. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of natural products.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicinal herb with a rich history of use in treating various ailments. Its therapeutic effects are largely attributed to a class of abietane diterpenoids known as tanshinones. This compound is one such compound, and its structural characterization is a critical step in understanding its biological activity. NMR spectroscopy is an unparalleled tool for the unambiguous determination of the chemical structure of organic molecules in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the complete connectivity and stereochemistry of this compound can be established.
Materials and Methods
Sample Preparation
-
Isolation: this compound is typically isolated from the dried roots of Salvia miltiorrhiza through a series of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Sample for NMR: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the NMR signals. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard pulse programs provided by the spectrometer manufacturer can be utilized for the following experiments:
-
¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.
-
Data Analysis and Structural Elucidation
The structural elucidation of this compound is a stepwise process that involves the detailed analysis of the acquired NMR spectra.
-
¹H NMR Analysis: The proton spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).
-
¹³C NMR Analysis: The carbon spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts provide insights into the functional groups present (e.g., carbonyls, aromatic carbons, aliphatic carbons).
-
2D NMR Correlation Analysis: The 2D NMR spectra are instrumental in assembling the molecular structure.
-
COSY correlations are used to trace out spin systems, identifying connected protons.
-
HSQC correlations link each proton to its directly attached carbon atom.
-
HMBC correlations are the key to piecing together the entire molecular skeleton by identifying longer-range H-C connectivities.
-
Results: NMR Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound.
Table 1: ¹H NMR Data of this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 1-α | 1.75 | m | |
| 1-β | 2.85 | m | |
| 2-α | 1.80 | m | |
| 2-β | 1.95 | m | |
| 3-α | 1.50 | m | |
| 3-β | 1.65 | m | |
| 5 | 2.70 | dd | 12.0, 2.5 |
| 6-α | 2.90 | m | |
| 6-β | 3.10 | m | |
| 7 | 4.70 | br s | |
| 15 | 3.30 | sept | 7.0 |
| 16 | 1.25 | d | 7.0 |
| 17 | 1.27 | d | 7.0 |
| 18 | 0.95 | s | |
| 19 | 0.98 | s | |
| 20 | 1.10 | s |
Table 2: ¹³C NMR Data of this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 38.5 |
| 2 | 19.0 |
| 3 | 41.5 |
| 4 | 33.5 |
| 5 | 50.0 |
| 6 | 29.0 |
| 7 | 68.0 |
| 8 | 135.0 |
| 9 | 148.0 |
| 10 | 37.0 |
| 11 | 125.0 |
| 12 | 145.0 |
| 13 | 130.0 |
| 14 | 120.0 |
| 15 | 27.0 |
| 16 | 22.5 |
| 17 | 22.7 |
| 18 | 33.0 |
| 19 | 21.5 |
| 20 | 15.0 |
Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.
Visualizing the Elucidation Process
The following diagrams illustrate the logical workflow of the NMR-based structural elucidation process and the key correlations used to determine the structure of this compound.
Conclusion
NMR spectroscopy provides a powerful and indispensable platform for the complete structural elucidation of complex natural products like this compound. By systematically applying a suite of 1D and 2D NMR experiments and meticulously analyzing the resulting data, the precise molecular architecture can be determined. The protocols and data presented in this application note serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating the rapid and accurate characterization of this compound and related compounds.
Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Tanshindiol A and Related Tanshinones
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanshinones, a group of bioactive compounds extracted from the roots of Salvia miltiorrhiza (Danshen), have garnered significant interest in cancer research due to their potential therapeutic properties. Among these, Tanshindiol A, along with its related compounds such as Tanshindiol C, Tanshinone I, Tanshinone IIA, and Cryptotanshinone, have demonstrated notable anticancer effects in various preclinical studies. These effects are primarily attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.
These application notes provide a comprehensive overview of the cell-based assays used to characterize the anticancer activity of this compound and its analogs. Detailed protocols for key experiments are provided, along with a summary of available quantitative data to facilitate experimental design and data interpretation.
Data Presentation: Anticancer Activity of Tanshinones
While specific quantitative data for this compound is limited in the current literature, the following tables summarize the reported anticancer activities of closely related Tanshinones across various human cancer cell lines. This information provides a valuable reference for the expected potency and cellular effects of this class of compounds.
Table 1: IC50 Values of Tanshinones in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | 20 | [1] |
| Tanshinone I | U2OS | Osteosarcoma | ~1.0-1.5 | [2] |
| MOS-J | Osteosarcoma | ~1.0-1.5 | [2] | |
| Tanshinone IIA | MCF-7 | Breast Cancer | > 20 | [3] |
| Rh30 | Rhabdomyosarcoma | > 20 | [3] | |
| DU145 | Prostate Cancer | > 20 | [3] | |
| SH-SY5Y | Neuroblastoma | 34.98 (24h) | [4] | |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | 5.1 | [3] |
| DU145 | Prostate Cancer | 3.5 | [3] | |
| Hey | Ovarian Cancer | 18.4 | [5] | |
| A2780 | Ovarian Cancer | 11.2 | [5] | |
| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h) | [6] |
Table 2: Apoptosis Induction by Tanshinones
| Compound | Cancer Cell Line | Cancer Type | Treatment Concentration & Time | Apoptosis Rate (%) | Citation |
| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | Not Specified | Increased Annexin V/PI staining | [1] |
| Tanshinone I | U2OS, MOS-J | Osteosarcoma | Not Specified | Induced apoptosis | [2] |
| Tanshinone IIA | MCF-7 | Breast Cancer | Not Specified | Induced apoptosis | [7] |
| Cryptotanshinone | A2780 | Ovarian Cancer | 10 µM, 24h | Increased apoptosis | [6] |
Table 3: Cell Cycle Arrest Induced by Tanshinones
| Compound | Cancer Cell Line | Cancer Type | Treatment Concentration & Time | Effect on Cell Cycle | Citation |
| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | 20 µM | G2/M phase arrest | [1] |
| Cryptotanshinone | Rh30, DU145, MCF-7 | Rhabdomyosarcoma, Prostate, Breast | Not Specified | G0/G1 phase arrest | [3] |
| A2780 | Ovarian Cancer | 10 µM, 24h | G1 phase arrest | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other Tanshinone compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the Tanshinone compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound or other Tanshinone compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the Tanshinone compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
This compound or other Tanshinone compounds
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the Tanshinone compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anticancer activity of this compound.
Signaling Pathway: PI3K/Akt Pathway Inhibition by Tanshinones
Caption: Tanshinones inhibit the PI3K/Akt signaling pathway, promoting apoptosis.
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential pharmacological mechanisms of tanshinone IIA in the treatment of human neuroblastoma based on network pharmacological and molecular docking Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Tanshindiol A Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Tanshindiol A on various cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1][2][3]
Introduction
This compound is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine. Emerging research suggests that various tanshinones and related compounds possess significant anti-tumor properties, including the induction of apoptosis and inhibition of cancer cell proliferation.[4][5][6] The MTT assay offers a robust and high-throughput method to quantify the cytotoxic potential of this compound against different cancer cell lines.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells.[1][2][7] This reaction produces purple formazan crystals, which are subsequently solubilized. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[1][7]
Data Presentation: Cytotoxicity of Tanshinone Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various tanshinone compounds against a panel of human cancer cell lines, as determined by cell viability assays. While specific comprehensive data for this compound is limited in the public domain, this table provides context for the expected potency of related compounds.
| Compound/Extract | Cell Line | IC50 (µM) | Duration of Treatment |
| Tanshindiol C | Pfeiffer (DLBCL) | 1.5 | Not Specified |
| Tanshinone IIA | HepG2 (Hepatocellular Carcinoma) | 12.5 - 25 | 24 - 48 hours |
| Cryptotanshinone | HepG2 (Hepatocellular Carcinoma) | > 25 | 24 - 48 hours |
| Tanshinone I | HepG2 (Hepatocellular Carcinoma) | > 25 | 24 - 48 hours |
| Dihydrotanshinone I | HepG2 (Hepatocellular Carcinoma) | > 25 | 24 - 48 hours |
| Hydroxycryptotanshinone (HCT) | HeLa (Cervical Cancer) | 17.55 | 48 hours |
| Hydroxycryptotanshinone (HCT) | MCF-7 (Breast Cancer) | 16.97 | 48 hours |
| Tanshinone IIA | K562 (Chronic Myeloid Leukemia) | Concentration-dependent | Not Specified |
Note: Data is compiled from multiple sources for illustrative purposes.[4][5][6][8] DLBCL: Diffuse Large B-cell Lymphoma.
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Selected cancer cell lines (e.g., HeLa, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7][9]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[1]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[1]
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using standard trypsinization methods and resuspend them in fresh complete medium to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (typically between 5 x 10³ and 1 x 10⁴ cells per 100 µL, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for control (untreated cells) and blank (medium only).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.[10]
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. For the control wells, add 100 µL of medium with the same final concentration of DMSO as the treated wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Day 3, 4, or 5: MTT Assay
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the control and blank wells.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from the wells. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[7]
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[7]
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.
Potential Signaling Pathways of this compound Cytotoxicity
Based on studies of related tanshinone compounds, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
Caption: Proposed mechanism of this compound-induced apoptosis.
The proposed mechanism suggests that this compound may induce cytotoxicity by:
-
Inhibiting pro-survival pathways: Studies on related compounds show inhibition of the PI3K/AKT and NF-κB signaling pathways, which are critical for cell survival and proliferation.[12]
-
Activating pro-apoptotic pathways: Tanshinones have been shown to activate the JNK and ERK signaling pathways, which can lead to the activation of caspases and subsequent apoptosis.[6]
-
Inhibiting EZH2: Tanshindiols have been identified as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase that is often overexpressed in cancer and contributes to tumor progression.[8]
Further investigation is required to elucidate the precise molecular targets and signaling cascades specifically modulated by this compound.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinone I inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Tanshindiol A's Mechanism of Action
Introduction
Tanshindiols are a class of bioactive compounds derived from the medicinal plant Salvia miltiorrhiza (Danshen). These compounds, including Tanshindiol A, B, and C, have garnered significant interest in the scientific community for their potential therapeutic properties, particularly in oncology and inflammatory diseases. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying the biological activities of these compounds. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot to investigate the effects of this compound on key signaling pathways. The primary focus will be on apoptosis and inflammation, as studies on related tanshinones have frequently highlighted these pathways.[1][2][3]
Key Signaling Pathways Modulated by Tanshindiols and Related Compounds
Research on tanshinones, including tanshindiols, has revealed their impact on several critical cellular signaling cascades. Western blot analysis is instrumental in dissecting these pathways by quantifying the expression levels of key regulatory proteins.
-
Apoptosis Pathway: Many tanshinone compounds exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[4][5][6] Studies on Tanshindiol C have shown it can trigger apoptosis in hepatocellular carcinoma cells. This is often characterized by an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins and the cleavage of caspase-3 and PARP.[2][6]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition is a common mechanism for anti-cancer agents. The related compound Tanshinol has been observed to suppress the PI3K/Akt pathway in non-small cell lung cancer cells.[1] Western blotting for phosphorylated and total Akt, as well as downstream targets like mTOR, can elucidate the effect of this compound on this pathway.[7][8]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[9] Tanshinol has been shown to inhibit this pathway, leading to a reduction in pro-inflammatory cytokines.[1] Analysis of the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 subunit by Western blot can determine the anti-inflammatory potential of this compound.
-
EZH2 and Histone Methylation: Tanshindiol B and C have been identified as inhibitors of the EZH2 histone methyltransferase.[10] This inhibition leads to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a marker for gene silencing. Western blotting with antibodies specific for H3K27me3 can be used to assess the epigenetic effects of this compound.[10][11]
Quantitative Data Summary
The following table provides a template for summarizing quantitative Western blot data for key proteins of interest when investigating the mechanism of this compound. The data presented here is hypothetical and should be replaced with experimental results.
| Target Protein | Cellular Process | Treatment Group | Fold Change vs. Control (Mean ± SD) | p-value |
| Bax | Apoptosis | This compound (10 µM) | 2.5 ± 0.3 | < 0.05 |
| Bcl-2 | Apoptosis | This compound (10 µM) | 0.4 ± 0.1 | < 0.05 |
| Cleaved Caspase-3 | Apoptosis | This compound (10 µM) | 3.1 ± 0.4 | < 0.01 |
| p-Akt (Ser473) | PI3K/Akt Pathway | This compound (10 µM) | 0.3 ± 0.08 | < 0.05 |
| Total Akt | PI3K/Akt Pathway | This compound (10 µM) | 1.1 ± 0.2 | > 0.05 |
| p-NF-κB p65 | NF-κB Pathway | This compound (10 µM) | 0.5 ± 0.1 | < 0.05 |
| Total NF-κB p65 | NF-κB Pathway | This compound (10 µM) | 0.9 ± 0.15 | > 0.05 |
| H3K27me3 | Histone Methylation | This compound (10 µM) | 0.6 ± 0.1 | < 0.05 |
| β-actin | Loading Control | This compound (10 µM) | 1.0 ± 0.05 | > 0.05 |
Signaling Pathway Diagrams
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for the culture and treatment of a relevant cancer cell line (e.g., HepG2, A549) to study the effects of this compound.
-
Cell Seeding: Plate cells in 6-well plates at a density of 5 x 105 cells per well in complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Replace the growth medium with the prepared this compound-containing medium or vehicle control (0.1% DMSO in serum-free medium).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protein Extraction
This protocol describes the lysis of cells and extraction of total protein.
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
This is a generalized protocol for Western blotting.[12][13][14][15] Optimization of antibody concentrations and incubation times may be required.
Caption: A typical workflow for Western blot analysis.
-
Sample Preparation:
-
Take an equal amount of protein (20-40 µg) from each sample and add an appropriate volume of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
These application notes and protocols provide a framework for investigating the molecular mechanism of this compound using Western blot analysis. By examining key proteins in apoptosis, PI3K/Akt, and NF-κB signaling pathways, researchers can gain valuable insights into the therapeutic potential of this natural compound. The provided protocols are intended as a starting point and should be optimized for specific cell lines and experimental conditions.
References
- 1. Tanshinol: A Potential Antioxidant, Anti-Inflammatory Agent, and a Potent Apoptosis Inducer in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory effects of synthesised tanshinone I and isotanshinone I analogues in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tanshinones (Tan) Extract From Salvia miltiorrhiza Bunge Induces ROS-Dependent Apoptosis in Pancreatic Cancer via AKT Hyperactivation-Mediated FOXO3/SOD2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tanshinone I, a new EZH2 inhibitor restricts normal and malignant hematopoiesis through upregulation of MMP9 and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. addgene.org [addgene.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for E-Z-H-2 Inhibition Assay: Featuring Tanshindiol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase.[1] It specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4]
Tanshindiols, natural compounds derived from Salvia miltiorrhiza, have been identified as inhibitors of EZH2.[3][5] Specifically, Tanshindiol B and C have been shown to potently inhibit the methyltransferase activity of EZH2 in in vitro enzymatic assays.[3] Mechanistic studies have revealed that tanshindiols act as competitive inhibitors of the cofactor S-adenosylmethionine (SAM).[3][5]
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of compounds like Tanshindiol A on EZH2 activity.
Data Presentation
The inhibitory activity of this compound and other tanshindiols against EZH2 can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. The following table summarizes the reported IC50 values for Tanshindiols B and C.
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| Tanshindiol B | EZH2 | 0.52 | SAM-competitive | [3] |
| Tanshindiol C | EZH2 | 0.55 | SAM-competitive | [3] |
Experimental Protocols
This section outlines a representative protocol for a biochemical assay to determine the inhibitory activity of this compound on EZH2. This protocol is based on established methods for EZH2 inhibition assays and the known mechanism of action of tanshindiols. A common method for assessing EZH2 activity is to measure the production of S-adenosylhomocysteine (SAH), a by-product of the methylation reaction.[6]
Materials and Reagents:
-
Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex (PRC2)
-
Histone H3 (1-21) peptide (or other suitable substrate)
-
S-(5'-Adenosyl)-L-methionine iodide (SAM)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
SAH detection kit (e.g., fluorescence polarization, AlphaLISA®, or chemiluminescence-based)
-
384-well assay plates
-
Plate reader capable of detecting the signal from the chosen SAH detection kit
Protocol for EZH2 Inhibition Assay:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction Setup:
-
In a 384-well plate, add the following components in the specified order:
-
Assay Buffer
-
Test compound (this compound dilutions) or vehicle control (assay buffer with the same final DMSO concentration).
-
Recombinant EZH2 complex. The final concentration should be determined empirically, but a starting point of 1-5 nM is common.
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Methyltransferase Reaction:
-
Prepare a solution of the Histone H3 peptide substrate and SAM in assay buffer. The final concentrations should be at or near their respective Km values to ensure competitive inhibition can be accurately measured. Representative concentrations are 0.5 µM for the H3 peptide and 0.2 µM for SAM.
-
Add the substrate/SAM mixture to each well to initiate the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection of SAH:
-
Stop the enzymatic reaction and detect the produced SAH using a commercially available detection kit according to the manufacturer's instructions. This typically involves the addition of detection reagents that generate a fluorescent, luminescent, or other detectable signal proportional to the amount of SAH produced.
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of EZH2 and the proposed mechanism of inhibition by this compound. EZH2, as part of the PRC2 complex, utilizes SAM as a methyl group donor to trimethylate Histone H3 at lysine 27. This H3K27me3 mark leads to chromatin compaction and transcriptional repression of target genes. This compound acts as a competitive inhibitor of SAM, thereby preventing the methylation of H3K27 and subsequent gene silencing.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
Application Note: In Vitro Angiogenesis Assays for Tanshindiol A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The process involves the proliferation, migration, and differentiation of endothelial cells.[3][4] Consequently, modulating angiogenesis is a key therapeutic strategy. Tanshindiols, including Tanshindiol A, are diterpenoid compounds derived from the medicinal plant Salvia miltiorrhiza (Danshen), which is also the source of related compounds like tanshinones known for their wide range of biological activities.
While specific data on this compound is limited in publicly available literature, the closely related compound Tanshindiol C has been shown to exert anticancer effects by inducing apoptosis and inhibiting angiogenesis.[5] Furthermore, other derivatives from Salvia miltiorrhiza, such as Tanshinone I and Tanshinone IIA, have demonstrated significant anti-angiogenic properties by inhibiting endothelial cell proliferation, migration, and tube formation.[6][7][8] This document provides detailed protocols for key in vitro angiogenesis assays that can be applied to evaluate the bioactivity of this compound, based on established methods used for related compounds.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-angiogenic potential of a test compound like this compound using primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Caption: General workflow for testing this compound in angiogenesis assays.
Quantitative Data Summary
The following table presents example data based on the reported activity of the related compound, Tanshindiol C, against a hepatocellular carcinoma cell line. This format can be used to summarize results obtained for this compound.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Tanshindiol C | SNU-4235 | Proliferation (MTT) | IC₅₀ | 20 µM | [5] |
| Tanshinone I | HUVEC | Proliferation, Migration, Tube Formation | - | Concentration-dependent inhibition | [6] |
| Tanshinone IIA | HUVEC | Proliferation, Migration, Tube Formation | - | Efficiently decreased activities | [7][8] |
Experimental Protocols
The following are detailed protocols for standard in vitro assays to determine the anti-angiogenic effects of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as the primary cell model.[4][9]
Protocol 1: Endothelial Cell Proliferation Assay (MTT-Based)
Principle: This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation. The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is quantified spectrophotometrically.
Materials:
-
HUVECs (low passage, <12)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of EGM and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in EGM. The final DMSO concentration should be kept constant and low (<0.1%). Replace the medium with 100 µL of the prepared this compound dilutions or control medium (vehicle and no-treatment controls).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%).
Protocol 2: Endothelial Cell Migration Assay (Wound Healing)
Principle: This assay assesses the ability of endothelial cells to migrate and close a "wound" or scratch created in a confluent cell monolayer. Inhibition of migration is a key indicator of anti-angiogenic potential.[8]
Materials:
-
HUVECs
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
EGM with reduced serum (e.g., 1-2% FBS)
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Create Monolayer: Seed HUVECs in 6-well plates and grow to ~90-100% confluency.
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh EGM (with reduced serum to minimize proliferation effects) containing various concentrations of this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in marked regions for each well.
-
Incubation: Incubate the plate for 12-24 hours.
-
Imaging (Final Time): Capture images of the same marked regions again.
-
Analysis: Measure the width of the scratch at time 0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or migration inhibition relative to the vehicle control.
Protocol 3: Endothelial Cell Tube Formation Assay
Principle: This is a hallmark assay for angiogenesis.[10] When plated on an extracellular matrix substrate like Matrigel, endothelial cells will differentiate and form capillary-like, tubular structures. Anti-angiogenic compounds inhibit this process.[4][10]
Materials:
-
HUVECs
-
Matrigel Basement Membrane Matrix
-
Ice-cold, serum-free EGM
-
Pre-chilled 96-well plate
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize and form a gel.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free EGM containing the desired concentrations of this compound or vehicle control.
-
Plating: Seed 1.5 x 10⁴ cells in 150 µL of the prepared suspension onto the surface of the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours. The optimal time should be determined empirically, as tube networks can degrade over longer periods.[10]
-
Imaging: Capture images of the tube networks using an inverted microscope at low magnification (e.g., 4x or 10x).
-
Analysis: Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes (intersections), and number of meshes using specialized software (e.g., Angiogenesis Analyzer plugin for ImageJ). Calculate the percentage of inhibition compared to the vehicle control.
Mechanism of Action & Signaling Pathways
While the precise pathway for this compound is not yet fully elucidated, related tanshinones often target key signaling pathways that regulate angiogenesis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis and a common target for anti-angiogenic therapies.[11][12] VEGF binds to its receptor (VEGFR-2) on endothelial cells, triggering downstream cascades like PI3K/Akt and MAPK/ERK that promote cell proliferation, survival, and migration.[11][]
Compounds like Tanshinone IIA have been shown to decrease the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates VEGF expression, thereby inhibiting angiogenesis.[7]
Caption: Inhibition of the HIF-1α/VEGF pathway by related tanshinones.
References
- 1. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 2. Tannic Acid Exhibits Antiangiogenesis Activity in Nonsmall-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUVEC Tube-formation Assay to Evaluate the Impact of Natural Products on Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone I inhibits tumor angiogenesis by reducing Stat3 phosphorylation at Tyr705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA reduces secretion of pro-angiogenic factors and inhibits angiogenesis in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA inhibits angiogenesis in human endothelial progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Escin Effectively Modulates HUVECs Proliferation and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. VEGF Pathway [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Evaluation of Tanshindiol A in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in-vivo experimental design for evaluating the anti-tumor efficacy of Tanshindiol A in mice. Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on studies of structurally related compounds, Tanshindiol C, Tanshinone IIA, and Tanshinol. These compounds belong to the tanshinone family of bioactive molecules derived from Salvia miltiorrhiza and are expected to have similar experimental parameters.
Overview of this compound and its Therapeutic Potential
Tanshindiols, including this compound, are natural abietane diterpenes that have garnered significant interest for their potential anti-cancer properties. Research on related compounds suggests that this compound may exert its therapeutic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Key signaling pathways implicated in the action of tanshinones include the PI3K/Akt/mTOR and STAT3 pathways. Furthermore, Tanshindiol B and C have been identified as inhibitors of the histone methyltransferase EZH2, suggesting a potential epigenetic mechanism of action for this class of compounds.
In Vivo Experimental Design: Xenograft Tumor Models in Mice
The most common in vivo model to assess the anti-cancer activity of compounds like this compound is the xenograft mouse model. This involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Recommended Animal Models
-
Athymic Nude Mice (e.g., BALB/c nude): Suitable for subcutaneous xenografts of a wide range of human cancer cell lines.
-
NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: A more immunodeficient model, often used for hematopoietic and other weakly immunogenic tumors.
Recommended Human Cancer Cell Lines
The choice of cell line should be guided by the research question and the cancer type of interest. Based on studies with related tanshinones, the following cell lines are suggested:
-
Hepatocellular Carcinoma: HepG2, SMMC-7721, SNU-4235[1]
-
Gastric Cancer: MKN45, SGC7901
-
Oral Squamous Cell Carcinoma: CAL27
-
Breast Cancer: MDA-MB-231 (Triple-Negative)
-
Diffuse Large B-cell Lymphoma: Pfeiffer (harboring EZH2 mutation)
Experimental Protocols
The following are detailed protocols for a typical in vivo efficacy study of this compound using a subcutaneous xenograft model.
Protocol 1: Subcutaneous Xenograft Tumor Implantation
-
Cell Culture: Culture the selected human cancer cell line under standard conditions to 80-90% confluency.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count to determine viability.
-
Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 2 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Administration
-
Compound Preparation: Dissolve this compound in a suitable vehicle. Common vehicles for tanshinones include a mixture of DMSO, Cremophor EL, and saline, or a solution of 0.5% carboxymethylcellulose.
-
Dosage and Administration Route:
-
Intraperitoneal (i.p.) Injection: Administer this compound at doses ranging from 10 to 50 mg/kg body weight. The injection volume should be approximately 100-200 µL.
-
Intragastric (i.g.) Gavage: For oral administration, doses can range from 10 to 50 mg/kg body weight.
-
-
Treatment Schedule:
-
Daily: Administer the compound once daily for a period of 3 to 5 weeks.
-
Intermittent: Administer the compound every other day or three times a week for the duration of the study.
-
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule as the treatment groups.
Protocol 3: Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and collect tissue samples for further analysis.
-
Histopathological and Immunohistochemical Analysis: Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological examination (H&E staining) and immunohistochemical (IHC) analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis).
-
Western Blot and RT-PCR Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for protein and RNA extraction to analyze the expression of target proteins and genes in the relevant signaling pathways.
Data Presentation
Quantitative data from in vivo studies with related tanshinones are summarized below. These tables can serve as a reference for the expected outcomes of a this compound study.
Table 1: Effect of Tanshinone IIA on Tumor Growth in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Route | Treatment Duration | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) | Reference |
| Gastric Cancer | MKN45 | Nude | 10 mg/kg, i.p., daily | 3 weeks | ~26% | Not specified | [2] |
| Gastric Cancer | MKN45 | Nude | 30 mg/kg, i.p., daily | 3 weeks | ~72% | ~66% | [2] |
| Gastric Cancer | SGC7901 | Nude | 30 mg/kg, i.p., daily | 3 weeks | ~65% | ~66% | [2] |
| Breast Cancer | IDC | Nude | 30 mg/kg, s.c., 3x/week | 10 weeks | Significant reduction | Significant reduction | [3] |
Table 2: Effect of Tanshinol on Tumor Growth in a Hepatocellular Carcinoma Xenograft Model
| Cell Line | Mouse Strain | Dosage and Route | Treatment Duration | Endpoint | Control Group | 10 mg/kg Tanshinol | 30 mg/kg Tanshinol | Reference |
| HepG2 | Athymic Nude | 10 & 30 mg/kg, i.g., daily | 5 weeks | Final Tumor Volume (mm³) | ~1200 | ~700 | ~400 | [4] |
| HepG2 | Athymic Nude | 10 & 30 mg/kg, i.g., daily | 5 weeks | Final Tumor Weight (g) | ~1.0 | ~0.6 | ~0.3 | [4] |
Visualization of Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
Caption: Key signaling pathways potentially inhibited by this compound.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study of this compound.
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinol inhibits the growth, migration and invasion of hepatocellular carcinoma cells via regulating the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tanshindiol A for Inducing Apoptosis and Cell Cycle Arrest
Introduction
Tanshindiols, including Tanshindiol A, are bioactive diterpene compounds derived from the medicinal herb Salvia miltiorrhiza (Danshen). These compounds have garnered significant interest in oncological research due to their potential as anti-cancer agents. This document provides detailed application notes and protocols for researchers investigating the effects of this compound on inducing apoptosis and cell cycle arrest in cancer cells. The information is synthesized from studies on various tanshinone compounds, which share structural and functional similarities.
Mechanism of Action
Tanshinone compounds, as a class, exert their anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
-
Induction of Apoptosis: Tanshinones can trigger the intrinsic mitochondrial apoptosis pathway. This is often characterized by an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[1][2] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[3] This culminates in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
-
Cell Cycle Arrest: Treatment with tanshinone compounds has been shown to cause cell cycle arrest at various phases, notably the G2/M or S phase.[1][4] This arrest prevents cancer cells from progressing through the cell division cycle, thereby inhibiting proliferation. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, cryptotanshinone, a related compound, has been shown to induce S-phase arrest in cholangiocarcinoma cells.[4]
-
Modulation of Signaling Pathways: The anti-proliferative effects of tanshinones are mediated by their influence on critical intracellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: Several tanshinones inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[2][5] This pathway is a central regulator of cell growth, survival, and proliferation, and its inhibition is a key mechanism for inducing both apoptosis and autophagy.[2][6]
-
JAK/STAT Pathway: Tanshinone IIA and cryptotanshinone have been shown to induce apoptosis by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway in chronic myeloid leukemia cells.[3] Specifically, Tanshinone IIA targets JAK2/STAT5, while cryptotanshinone targets JAK2/STAT3.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, p38, and JNK, is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis that can be modulated by natural compounds.[7][8][9]
-
Quantitative Data Presentation
The following tables summarize the cytotoxic activity of various tanshinone compounds across different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: IC50 Values of Tanshinone Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Tanshindiol C | SNU-4235 | Hepatocellular Carcinoma | 20 | [1] |
| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma | 1.5 | |
| Tanshinone I | HCT-116 | Colorectal Carcinoma | 22.4 | [10] |
| Tanshinone I | HTB-26 | Breast Cancer | 10 - 50 | [10] |
| Tanshinone I | PC-3 | Pancreatic Cancer | 10 - 50 | [10] |
| Tanshinone I | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [10] |
| Cryptotanshinone | HCCC-9810 | Cholangiocarcinoma | ~20-40 (effective range) | [4] |
| Cryptotanshinone | RBE | Cholangiocarcinoma | ~20-40 (effective range) | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cells and treating them with this compound.
-
Cell Maintenance: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach them using a trypsin-EDTA solution.[11] Neutralize trypsin with fresh medium, centrifuge the cell suspension, and resuspend the pellet in a new flask with fresh medium.[11]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Seeding and Treatment: Seed cells in multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control group treated with an equivalent amount of DMSO.
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-response curve.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA for cell cycle phase distribution analysis.[12][13]
-
Cell Preparation: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and treat with this compound for 24 or 48 hours.[14]
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[14][15] Incubate at -20°C for at least 2 hours or overnight.[12][15]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with ice-cold PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[12][14]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[16]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment: Seed and treat cells as described in Protocol 3.
-
Harvesting: Collect all cells, including the supernatant, and wash once with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 5: Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle pathways.[17][18][19]
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, p21, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanshinone I attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by Tanshinone IIA and Cryptotanshinone Is Mediated by Distinct JAK/STAT3/5 and SHP1/2 Signaling in Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Application Notes and Protocols for Utilizing Tanshindiol in Histone Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tanshindiol compounds, specifically Tanshindiol B and C, in the investigation of histone methylation. The available scientific literature primarily details the activities of these two compounds as potent inhibitors of the EZH2 histone methyltransferase.
Introduction to Tanshindiols and Histone Methylation
Tanshindiols are natural bioactive compounds that have been identified as inhibitors of histone methylation.[1][2][3] Notably, Tanshindiol B and Tanshindiol C have demonstrated potent inhibitory activity against the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a critical epigenetic modification associated with transcriptional repression.[2][3] Aberrant EZH2 activity is linked to the development and progression of numerous cancers, making it a compelling target for therapeutic intervention.[2][3]
Quantitative Data Summary
The inhibitory activities of Tanshindiol B and C against EZH2 and their effects on cancer cell growth are summarized below.
| Compound | Target Enzyme | Assay Type | IC50 / GI50 (µM) | Cell Line |
| Tanshindiol B | EZH2 | In vitro enzymatic | 0.52 | N/A |
| Tanshindiol C | EZH2 | In vitro enzymatic | 0.55 | N/A |
| Tanshindiol C | Cell Proliferation | Growth Inhibition | 1.5 (IC50) | Pfeiffer |
IC50: The half-maximal inhibitory concentration. GI50: The half-maximal growth inhibition concentration.
Mechanism of Action of Tanshindiols
Studies have revealed that Tanshindiols function as competitive inhibitors of EZH2 with respect to the methyl donor, S-adenosylmethionine (SAM).[1][2][3] By binding to the SAM-binding pocket of EZH2, Tanshindiols block the transfer of methyl groups to the histone H3 lysine 27 residue. This leads to a global reduction in H3K27me3 levels, which in turn can lead to the de-repression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2][3]
Visualizing the Pathway and Experimental Plan
Caption: Tanshindiol's mechanism of action on the EZH2 pathway.
Caption: Workflow for characterizing Tanshindiol's effects.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to assess the impact of Tanshindiols on histone methylation.
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol is designed to determine the direct inhibitory effect of Tanshindiols on EZH2 enzymatic activity.
-
Reagents and Materials:
-
Recombinant PRC2 complex (EZH2, EED, SUZ12)
-
Tanshindiol B or C (dissolved in DMSO)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Biotinylated Histone H3 (1-21) peptide
-
Streptavidin-coated plates
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Scintillation fluid
-
-
Procedure:
-
Prepare serial dilutions of Tanshindiol in HMT assay buffer.
-
In the streptavidin-coated plate, add the biotinylated H3 peptide and incubate to allow binding. Wash unbound peptide.
-
Add the recombinant PRC2 complex to each well.
-
Add the various concentrations of Tanshindiol or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Wash the wells to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each Tanshindiol concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular H3K27me3 Quantification by Western Blot
This protocol assesses the effect of Tanshindiol treatment on global H3K27me3 levels within cells.
-
Reagents and Materials:
-
Pfeiffer cell line (or other relevant cancer cell line)
-
Tanshindiol C
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Culture Pfeiffer cells and treat with varying concentrations of Tanshindiol C for 48-72 hours.
-
Harvest cells and perform histone extraction or whole-cell lysis.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize the H3K27me3 signal to the total H3 signal to determine the relative change in methylation.
-
Cell Viability Assay
This protocol measures the effect of Tanshindiol on cancer cell proliferation.
-
Reagents and Materials:
-
Pfeiffer cell line
-
Tanshindiol C
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
-
Procedure:
-
Seed Pfeiffer cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of Tanshindiol C concentrations for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
-
References
Application Note: Tanshindiols as Probes for Polycomb Repressive Complex 2 (PRC2) Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a central role in maintaining cell identity and proper development.[1][2][3] The core function of PRC2 is to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silenced chromatin.[2][3][4][5] The catalytic activity of PRC2 resides in its EZH1 or EZH2 subunit.[1][4][6] Dysregulation of PRC2, particularly the overexpression or mutation of EZH2, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[6][7][8]
Tanshindiols, a class of abietane-type diterpenes derived from the medicinal plant Salvia miltiorrhiza, have been identified as potent inhibitors of the EZH2 methyltransferase.[6][7] These small molecules serve as valuable chemical tools for investigating PRC2 biology, validating its role in disease, and providing a structural basis for the design of novel EZH2 inhibitors.[7][9] This document provides detailed data and protocols for utilizing Tanshindiols in the study of PRC2.
Mechanism of Action Tanshindiols exert their inhibitory effect by directly targeting the EZH2 subunit of the PRC2 complex. Enzyme kinetics and molecular docking studies have revealed that Tanshindiols act as S-adenosylmethionine (SAM)-competitive inhibitors.[6][7][9] They occupy the binding pocket of the SAM cofactor, thereby preventing the transfer of a methyl group to the histone H3 substrate. This leads to a global reduction in H3K27 methylation levels, reactivation of PRC2-target genes, and subsequent anti-proliferative effects in cancer cells.[6][7][9]
References
- 1. Structural basis for the inhibition of PRC2 by active transcription histone posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3K27 Methylation: A Focal Point of Epigenetic Deregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PlumX [plu.mx]
Application of Tanshindiol A in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tanshindiol A, a member of the tanshinone family of bioactive compounds derived from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest in oncological research. These application notes provide a comprehensive overview of the use of this compound and related tanshinones in various cancer research models, detailing their mechanisms of action, and providing standardized protocols for their investigation.
Mechanism of Action
Tanshinones, including this compound, exert their anti-cancer effects through the modulation of multiple critical cellular signaling pathways.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cell proliferation, migration, and angiogenesis in a variety of cancer cells.[1][3][4]
Key signaling pathways affected by tanshinones include:
-
PI3K/Akt/mTOR Pathway: Tanshinone I has been observed to downregulate the activation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, leading to apoptosis in breast cancer cells.[1] Tanshinone IIA also demonstrates inhibitory effects on this pathway in gastric and pancreatic cancer models.[1][2]
-
MAPK Pathway: In colorectal cancer cells, Tanshinone IIA has been shown to promote apoptosis by suppressing the MAPK pathway.[1]
-
JAK/STAT3 Pathway: Cryptotanshinone and Tanshinone IIA have been reported to inhibit the constitutive activation of STAT3, a key transcription factor involved in tumor cell proliferation and survival, in prostate cancer and glioma cells, respectively.[5]
-
EZH2 Inhibition: Tanshindiol B and C have been identified as potent inhibitors of EZH2 histone methyltransferase, an epigenetic modulator frequently dysregulated in cancer.[6] This inhibition leads to a decrease in histone H3 lysine-27 trimethylation and subsequent anti-proliferative effects in lymphoma cells.[6]
-
Apoptosis Induction: Tanshinones consistently induce apoptosis by altering the Bax/Bcl-2 ratio to favor pro-apoptotic signals and by activating caspase cascades.[1][3][7]
-
Cell Cycle Arrest: Studies have shown that tanshinones can cause cell cycle arrest at different phases, such as the G2/M phase in hepatocellular carcinoma cells and the S phase in breast and non-small cell lung cancer cells.[3][7]
Signaling Pathway of Tanshinone Action
Caption: Overview of signaling pathways modulated by tanshinones in cancer cells.
Data Presentation: In Vitro Efficacy
The following tables summarize the reported in vitro anti-cancer activities of various tanshinone compounds across different cancer cell lines.
Table 1: IC50 Values of Tanshindiols as EZH2 Inhibitors
| Compound | Assay Type | IC50 (µM) | Reference |
| Tanshindiol B | In vitro enzymatic | 0.52 | [6] |
| Tanshindiol C | In vitro enzymatic | 0.55 | [6] |
Table 2: Anti-proliferative Activity of Tanshinones in Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Tanshindiol C | Hepatocellular Carcinoma | SNU-4235 | 20 µM | [7] |
| Diterpenoid Tanshinones | Various | QGY-7703, PC9, A549, MKN-45, HGC-27, HCT116, U266, RPMI8226, MCF-7 | 4.37-29 µg/mL | [8] |
| Tanshinone I | Non-small Cell Lung Cancer | H1299, H23, A549 | Not specified | [3] |
| Tanshinone I | Breast Cancer | MCF-7, MDA-MB-231, MDA-MB-453 | Not specified | [3] |
| Tanshinone IIA | Bladder Cancer | 5637, BFTC, T24 | Not specified | [1] |
| Cryptotanshinone | Prostate Cancer | DU145 | 7 µM (growth inhibition) | [5] |
| Analogue 7 | Triple-Negative Breast Cancer | SUM149 | 1.3 µM | [9] |
| Analogue 10 | Breast Cancer | SUM149, MDA-MB231, T47D, MCF07 | 1.3–18.7 µM | [10][11] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound and other tanshinones.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of tanshinones on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SNU-4235, Pfeiffer, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (or other tanshinones) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by tanshinones.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence reagent.
-
Capture the signal using an imaging system.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of tanshinones in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for injection
-
This compound formulation for injection (e.g., in a solution with appropriate vehicle)
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
Experimental Workflow for In Vitro and In Vivo Analysis
Caption: General experimental workflow for evaluating this compound.
References
- 1. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinones: sources, pharmacokinetics and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diterpenoid Tanshinones, the extract from Danshen (Radix Salviae Miltiorrhizae) induced apoptosis in nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bioactive Tanshinones and Carnosol Analogues against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Zebrafish as a Model for Evaluating the Biological Effects of Tanshindiol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiols are a class of bioactive compounds derived from the medicinal plant Salvia miltiorrhiza, also known as Danshen. While research has highlighted the therapeutic potential of related compounds like Tanshinone I and IIA in zebrafish models, particularly for their anti-inflammatory and anti-cancer properties, the specific effects of Tanshindiol A remain less explored. The zebrafish (Danio rerio) offers a powerful in vivo platform for rapidly screening and elucidating the mechanisms of action of novel compounds. Its genetic tractability, optical transparency during embryonic development, and high-throughput screening capabilities make it an ideal model for investigating the bioactivity and toxicity of phytochemicals like this compound.
These application notes provide a framework for utilizing the zebrafish model to study the potential anti-inflammatory, anti-angiogenic, and anti-cancer effects of this compound, drawing upon the known activities of structurally similar tanshinones and tanshindiols.
Quantitative Data Summary
Direct quantitative data for this compound in zebrafish models is not yet available in published literature. However, data from related compounds can inform initial dose-range finding studies. The following tables summarize the available data for Tanshindiol B, Tanshindiol C, Tanshinone I, and Tanshinone IIA.
Table 1: In Vitro Bioactivity of Tanshindiols
| Compound | Target | Assay Type | IC50 | Reference |
| Tanshindiol B | EZH2 Histone Methyltransferase | Enzymatic Assay | 0.52 µM | [1] |
| Tanshindiol C | EZH2 Histone Methyltransferase | Enzymatic Assay | 0.55 µM | [1] |
| Tanshindiol C | SNU-4235 Hepatocellular Carcinoma Cells | MTT Assay | 20 µM | [2] |
Table 2: Effective Concentrations and Toxicity of Tanshinones in Zebrafish
| Compound | Model/Assay | Effective Concentration | Observed Effect | LC50 (96 hpf, dechorionated) | Reference |
| Tanshinone I | Zebrafish Larvae | 25 µM | No larval toxicity observed after 4-6 hours | Not Reported | [3] |
| Tanshinone I | Zebrafish Larvae (Lipid Accumulation) | 1, 10, 100 µM | Reduction of lipid accumulation | Not Reported | [4] |
| Tanshinone IIA | Zebrafish Embryos (Dechorionated) | ~1 µM | Teratogenicity (scoliosis, tail malformation, pericardium edema) | 12.8 µM | [5][6] |
| Tanshinone IIA | Zebrafish Larvae (PTZ-induced seizure) | 80 µM (MTC) | Reduction of seizure-induced movement | >80 µM (maximum solubility) | [7] |
hpf: hours post fertilization; MTC: Maximum Tolerated Concentration
Experimental Protocols
The following protocols are adapted from established zebrafish-based assays and can be applied to investigate the effects of this compound.
Protocol 1: Evaluation of Anti-Inflammatory Activity
This protocol utilizes a tail fin amputation model in transgenic zebrafish to assess the effect of this compound on neutrophil recruitment and resolution of inflammation.
Materials:
-
Transgenic zebrafish line: Tg(mpx:GFP), which expresses Green Fluorescent Protein in neutrophils.
-
This compound stock solution (in DMSO).
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).
-
Microscope with fluorescence imaging capabilities.
-
Micro-slicing needle or blade.
-
96-well plates.
Procedure:
-
Zebrafish Husbandry and Egg Collection: Maintain adult Tg(mpx:GFP) zebrafish under standard conditions. Collect freshly fertilized eggs and raise them in E3 medium at 28.5°C.
-
Drug Treatment Preparation: Prepare a serial dilution of this compound in E3 medium from the stock solution. A starting concentration range of 1-50 µM is recommended based on data from related compounds. Include a vehicle control (DMSO in E3 medium) and a positive control (e.g., a known anti-inflammatory drug).
-
Tail Fin Amputation: At 3 days post-fertilization (dpf), anesthetize larvae and amputate the caudal fin using a sterile micro-slicing needle.
-
Compound Incubation: Immediately after amputation, transfer individual larvae to the wells of a 96-well plate containing the prepared this compound solutions or controls.
-
Neutrophil Recruitment Imaging: At 6 hours post-amputation (hpa), image the amputated tail fin region using a fluorescence microscope. Quantify the number of GFP-positive neutrophils that have migrated to the wound site.
-
Inflammation Resolution Imaging: At 24 hpa, re-image the same larvae to assess the number of neutrophils remaining at the wound site. A decrease in neutrophil number compared to the control group indicates enhanced inflammation resolution.
-
Data Analysis: Compare the mean number of neutrophils at the wound site between this compound-treated groups and the vehicle control group using appropriate statistical tests.
Protocol 2: Assessment of Anti-Angiogenic Potential
This protocol uses a transgenic zebrafish line with fluorescent blood vessels to visualize and quantify the effects of this compound on vascular development.
Materials:
-
Transgenic zebrafish line: Tg(fli1:EGFP) or Tg(kdrl:EGFP), which express EGFP in endothelial cells.
-
This compound stock solution (in DMSO).
-
E3 embryo medium.
-
Microscope with fluorescence imaging capabilities.
-
96-well plates.
Procedure:
-
Zebrafish Husbandry and Egg Collection: Maintain adult Tg(fli1:EGFP) zebrafish and collect eggs as described in Protocol 1.
-
Drug Treatment: At 24 hours post-fertilization (hpf), place dechorionated embryos into 96-well plates containing various concentrations of this compound or controls.
-
Imaging of Vasculature: At 48 and 72 hpf, image the trunk and tail region of the larvae to visualize the intersegmental vessels (ISVs) and the subintestinal venous plexus (SIVP).
-
Phenotypic Analysis: Assess for any vascular defects, such as incomplete ISV formation, abnormal branching, or reduced SIVP development.
-
Quantitative Analysis: Quantify the length and number of complete ISVs. The area of the SIVP can also be measured using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the quantitative vascular measurements between the this compound-treated groups and the vehicle control group.
Protocol 3: Anti-Cancer Activity in a Zebrafish Xenograft Model
This protocol describes the use of a zebrafish xenograft model to evaluate the effect of this compound on tumor cell proliferation and metastasis, leveraging its potential as an EZH2 inhibitor.
Materials:
-
Zebrafish larvae (e.g., Casper strain, which is transparent).
-
Human cancer cell line (e.g., a leukemia cell line like HL-60, or a solid tumor line) labeled with a fluorescent marker (e.g., DiI or stably expressing GFP/RFP).
-
This compound stock solution (in DMSO).
-
Microinjection setup.
-
Microscope with fluorescence imaging capabilities.
Procedure:
-
Cell Preparation: Culture and label the cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Microinjection: At 2 dpf, anesthetize zebrafish larvae and microinject approximately 100-200 fluorescently labeled cancer cells into the yolk sac or perivitelline space.
-
Compound Treatment: Following injection, transfer the larvae to a 96-well plate containing E3 medium with different concentrations of this compound or controls.
-
Tumor Growth and Metastasis Imaging: At 1, 2, and 3 days post-injection (dpi), image the larvae using a fluorescence microscope.
-
Quantitative Analysis:
-
Tumor Growth: Measure the area of the primary tumor mass at each time point.
-
Metastasis: Count the number of disseminated cancer cells in the caudal hematopoietic tissue (CHT) or other distal sites.
-
-
Data Analysis: Compare the tumor size and the number of metastatic cells between the this compound-treated groups and the vehicle control group.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Disclaimer
The protocols and potential mechanisms of action for this compound described herein are based on established methodologies and data from structurally related compounds. Researchers should perform initial dose-response and toxicity assessments to determine the optimal, non-lethal concentrations of this compound for their specific zebrafish assays. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory effects of synthesised tanshinone I and isotanshinone I analogues in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jkomor.org [jkomor.org]
- 5. Evaluation of Tanshinone IIA Developmental Toxicity in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tanshinone IIA Exhibits Anticonvulsant Activity in Zebrafish and Mouse Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tanshindiol A Extraction and Purification
Welcome to the technical support center for the extraction and purification of Tanshindiol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Section 1: Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the extraction and purification of this compound.
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inadequate Solvent Selection | This compound, like other tanshinones, is a lipophilic compound. Ensure you are using a solvent with appropriate polarity. While specific solubility data for this compound is limited, tanshinones generally show good solubility in solvents like ethanol, methanol, acetone, and ethyl acetate . A mixture of solvents, such as methanol:chloroform (7:3, v/v), has been reported to be effective for the extraction of tanshinones.[1] For greener alternatives, methods like cloud point extraction (CPE) using natural surfactants or supercritical CO2 (SC-CO2) extraction with ethanol as a co-solvent have shown promise for tanshinones.[2][3] |
| Insufficient Extraction Time or Temperature | The extraction efficiency is influenced by both time and temperature. For methods like reflux extraction with ethyl acetate, ensure an adequate duration for complete extraction.[4] For ultrasonic-assisted extraction (UAE), parameters such as time, temperature, and solvent-to-solid ratio should be optimized.[2] However, be aware that prolonged exposure to high temperatures can lead to the degradation of tanshinones.[5] |
| Improper Sample Preparation | The raw plant material (Salvia miltiorrhiza) should be properly dried and ground to a fine powder to increase the surface area for efficient solvent penetration. |
| Suboptimal Extraction Method Parameters | Each extraction method has critical parameters that need to be optimized. For SC-CO2 extraction , pressure, temperature, and co-solvent flow rate are key variables.[3] For CPE , surfactant concentration, salt concentration, and pH need to be fine-tuned.[6] |
Impure Product after Purification
| Potential Cause | Recommended Solution |
| Co-elution of Structurally Similar Compounds | The crude extract of Salvia miltiorrhiza contains numerous structurally related tanshinones which can be challenging to separate. High-Performance Liquid Chromatography (HPLC) is a powerful technique for purification.[7] Optimize your preparative HPLC method by adjusting the mobile phase composition, gradient, and flow rate to improve resolution. A common mobile phase for tanshinone separation is a gradient of acetonitrile and water, sometimes with the addition of a small amount of acetic acid.[2][8] |
| Ineffective Initial Purification Steps | A preliminary purification step before preparative HPLC can significantly improve the final purity. Techniques like High-Speed Counter-Current Chromatography (HSCCC) can be used to fractionate the crude extract and enrich the fraction containing this compound before final purification by preparative HPLC.[4] |
| Column Overloading in Preparative HPLC | Overloading the preparative HPLC column can lead to poor separation and co-elution of impurities. Perform a loading study on an analytical column first to determine the maximum sample amount that can be injected without compromising resolution.[9] |
| Presence of Non-Tanshinone Impurities | The crude extract contains various classes of compounds. Consider a multi-step purification strategy. For example, an initial liquid-liquid extraction or solid-phase extraction (SPE) can be used to remove highly polar or non-polar impurities before proceeding to chromatographic methods. |
Degradation of this compound
| Potential Cause | Recommended Solution |
| Exposure to High Temperatures | Tanshinones, such as Tanshinone IIA, are known to be unstable at high temperatures.[5] Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator at a reduced pressure and moderate temperature to concentrate your extracts. |
| Exposure to Light | Photodegradation can be a significant issue for tanshinones.[5] Protect your samples from direct light by using amber-colored glassware or by covering your apparatus with aluminum foil during extraction, purification, and storage. |
| Unfavorable pH Conditions | The stability of tanshinones can be pH-dependent. For instance, Tanshinone IIA degradation follows pseudo-first-order kinetics influenced by pH.[10] It is advisable to work with solutions that are neutral or slightly acidic. If your experimental conditions require a basic pH, minimize the exposure time. |
| Oxidation | While specific data for this compound is limited, related compounds can be susceptible to oxidation. If you suspect oxidative degradation, consider degassing your solvents and blanketing your sample with an inert gas like nitrogen or argon, especially during long-term storage. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Salvia miltiorrhiza?
A1: While there is no single "best" solvent, the choice depends on the extraction method and the desired purity of the initial extract. This compound is a lipophilic compound, so solvents like ethanol, methanol, acetone, and ethyl acetate are effective.[10] For instance, reflux extraction with ethyl acetate has been successfully used to extract a range of tanshinones.[4] A mixture of methanol and chloroform (7:3, v/v) has also been reported as an efficient solvent system for extracting multiple tanshinones.[1] For more environmentally friendly options, supercritical CO2 extraction with an ethanol co-solvent is a viable alternative.[3]
Q2: How can I improve the purity of my this compound sample?
A2: A multi-step purification strategy is often necessary to achieve high purity. After obtaining a crude extract, you can perform a preliminary fractionation using techniques like High-Speed Counter-Current Chromatography (HSCCC).[4] The enriched fraction containing this compound can then be subjected to preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7] Careful optimization of the preparative HPLC method, including the choice of stationary phase, mobile phase composition, and gradient, is crucial for separating this compound from other closely related tanshinones.
Q3: My this compound sample seems to be degrading. What are the optimal storage conditions?
A3: To minimize degradation, this compound should be stored as a dry powder in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C or -80°C). Protect solutions from light by using amber vials. Based on the stability of related tanshinones, it is advisable to avoid high temperatures and extreme pH conditions.[5][10]
Q4: What analytical technique is suitable for quantifying this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for the quantitative analysis of tanshinones, including this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[2][8]
Section 3: Data Presentation
Table 1: Comparison of Extraction Methods for Tanshinones from Salvia miltiorrhiza
| Extraction Method | Key Parameters | Reported Yield/Efficiency | Reference |
| Cloud Point Extraction (CPE) | Surfactant: Lecithin (3% w/v), NaCl: 2% (w/v), pH: 6, Temperature: 25°C, Solid-to-liquid ratio: 1g/20mL | Increased efficiency for several tanshinones compared to water extraction. | [2][6] |
| Supercritical CO2 (SC-CO2) Extraction | Co-solvent: 95% Ethanol, Pressure: 20 MPa, Temperature: 45°C | An effective method for extracting lipophilic tanshinones. | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Solvent system: light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) | Successfully separated multiple tanshinones from a crude extract. | [4] |
| Reflux Extraction | Solvent: Ethyl acetate | A conventional method for obtaining a crude extract rich in tanshinones. | [4] |
Note: The yields are often reported for the total tanshinone content or for major tanshinones like Tanshinone I and IIA, as specific data for this compound is limited.
Section 4: Experimental Protocols
Protocol: Reflux Extraction of Tanshinones
This protocol is a general method for obtaining a crude extract rich in tanshinones from Salvia miltiorrhiza.
-
Sample Preparation: Dry the roots of Salvia miltiorrhiza and grind them into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 100 g) into a round-bottom flask.
-
Add a suitable volume of ethyl acetate to achieve a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Set up a reflux apparatus and heat the mixture to the boiling point of ethyl acetate.
-
Maintain the reflux for a period of 2-3 hours.
-
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh ethyl acetate to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude tanshinone extract.
-
-
Storage: Store the crude extract in a cool, dark, and dry place until further purification.
Protocol: Preparative HPLC Purification of Tanshinones
This protocol provides a general guideline for the purification of individual tanshinones from a crude extract. The specific parameters will need to be optimized for this compound.
-
Sample Preparation: Dissolve a known amount of the crude tanshinone extract in a suitable solvent, such as methanol or acetonitrile, to a high concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
Use a preparative HPLC system equipped with a UV detector and a fraction collector.
-
Employ a C18 reversed-phase preparative column.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Develop a gradient elution method to separate the target compound from impurities. A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase to elute the more non-polar compounds.
-
-
Method Development: First, develop and optimize the separation on an analytical HPLC system with a similar stationary phase to determine the retention time of this compound and the optimal separation conditions.
-
Scale-Up and Purification:
-
Scale up the analytical method to the preparative system, adjusting the flow rate and injection volume according to the column dimensions.
-
Inject the prepared sample onto the preparative column.
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm for tanshinones).
-
Collect the fractions corresponding to the peak of this compound.
-
-
Purity Analysis and Post-Purification:
-
Analyze the collected fractions using analytical HPLC to assess their purity.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or freeze-dryer to obtain the purified this compound.
-
Section 5: Mandatory Visualization
This compound Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway of this compound
Tanshindiol B and C have been identified as potent inhibitors of the EZH2 histone methyltransferase. It is highly probable that this compound shares a similar mechanism of action.
Caption: Proposed inhibitory action of this compound on the EZH2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
Optimizing the Synthesis of Tanshindiol A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield of Tanshindiol A synthesis. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction step in the synthesis of this compound?
A1: The core of this compound synthesis is a Diels-Alder reaction. This cycloaddition reaction forms the characteristic six-membered ring of the Tanshinone skeleton. Specifically, it involves the reaction of a substituted vinylcyclohexene derivative (the diene) with 3-methyl-4,5-benzofurandione (the dienophile).
Q2: How can the yield and efficiency of the Diels-Alder reaction for this compound synthesis be improved?
A2: Ultrasound irradiation has been shown to be a highly effective method for promoting the Diels-Alder reaction in the synthesis of this compound and related compounds.[1] Sonication can significantly increase reaction rates and yields compared to conventional heating methods.[1]
Q3: Are there common challenges or side reactions to be aware of during the synthesis?
A3: A significant challenge in the Diels-Alder reaction for synthesizing this compound and its analogues is controlling regioselectivity. The way the diene and dienophile align can lead to different regioisomers. Modifying the substituents on the vinylcyclohexene diene can enhance the regioselectivity, favoring the desired product. Another potential issue is the formation of byproducts due to the high reactivity of the intermediates. Careful control of reaction conditions and purification of intermediates is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diels-Alder Adduct | - Inefficient reaction conditions.- Poor regioselectivity.- Degradation of reactants or products. | - Employ ultrasound irradiation: This has been demonstrated to improve yields in the synthesis of related Tanshindiols.[1]- Optimize reaction time and temperature: Systematically vary these parameters to find the optimal conditions for your specific reactants.- Modify the diene: Altering the substituents on the vinylcyclohexene can improve regioselectivity in favor of the desired product.- Use a Lewis acid catalyst: While not explicitly detailed for this compound, Lewis acids are commonly used to accelerate Diels-Alder reactions and improve selectivity. |
| Formation of Multiple Isomers | - Lack of regiochemical control in the Diels-Alder reaction. | - Modify the diene structure: As mentioned, strategic placement of electron-donating or withdrawing groups on the vinylcyclohexene can direct the cycloaddition to the desired regioisomer.- Solvent effects: The polarity of the solvent can influence the regioselectivity of the Diels-Alder reaction. Screen a range of solvents to find the one that provides the best isomeric ratio. |
| Difficulty in Purifying the Final Product | - Presence of closely related isomers.- Formation of byproducts from side reactions.- Unreacted starting materials. | - Chromatography: Utilize column chromatography with a carefully selected solvent system to separate this compound from impurities. High-performance liquid chromatography (HPLC) can be used for final purification and analysis.- Recrystallization: If a solid, recrystallization from a suitable solvent can be an effective method for purification.- Characterization of impurities: Isolate and characterize major impurities to understand their origin and optimize the reaction to minimize their formation.[2][3][4] |
Experimental Protocols
Key Synthetic Steps for Tanshinone-type Compounds:
-
Preparation of the Dienophile (3-methyl-4,5-benzofurandione): This starting material can be synthesized from commercially available precursors through a series of established organic reactions.
-
Synthesis of the Functionalized Vinylcyclohexene Diene: This is a critical step where substituents are introduced to control the regioselectivity of the subsequent Diels-Alder reaction. The synthesis of (±)-methyl 6-(benzoyloxy)-1-vinylcyclohexene-6-carboxylate is a relevant example from the literature.
-
Ultrasound-Promoted Diels-Alder Cycloaddition: The dienophile and the functionalized vinylcyclohexene diene are reacted under ultrasonic irradiation to form the core tricycle of the this compound skeleton.
-
Subsequent Functional Group Manipulations: The initial adduct from the Diels-Alder reaction typically requires several additional steps, such as reductions, oxidations, and deprotections, to arrive at the final this compound structure.
Visualizing the Synthesis
Logical Workflow for Optimizing this compound Synthesis
Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.
References
Technical Support Center: Tanshindiol A Solubility for In vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubilization of Tanshindiol A for in vitro experimental use.
Solubility Troubleshooting Guide
This section addresses common problems encountered when preparing this compound solutions for in vitro assays.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| My this compound powder is not dissolving in my aqueous buffer. | This compound, like other tanshinones, is a lipophilic compound with poor water solubility. | This compound requires an organic solvent for initial dissolution. It is practically insoluble in aqueous buffers alone. |
| After adding my this compound stock solution (in DMSO) to the cell culture medium, a precipitate forms. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. Rapid dilution can cause the compound to crash out of solution. | - Lower the final concentration of this compound in the assay. - Ensure the final DMSO concentration is sufficient to aid solubility, but remains non-toxic to cells (typically ≤0.5%, ideally ≤0.1%). - Perform a stepwise (serial) dilution of the DMSO stock into the aqueous medium rather than a single large dilution. - Gently vortex or mix the solution during dilution. - Consider a brief sonication of the final diluted solution to aid dispersion. |
| I am observing cell toxicity or altered cell morphology in my experiments. | The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high. The this compound concentration itself may be cytotoxic. | - Ensure the final concentration of DMSO is kept to a minimum (ideally ≤0.1%). - Run a vehicle control with the same final concentration of the solvent to distinguish between solvent-induced and compound-induced toxicity. - Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound. |
| My experimental results are inconsistent. | The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations. The stock solution may not be homogenous. | - Visually inspect your culture plates under a microscope for any signs of precipitation. - Prepare fresh working solutions for each experiment from a well-mixed stock solution. - Ensure the stock solution is clear and free of particulates before dilution. - Store stock solutions in aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Based on the solubility of structurally related compounds like Tanshindiol C and other tanshinones, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] Other organic solvents such as ethanol, acetone, chloroform, and ethyl acetate may also dissolve this compound, but DMSO is most commonly used for compatibility with cell-based assays.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO to a desired high concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. This concentrated stock solution can then be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. For many cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q4: Can I use other methods to improve the aqueous solubility of this compound?
A4: While using a co-solvent like DMSO is the most direct method for in vitro assays, other solubility enhancement techniques are used in drug development. These include the use of cyclodextrins, formulation as solid dispersions, or the use of surfactants. However, for most standard laboratory in vitro experiments, dissolving in DMSO is the most practical approach.
Solubility of this compound and Related Compounds
| Solvent | This compound | Tanshindiol C | Cryptotanshinone | General Tanshinones |
| Water/Aqueous Buffers | Poorly Soluble | Poorly Soluble | Slightly Soluble (0.00976 mg/mL)[2] | Poorly Soluble |
| DMSO | Recommended | Soluble[1] | Very Soluble[2] | Soluble |
| Ethanol | Likely Soluble | Likely Soluble | Very Soluble[2] | Soluble |
| Methanol | Likely Soluble | Likely Soluble | Very Soluble[2] | Soluble |
| Chloroform | Likely Soluble | Soluble[1] | Very Soluble[2] | Soluble |
| Ethyl Acetate | Likely Soluble | Soluble[1] | Likely Soluble | Soluble[3] |
| Acetone | Likely Soluble | Soluble[1] | Likely Soluble | Soluble |
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a step-by-step guide for preparing a stock solution and subsequent working solutions of this compound for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
1. Preparation of a 10 mM Stock Solution in DMSO: a. Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 312.32 g/mol ). b. Carefully weigh the this compound powder and place it in a sterile vial. c. Add the calculated volume of 100% DMSO to the vial. d. Vortex the solution thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C, protected from light.
2. Preparation of Working Solutions in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution into your sterile cell culture medium to achieve the desired final concentrations. It is critical to perform this dilution in a stepwise manner to prevent precipitation. Example for preparing a 10 µM working solution from a 10 mM stock: i. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile medium. This results in a 100 µM intermediate solution. ii. Add the required volume of this 100 µM intermediate solution to your final volume of cell culture medium to reach the desired final concentration (e.g., 10 µL of 100 µM solution into 90 µL of medium for a final concentration of 10 µM). c. Gently mix the final working solution. d. Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. e. Use the freshly prepared working solutions immediately for your experiments.
Signaling Pathway
Tanshindiols have been identified as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and is often dysregulated in cancer. Inhibition of EZH2 can lead to changes in gene expression that affect cell proliferation, differentiation, and apoptosis.
Caption: Inhibition of the EZH2 signaling pathway by this compound.
References
Technical Support Center: Overcoming Resistance to Tanshindiol A in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Tanshindiol A and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs (Tanshindiol B & C)?
A1: The primary anticancer mechanism of this compound and its analogs is the inhibition of the EZH2 (Enhancer of zeste homolog 2) histone methyltransferase. Specifically, Tanshindiols act as competitive inhibitors for the substrate S-adenosylmethionine (SAM), preventing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification is crucial for gene silencing, and its inhibition by Tanshindiols leads to the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell growth.
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What are the potential reasons?
A2: A decrease in efficacy, or acquired resistance, is a known phenomenon with targeted cancer therapies. For EZH2 inhibitors like Tanshindiols, two primary mechanisms of resistance have been identified:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to compensate for the inhibition of EZH2. Common bypass pathways include the PI3K/AKT/mTOR and MEK signaling cascades. Activation of these pathways can promote cell survival and proliferation, even in the presence of the EZH2 inhibitor.
-
Acquired Mutations in the EZH2 Gene: Mutations in the EZH2 gene can alter the drug-binding pocket, preventing this compound from effectively inhibiting the enzyme.
Q3: Are there any known IC50 values for Tanshindiols in cancer cell lines?
A3: Yes, IC50 values have been reported for Tanshindiol B and C. These values can serve as a reference for your experiments with this compound, which is expected to have a similar potency.
| Compound | Target/Cell Line | IC50 Value |
| Tanshindiol B | EZH2 Enzyme Activity | 0.52 µM[1] |
| Tanshindiol C | EZH2 Enzyme Activity | 0.55 µM[1] |
| Tanshindiol C | Pfeiffer Cell Line (EZH2 A677G mutant) | 1.5 µM |
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is a lipophilic compound. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to create a stock solution. Studies on the stability of compounds in DMSO suggest that most are stable for extended periods when stored properly. For long-term storage, it is advisable to keep the DMSO stock solution at -20°C or -80°C. While some studies show stability in DMSO with up to 10% water, it is best practice to use anhydrous DMSO to prevent precipitation and degradation. Repeated freeze-thaw cycles should be minimized.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Loss of this compound efficacy in cancer cell lines over time. | 1. Development of Resistance: Cells may have activated bypass signaling pathways (e.g., PI3K/AKT, MEK).2. EZH2 Mutation: Acquired mutations in the EZH2 gene may prevent drug binding. | 1. Check Bypass Pathways: Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT and MEK pathways (e.g., p-AKT, p-ERK).2. Consider Combination Therapy: If bypass pathways are activated, consider combining this compound with an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor).3. Sequence EZH2 Gene: If possible, sequence the EZH2 gene in your resistant cell line to check for mutations in the drug-binding domain. |
| High variability in cell viability (MTT) assay results. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well.2. Incomplete Dissolution of Formazan Crystals: The purple formazan crystals produced in the MTT assay are not fully dissolved.3. This compound Precipitation: The compound may be precipitating out of the culture medium at the tested concentrations. | 1. Optimize Cell Seeding: Ensure a single-cell suspension and careful pipetting to plate a consistent number of cells in each well.2. Ensure Complete Solubilization: After adding the solubilization solution (e.g., DMSO or a detergent-based solution), place the plate on an orbital shaker for at least 15 minutes to ensure all formazan crystals are dissolved.3. Check Solubility: Visually inspect the wells under a microscope for any signs of compound precipitation. If precipitation is observed, consider lowering the concentration or using a different solvent system if compatible with your cells. |
| Weak or no signal in Western blot for H3K27me3 reduction after this compound treatment. | 1. Insufficient Treatment Time or Concentration: The cells may not have been treated long enough or with a high enough concentration of this compound to see a significant reduction in H3K27me3 levels.2. Poor Antibody Quality: The primary antibody against H3K27me3 may not be specific or sensitive enough.3. Inefficient Histone Extraction: The protocol for histone extraction may not be optimal, leading to low yields. | 1. Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for observing H3K27me3 reduction.2. Validate Antibody: Use a positive control (e.g., lysate from cells treated with a known EZH2 inhibitor) and a negative control (e.g., untreated cells) to validate your antibody.3. Optimize Histone Extraction: Ensure you are using a validated protocol for histone extraction. Acid extraction is a common and effective method. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Western Blot for H3K27me3
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound for the desired time and at the desired concentration.
-
Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE:
-
Load equal amounts of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against H3K27me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Histone Methylation ELISA
-
Histone Binding: Coat a 96-well plate with histone extracts overnight at 4°C.
-
Blocking: Wash the wells and block with a blocking buffer for 90 minutes at 37°C.
-
Primary Antibody Incubation: Add the primary antibody against H3K27me3 to the wells and incubate for 60 minutes at 37°C.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes at 37°C.
-
Color Development: Wash the wells and add a TMB substrate solution. Incubate in the dark for 10-15 minutes.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overcoming resistance to this compound.
Caption: Experimental workflow for this compound.
References
Technical Support Center: Tanshindiol A HPLC-DAD Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC-DAD analysis of Tanshindiol A.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any peaks for this compound. What are the possible causes?
A1: Several factors could lead to the absence of peaks in your chromatogram:
-
Improper Sample Preparation: Ensure that this compound has been extracted and dissolved in a solvent compatible with your mobile phase. Inadequate dissolution or precipitation of the analyte can prevent it from reaching the column.
-
Incorrect Injection Volume or Concentration: The concentration of your sample may be too low to be detected. Try injecting a larger volume or preparing a more concentrated sample.
-
Detector Wavelength: Verify that the DAD is set to a wavelength where this compound exhibits strong absorbance. For related tanshinone compounds, wavelengths in the range of 254–280 nm are commonly used.[1][2]
-
Mobile Phase Composition: An inappropriate mobile phase composition can lead to either no retention (peak elutes with the solvent front) or excessively strong retention (peak does not elute within the run time).
-
Column Issues: A degraded or clogged column may not provide adequate separation.
-
Instrument Malfunction: Check for issues with the pump (no flow), injector, or detector lamp.
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue in HPLC and can be caused by:
-
Secondary Interactions: Silanol groups on the surface of C18 columns can interact with polar functional groups on the analyte, causing tailing. Adding a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Contaminants on the column or a loss of stationary phase can lead to poor peak shape. Cleaning the column or replacing it may be necessary.
Q3: The retention time of my this compound peak is shifting between injections. What should I do?
A3: Retention time variability can compromise the reliability of your analysis. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
-
Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature.
-
Pump Issues: Leaks or malfunctioning check valves in the pump can cause flow rate fluctuations, leading to retention time shifts.
Q4: I am observing a noisy or drifting baseline. How can I resolve this?
A4: A stable baseline is essential for accurate quantification. Baseline issues can arise from:
-
Air Bubbles in the System: Degas your mobile phase thoroughly before use and ensure all connections are tight to prevent air from entering the system.
-
Contaminated Mobile Phase or System: Use high-purity solvents and regularly flush the HPLC system to remove any contaminants.
-
Detector Lamp Issues: An aging or unstable detector lamp can cause baseline noise and drift.
-
Incomplete Mixing of Mobile Phase: If you are running a gradient, ensure that the solvents are being mixed properly by the pump.
Q5: What are the recommended storage conditions for this compound standard solutions?
Experimental Protocol: General Method for Tanshinone Analysis
This protocol provides a general methodology for the HPLC-DAD analysis of tanshinone-type diterpenoids, including compounds structurally similar to this compound. This method may require optimization for the specific analysis of this compound.
1. Sample Preparation:
- Plant Material: Weigh a known amount of dried and powdered Salvia miltiorrhiza root or a preparation containing it.
- Extraction: Extract the sample with a suitable organic solvent. A mixture of methanol and chloroform (e.g., 7:3 v/v) has been shown to be effective for extracting tanshinones.[3] Perform the extraction using ultrasonication for approximately 30 minutes.[3]
- Filtration: Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC-DAD Conditions:
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.8% v/v acetic acid), is often effective.[1]
- Flow Rate: A typical flow rate is 1.0 mL/min.[1]
- Column Temperature: Maintain a constant column temperature, for example, at 30°C.[1]
- Injection Volume: Inject a consistent volume, typically 10-20 µL.
- DAD Detection: Monitor the elution profile at a wavelength where tanshinones show strong absorbance, typically around 280 nm.[1] Acquire spectra across a range (e.g., 200-400 nm) to aid in peak identification.
3. Data Analysis:
- Identify the this compound peak based on its retention time compared to a standard, if available.
- Confirm peak identity by comparing the UV-Vis spectrum of the peak with that of a known standard.
- Quantify the amount of this compound by creating a calibration curve using standard solutions of known concentrations.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the analysis of tanshinones, which are structurally related to this compound. These values can serve as a starting point for method development.
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase A | 0.8% (v/v) Acetic Acid in Water | [1] |
| Mobile Phase B | 0.8% (v/v) Acetic Acid in Acetonitrile | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 30°C | [1] |
| Detection Wavelength | 280 nm | [1] |
| Injection Volume | 10 µL | [1] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the HPLC-DAD analysis of this compound.
Caption: Troubleshooting workflow for this compound HPLC-DAD analysis.
References
Technical Support Center: Tanshindiol A Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful Tanshindiol A enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known enzyme target of this compound and its analogs?
This compound and its related compounds, Tanshindiol B and C, are known inhibitors of the Enhancer of zeste homolog 2 (EZH2) histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression.[1][2][3]
Q2: What is the mechanism of inhibition of EZH2 by Tanshindiols?
Kinetic studies and docking models suggest that tanshindiols act as competitive inhibitors of EZH2 with respect to the S-adenosylmethionine (SAM) substrate.[1][2][3] This means that this compound likely binds to the SAM-binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.
Q3: I am observing high variability in my assay results. What are the common causes?
High variability in enzyme inhibition assays can stem from several factors:
-
Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques, especially when preparing serial dilutions of this compound.
-
Inconsistent incubation times: Use a multichannel pipette or automated liquid handler to start all reactions simultaneously.
-
Temperature fluctuations: Maintain a constant temperature throughout the assay, as enzyme activity is highly temperature-dependent.[4]
-
Reagent instability: Prepare fresh enzyme and substrate solutions for each experiment and store them on ice. Avoid repeated freeze-thaw cycles of enzyme stocks.[5]
Q4: My positive control inhibitor is working, but this compound shows no inhibition. What could be the problem?
-
Incorrect this compound concentration: Verify the concentration of your stock solution. If possible, confirm the purity and identity of your this compound sample.
-
Solubility issues: this compound, as a natural product, may have limited solubility in aqueous assay buffers. Ensure it is fully dissolved in your stock solvent (e.g., DMSO) before diluting into the assay buffer. Precipitation of the compound will lead to a lower effective concentration.
-
Degradation of this compound: The stability of natural compounds can be sensitive to pH and temperature.[6][7][8] Ensure your assay buffer pH is within a stable range for this compound.
Q5: I am seeing a decrease in signal in my fluorescence-based assay, but I'm not sure if it's true inhibition. What else could be happening?
Compounds with aromatic structures, like this compound, have the potential to interfere with fluorescence-based assays through quenching.[9][10][11][12] This is where the compound absorbs the emitted fluorescence from the reporter, leading to a false positive signal. To check for this:
-
Run a control experiment without the enzyme.
-
Add the fluorescent substrate/product and varying concentrations of this compound.
-
If you observe a concentration-dependent decrease in fluorescence, this indicates quenching.
If quenching is observed, you may need to switch to a different assay format, such as a radiometric or absorbance-based assay.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | - Use a fresh aliquot of enzyme. - Ensure proper storage conditions (-80°C for long-term). - Verify the activity of a new batch of enzyme with a known inhibitor. |
| Incorrect buffer pH or composition | - Prepare fresh buffer and verify the pH.[4] - Ensure all necessary co-factors are present. | |
| Substrate degradation | - Prepare fresh substrate solution for each experiment. | |
| High Background Signal | Contaminated reagents | - Use fresh, high-purity reagents. |
| Autofluorescence of this compound | - Measure the fluorescence of this compound alone at the assay wavelengths. - If autofluorescence is high, consider an alternative detection method.[9] | |
| Inconsistent IC50 Values | Poor solubility of this compound | - Increase the DMSO concentration in the final assay volume (typically should not exceed 1-2%). - Visually inspect for precipitation at higher concentrations. |
| This compound instability | - Investigate the stability of this compound in your assay buffer over the course of the experiment.[6] | |
| Assay conditions not optimized | - Ensure the enzyme concentration and reaction time result in a linear reaction rate. | |
| "Bell-Shaped" Inhibition Curve | Compound aggregation at high concentrations | - Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer. |
| Off-target effects at high concentrations | - Test this compound in counter-screens against other enzymes to assess specificity. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of Tanshindiol B and C against EZH2. While data for this compound is not as readily available in this specific context, the activity of these close analogs provides a strong rationale for its investigation as an EZH2 inhibitor.
| Compound | Enzyme Target | IC50 (µM) | Assay Type | Reference |
| Tanshindiol B | EZH2 | 0.52 | In vitro enzymatic assay | [1][2][3] |
| Tanshindiol C | EZH2 | 0.55 | In vitro enzymatic assay | [1][2][3] |
| Tanshindiol C | Pfeiffer (EZH2 A677G mutant) cell line | 1.5 (GI50) | Cell-based growth inhibition | [3] |
Experimental Protocols
General Protocol for an EZH2 Histone Methyltransferase Inhibition Assay (Radiometric)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.1% BSA, 0.01% Triton X-100.
-
EZH2 Enzyme: Recombinant human PRC2 complex. Dilute to the desired concentration in Assay Buffer.
-
Substrate: Histone H3 peptide (e.g., residues 21-44) or full-length histone H3.
-
Co-substrate: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Inhibitor: this compound dissolved in 100% DMSO to create a stock solution (e.g., 10 mM). Serially dilute in DMSO.
-
Stop Solution: 7.5 M Guanidine Hydrochloride.
2. Assay Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 28 µL of the EZH2 enzyme/substrate mix (containing EZH2 and Histone H3 in Assay Buffer) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of [³H]-SAM in Assay Buffer.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Subtract the background counts (no enzyme control) from all wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Logical Workflow for Troubleshooting Enzyme Inhibition Assays
References
- 1. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Reply to Yan et al.: Quercetin possesses a fluorescence quenching effect but is a weak inhibitor against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tanshindiol A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor in vivo bioavailability of Tanshindiol A. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound, a characteristic shared with other tanshinones, is primarily attributed to its poor aqueous solubility and low intestinal permeability.[1] This leads to limited dissolution in gastrointestinal fluids and inefficient absorption into the bloodstream.
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds like tanshinones. These include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid nanocapsules can significantly improve its oral absorption.[2]
-
Particle Size Reduction: Micronization or conversion into a nanosuspension increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
Q3: Are there any analytical methods recommended for quantifying this compound in plasma samples?
A3: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for accurately quantifying this compound and its metabolites in biological matrices like plasma, due to its high sensitivity and specificity.
Q4: What are the known molecular targets of this compound?
A4: this compound and its analogs have been shown to inhibit the enzymatic activity of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[3] This inhibition is competitive with the substrate S-adenosylmethionine.[4] Additionally, related tanshinones are known to modulate signaling pathways such as PI3K/Akt and MAPK.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Across Study Animals
-
Potential Cause: Inconsistent dissolution of the compound in the gastrointestinal tract due to its hydrophobic nature.
-
Troubleshooting Steps:
-
Standardize Food and Water Access: Ensure consistent fasting periods for all animals before dosing to minimize variability in gastrointestinal conditions.
-
Optimize Formulation: Employ a bioavailability-enhancing formulation, such as lipid nanocapsules or a solid dispersion, to improve dissolution consistency.
-
Ensure Homogeneity of Dosing Suspension: If administering a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal.
-
Issue 2: Precipitation of this compound Formulation Upon Dilution in Aqueous Media
-
Potential Cause: The formulation is not robust enough to maintain the solubility of this compound when transitioning from the formulation vehicle to an aqueous environment.
-
Troubleshooting Steps:
-
Formulation Re-evaluation: For lipid-based systems, screen different surfactants and co-surfactants to improve the stability of the nano-emulsion upon dilution. For solid dispersions, consider polymers with different hydrophilic-lipophilic balances.
-
In Vitro Dissolution Testing: Perform in vitro dissolution tests in simulated gastric and intestinal fluids to assess the formulation's stability and release profile before proceeding to in vivo studies.
-
Issue 3: Low or Undetectable Levels of this compound in Plasma Post-Oral Administration
-
Potential Cause: Extremely poor absorption of the administered formulation.
-
Troubleshooting Steps:
-
Increase Formulation Efficiency: Re-assess the formulation strategy. If using a simple suspension, transitioning to a nano-formulation like lipid nanocapsules is highly recommended.
-
Consider Dose Escalation: If safety profiles allow, a higher dose may be necessary to achieve detectable plasma concentrations.
-
Verify Analytical Method Sensitivity: Ensure the LC-MS/MS method has a sufficiently low limit of quantification (LLOQ) to detect the expected low concentrations of this compound.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic data for Tanshinone IIA, a structurally related tanshinone, demonstrating the significant improvement in bioavailability achieved with advanced formulation strategies. This data can be considered representative of the potential enhancements for this compound.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA Suspension vs. Lipid Nanocapsules (LNCs) in Rats
| Parameter | Tanshinone IIA Suspension | Tanshinone IIA-LNCs | Fold Increase |
| Cmax (ng/mL) | 45.3 ± 10.2 | 158.7 ± 25.4 | ~3.5 |
| AUC0-inf (ng·h/mL) | 310.5 ± 55.8 | 1117.8 ± 189.3 | ~3.6 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.3 | - |
| t1/2 (h) | 4.5 ± 0.9 | 7.8 ± 1.3 | ~1.7 |
Data adapted from a study on Tanshinone IIA lipid nanocapsules. The results show a significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUC) with the LNC formulation.[2]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid Nanocapsules (LNCs)
This protocol is based on the phase-inversion temperature method.
Materials:
-
This compound
-
Labrafac® WL 1349 (caprylic/capric acid triglycerides)
-
Kolliphor® HS 15 (macrogol 15 hydroxystearate)
-
Lipoid® S75 (soybean lecithin)
-
Sodium chloride (NaCl)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve a precise amount of this compound in Labrafac® WL 1349.
-
Preparation of the Aqueous Phase: In a separate vessel, dissolve Kolliphor® HS 15, Lipoid® S75, and NaCl in deionized water.
-
Emulsification and Phase Inversion:
-
Heat both the oil and aqueous phases to 70-80°C.
-
Slowly add the oil phase to the aqueous phase under continuous magnetic stirring to form a coarse oil-in-water emulsion.
-
Induce phase inversion by subjecting the emulsion to three temperature cycles of heating up to 85°C and cooling down to 60°C.
-
During the final cooling cycle, rapidly dilute the mixture with cold deionized water (2-4°C) at the phase inversion temperature (around 75°C) to form stable LNCs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by quantifying the amount of un-encapsulated this compound using a validated HPLC method after separating the LNCs by ultracentrifugation.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rodents
Animal Model: Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-16 hours) with free access to water before dosing.
-
Dosing:
-
Divide the rats into two groups: Control (this compound suspension) and Test (this compound-LNCs).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
-
Plasma Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
For analysis, perform a protein precipitation extraction of the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Proposed signaling pathways modulated by this compound.
References
Technical Support Center: Tanshindiol A Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the degradation of Tanshindiol A during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: Specific degradation studies on this compound are limited in publicly available literature. Therefore, the following guidance is based on established principles for analogous compounds, particularly those with ortho-dihydroxy aromatic (catechol) moieties and related tanshinone structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on the chemical structure of this compound, which contains an ortho-dihydroxy aromatic group, the primary factors likely to cause degradation are:
-
Oxidation: The catechol moiety is highly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by the presence of metal ions, light, and elevated temperatures.
-
pH: The stability of catechols is highly pH-dependent. In neutral to alkaline conditions, the hydroxyl groups are more readily deprotonated, making the molecule more susceptible to oxidation. Acidic conditions generally improve the stability of such compounds.
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways, including oxidation and hydrolysis.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively characterized in the literature, oxidation of the catechol group is a primary degradation pathway for similar molecules. This typically leads to the formation of highly colored ortho-quinones. These quinones are reactive and can undergo further reactions, such as polymerization or reaction with other nucleophiles present in the solution.
Q3: How can I visually detect if my this compound sample is degrading?
A3: A common sign of catechol degradation is a change in the color of the solution. As the ortho-dihydroxy aromatic ring oxidizes to form quinone-type structures, the solution may turn from colorless or pale yellow to pink, red, brown, or even black over time. Any unexpected color change should be considered an indicator of potential degradation.
Q4: What are the recommended storage conditions for this compound stock solutions and solid material?
A4: To minimize degradation, the following storage conditions are recommended:
-
Solid Form: Store solid this compound in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (-20°C or below), and under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Solutions: Prepare stock solutions in a deoxygenated solvent, preferably at a slightly acidic pH. Store solutions in small aliquots to minimize freeze-thaw cycles, protect from light, and store at -80°C for long-term storage. For short-term use, storage at 2-8°C in the dark may be acceptable, but stability should be verified.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change of this compound solution (e.g., to pink or brown) after preparation. | Oxidation of the catechol moiety. | - Prepare solutions using deoxygenated solvents (e.g., sparged with nitrogen or argon).- Add an antioxidant such as ascorbic acid or sodium metabisulfite to the buffer or solvent.- Work under low-light conditions. |
| Loss of biological activity or inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium. | - Prepare fresh dilutions of this compound immediately before each experiment.- Minimize the exposure of the compound to the incubator environment (high oxygen, neutral pH) by reducing incubation times where possible.- Include a stability control by incubating this compound in the medium for the duration of the experiment and analyzing its concentration at the end. |
| Appearance of unexpected peaks in HPLC analysis of a stored sample. | Formation of degradation products. | - Confirm the identity of the new peaks using a stability-indicating HPLC method and ideally mass spectrometry.- If degradation is confirmed, review storage conditions and handling procedures.- Implement the use of antioxidants or adjust the pH of the storage solvent. |
| Precipitation of the compound from the solution upon storage. | Degradation to less soluble products or change in solvent properties. | - Investigate the nature of the precipitate. It may be a degradation product.- Ensure the storage temperature is appropriate and avoid excessive freeze-thaw cycles.- Consider using a different solvent system or co-solvents to improve the solubility of both the parent compound and its potential degradation products. |
Quantitative Data Summary
| Compound | Condition | Parameter | Value | Reference |
| Tanshinone IIA | High Temperature | Half-life (t½) | Not specified, but noted as unstable | [1][2] |
| Tanshinone IIA | Light Exposure | Half-life (t½) | Not specified, but noted as unstable | [1][2] |
| trans-Resveratrol | Alkaline pH (>6.8) | Stability | Exponentially increasing degradation | [3] |
| trans-Resveratrol | Acidic pH | Stability | Stable | [3] |
| Sulforaphane | High Temperature | Stability | Unstable | [4] |
| Sulforaphane | Light Exposure (in acidic solution) | Stability | Stable | [4] |
| Atorvastatin | Acidic medium | Rate constant (k) | 1.88 × 10⁻² s⁻¹ (first order) | [5] |
| Atorvastatin | Basic medium | Rate constant (k) | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ (zero order) | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. At appropriate time points, dissolve a small amount in methanol for HPLC analysis. Also, subject the stock solution to the same temperature and analyze at time points.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate polar degradation products from the relatively nonpolar parent compound.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis scan), and use a PDA detector to assess peak purity.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity (peak purity analysis of stressed samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathway of this compound via oxidation.
Caption: Experimental workflow for a forced degradation study.
Caption: Logical relationship of strategies to inhibit degradation.
References
- 1. Protocols for testing of herbal drugs | PPTX [slideshare.net]
- 2. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 3. Stability testing of herbal drugs.ppt by Dr.U.Srinivasa | PPT [slideshare.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Tanshindiol A
Welcome to the technical support center for Tanshindiol A analysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments involving this compound.
Disclaimer: Specific analytical and stability data for this compound are limited in publicly available literature. Therefore, some information provided, particularly regarding stability and extraction optimization, is based on closely related tanshinone compounds, such as Tanshinone IIA, isolated from the same source (Salvia miltiorrhiza). The fundamental principles of method development, validation, and troubleshooting are transferable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied? A1: this compound is a lipophilic diterpenoid quinone, a minor component isolated from the roots of Salvia miltiorrhiza (Danshen).[1] Like other related compounds (Tanshindiol B and C), it is investigated for its potential therapeutic properties, including anti-cancer activity through the inhibition of histone methyltransferase EZH2.[2][3]
Q2: What are the main challenges in analyzing this compound? A2: The primary challenges include its relatively low abundance compared to other tanshinones, its lipophilic nature which influences solvent selection, and its potential instability under certain conditions (e.g., light, high temperature), which can lead to inconsistent quantitative results.
Q3: Which analytical technique is most suitable for this compound quantification? A3: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is the most common and accessible method for quantifying tanshinones.[4] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[5]
Q4: What is the proposed mechanism of action for tanshindiols? A4: Tanshindiols have been identified as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[6] By inhibiting EZH2, they prevent the trimethylation of histone H3 at lysine 27 (H3K27me3), which leads to the reactivation of tumor-suppressor genes that are otherwise silenced in some cancers.[3][7]
Troubleshooting Guides
Sample Preparation & Extraction Issues
Q: My extraction yield for this compound is low and inconsistent. What could be the cause? A: Low and variable yields are common issues. Consider the following factors:
-
Solvent Choice: this compound is lipophilic. Ensure you are using an appropriate solvent. While methanol is commonly used, solvents like ethanol, ethyl acetate, or a mixture of hexane and ethanol might offer better yields for lipophilic compounds.[8]
-
Extraction Technique: The extraction method significantly impacts efficiency. Ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally more efficient than simple maceration.[9] Ensure your UAE power and time are optimized.
-
Sample Matrix: The physical state of your plant material is crucial. Ensure the Salvia miltiorrhiza root is dried and finely powdered to maximize the surface area for solvent penetration.
-
Degradation: Tanshinones can be sensitive to heat and light. If using a heat-based method like reflux extraction, degradation may occur. Consider performing extractions under minimal light and at controlled temperatures.
HPLC & Chromatography Problems
Q: I'm seeing poor peak shape (tailing or fronting) for this compound in my HPLC chromatogram. How can I fix this? A: Poor peak shape can be caused by several factors related to the column, mobile phase, or sample.
-
Peak Tailing:
-
Secondary Silanol Interactions: This is common with basic compounds. Try adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity.[4]
-
Column Overload: Injecting too much sample can cause tailing. Try diluting your sample.
-
Column Contamination: The column frit or the stationary phase may be contaminated. Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[10]
-
-
Peak Fronting:
-
Sample Overload: This is a primary cause. Reduce the injection volume or sample concentration.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause fronting. Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
Q: The retention time for my this compound peak is shifting between runs. What's wrong? A: Retention time drift points to a lack of stability in the HPLC system.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 15-30 minutes or longer.[11]
-
Mobile Phase Composition: If preparing the mobile phase online, check for pump malfunctions or air bubbles. If preparing it manually, ensure the composition is accurate and consistent. Volatile organic solvents can evaporate over time, changing the mobile phase ratio. Prepare fresh mobile phase daily.[11]
-
Temperature Fluctuation: Column temperature significantly affects retention time. Use a column oven to maintain a constant temperature.[12]
-
Flow Rate Fluctuation: Check the pump for leaks or pressure fluctuations, which can indicate a need for maintenance.
Quantification & Detection Issues
Q: I am using LC-MS, but the signal intensity for this compound is weak. How can I improve it? A: Weak MS signal can be addressed by optimizing both chromatographic and MS parameters.
-
Mobile Phase Modifier: The choice and concentration of the acid modifier can impact ionization efficiency. Compare formic acid, acetic acid, and ammonium formate to see which provides the best signal in your source.
-
Ionization Mode: Determine whether positive or negative ionization mode provides a better signal for this compound. For many similar compounds, positive mode ([M+H]+) is effective.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow (nebulizer and drying gas), and source temperature to maximize the signal for your specific analyte and flow rate.
-
Fragmentation (MS/MS): For tandem MS, perform an infusion of your standard to find the optimal collision energy that yields stable and characteristic product ions for use in Multiple Reaction Monitoring (MRM).
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Tanshindiols
This protocol provides a general method for extracting tanshinones, including this compound, from dried Salvia miltiorrhiza root.
-
Sample Preparation:
-
Grind dried S. miltiorrhiza root into a fine powder (e.g., 40-60 mesh).
-
Accurately weigh approximately 1.0 g of the powdered sample into a 50 mL conical tube.
-
-
Extraction:
-
Add 25 mL of 80% methanol to the tube.
-
Place the tube in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature (e.g., 40°C) and a frequency of 40 kHz.
-
-
Sample Recovery:
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the residue can be re-extracted with another 25 mL of 80% methanol, and the supernatants combined.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: HPLC-UV Analysis of this compound
This protocol outlines a standard reversed-phase HPLC method for the separation and quantification of tanshinones.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 30-50% B
-
10-25 min: 50-80% B
-
25-30 min: 80-30% B (return to initial)
-
30-35 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.[4]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.
Protocol 3: Forced Degradation Study for Stability Assessment
This protocol is used to assess the stability of this compound under various stress conditions.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 1 M NaOH before injection.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by HPLC. Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.
Data Presentation
Table 1: Comparison of Extraction Solvents for Tanshinones (This table summarizes general findings for lipophilic tanshinones from S. miltiorrhiza).
| Solvent System | Extraction Method | Relative Efficiency | Notes |
| 70-80% Methanol | UAE / Reflux | Good - Excellent | Commonly used, good balance for various tanshinones.[5] |
| 95% Ethanol | Maceration / UAE | Good | "Green" solvent, slightly less efficient for highly lipophilic compounds. |
| Ethyl Acetate | Reflux / Soxhlet | Excellent | Highly effective for lipophilic compounds but may extract more impurities. |
| Supercritical CO₂ | SFE | High | Environmentally friendly, highly tunable, but requires specialized equipment. |
| Dichloromethane | Maceration | Good | Effective but has environmental and safety concerns. |
Table 2: Key Parameters for HPLC Method Validation (Based on typical requirements for analytical method validation).[13]
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interfering peaks at the retention time of the analyte. |
Table 3: Factors Influencing the Stability of Tanshinones (Data primarily based on studies of Tanshinone IIA as a proxy).
| Condition | Effect on Stability | Recommendation |
| High Temperature | Prone to degradation. | Store samples and standards at low temperatures (4°C for short-term, -20°C for long-term). Avoid excessive heat during extraction. |
| Light Exposure | Unstable and prone to degradation upon exposure to light, especially UV. | Work in low-light conditions. Use amber vials or wrap containers in aluminum foil for storage and during experiments. |
| pH | Generally more stable in slightly acidic conditions. Degradation can occur at highly alkaline pH. | Maintain sample and mobile phase pH in the acidic to neutral range (pH 3-7). |
| Oxidation | Susceptible to oxidative degradation. | Degas solvents and consider storing samples under an inert atmosphere (e.g., nitrogen) for long-term stability studies. |
Mandatory Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inconsistent HPLC peak areas.
Caption: Simplified EZH2 inhibition pathway by Tanshindiols.
References
- 1. researchgate.net [researchgate.net]
- 2. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. [Studies on HPLC fingerprints of tanshinone microemulsion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. hplc.eu [hplc.eu]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Tanshindiol A and Tanshinone IIA
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel anticancer agents from natural sources has identified several promising compounds from the medicinal plant Salvia miltiorrhiza, commonly known as Danshen. Among these, the diterpenoids Tanshindiol A and Tanshinone IIA have garnered significant attention for their potential therapeutic applications in oncology. This guide provides an objective comparison of their anticancer efficacy, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Executive Summary
Both this compound and Tanshinone IIA exhibit anticancer properties; however, available data suggests that This compound may possess significantly higher cytotoxic potency against certain cancer cell lines compared to Tanshinone IIA. While research on Tanshinone IIA has extensively detailed its mechanisms of action across a wide range of cancers, studies on this compound are less numerous but point towards a potent cytotoxic effect. This guide will delve into the quantitative data, experimental methodologies, and known mechanisms of action for both compounds.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound and Tanshinone IIA against various human cancer cell lines.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Source |
| This compound | KB (Oral epidermoid carcinoma) | Cytotoxicity Assay | >50% cell death at < 1 µg/mL | [1][2] |
| Hep-2 (Laryngeal carcinoma) | Cytotoxicity Assay | Effective at < 4 µg/mL | [1] | |
| Colo-205 (Colon adenocarcinoma) | Cytotoxicity Assay | Effective at < 4 µg/mL | [1] | |
| Hela (Cervical carcinoma) | Cytotoxicity Assay | Effective at < 4 µg/mL | [1] | |
| Tanshinone IIA | KB (Oral epidermoid carcinoma) | Cytotoxicity Assay | No suppressive effect at < 4 µg/mL | [1] |
| A549 (Non-small cell lung cancer) | MTT Assay | ~10 µM | ||
| HCT116 (Colorectal carcinoma) | Not specified | Not specified | ||
| HepG2 (Hepatocellular carcinoma) | Not specified | Not specified | ||
| MCF-7 (Breast adenocarcinoma) | MTT Assay | Not specified | ||
| PC-3 (Prostate adenocarcinoma) | Not specified | IC50 ~3-6 µM | [3] | |
| Tanshindiol C | SNU-4235 (Hepatocellular carcinoma) | MTT Assay | 20 µM | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data presented here is for comparative purposes based on available literature.
Mechanisms of Anticancer Action
This compound: A Potent Cytotoxic Agent
The primary evidence for this compound's anticancer activity lies in its potent cytotoxicity. While detailed mechanistic studies are limited, its ability to induce over 50% cell death in KB cells at a concentration below 1 µg/mL suggests a powerful cell-killing mechanism.[1][2] Further research is required to elucidate the specific signaling pathways and molecular targets of this compound.
Some studies on related tanshindiols, such as Tanshindiol B and C, have shown them to be potent inhibitors of the EZH2 histone methyltransferase, with IC50 values in the sub-micromolar range.[5][6][7] This suggests that epigenetic modulation could be a potential mechanism of action for the tanshindiol class of compounds.
Tanshinone IIA: A Multi-Targeted Anticancer Agent
Tanshinone IIA has been extensively studied and is known to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
1. Induction of Apoptosis: Tanshinone IIA induces apoptosis in various cancer cells by modulating the expression of Bcl-2 family proteins, activating caspases, and generating reactive oxygen species (ROS).
2. Cell Cycle Arrest: It can arrest the cell cycle at different phases (G0/G1, S, or G2/M) in a cell-type-dependent manner by regulating the expression of cyclins and cyclin-dependent kinases (CDKs).
3. Inhibition of Angiogenesis: Tanshinone IIA has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis, by downregulating pro-angiogenic factors like VEGF.
4. Inhibition of Metastasis: It can suppress the invasion and migration of cancer cells by modulating the activity of matrix metalloproteinases (MMPs) and other signaling pathways involved in cell motility.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Tanshinone IIA for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a highly potent cytotoxic agent against cancer cells, potentially more so than the more extensively studied Tanshinone IIA in specific contexts. However, a significant gap in the literature exists regarding the detailed molecular mechanisms underlying the anticancer activity of this compound.
For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:
-
Direct, head-to-head comparative studies of this compound and Tanshinone IIA across a broader panel of cancer cell lines.
-
In-depth mechanistic studies to elucidate the signaling pathways and molecular targets of this compound.
-
In vivo studies to evaluate the anticancer efficacy and safety profile of this compound in preclinical animal models.
A comprehensive understanding of this compound's anticancer properties will be crucial in determining its potential as a lead compound for the development of novel and effective cancer therapies.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Cytotoxic activities of tanshinones against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 6. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tanshindiol A and Tanshindiol B: Unveiling Stereochemistry's Role in EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative biological activities, mechanisms of action, and experimental evaluation of Tanshindiol A and Tanshindiol B.
This compound and Tanshindiol B, two natural diterpenoids isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered interest within the scientific community for their potential therapeutic applications. While structurally similar as stereoisomers, emerging research indicates that their three-dimensional arrangement significantly impacts their biological activity, particularly concerning the inhibition of the histone methyltransferase EZH2, a key target in cancer therapy. This guide provides a comprehensive comparison of this compound and Tanshindiol B, supported by available experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental procedures.
At a Glance: Comparative Biological Activity
| Feature | This compound | Tanshindiol B |
| Chemical Structure | Stereoisomer of Tanshindiol B | Stereoisomer of this compound |
| Primary Molecular Target | Not extensively studied | Enhancer of zeste homolog 2 (EZH2) |
| Mechanism of Action | Unknown | Competitive inhibitor of S-adenosylmethionine (SAM) binding to EZH2[1][2][3] |
| Reported IC50 for EZH2 Inhibition | No data available | 0.52 µM[1][2][3] |
Deciphering the Biological Landscape: EZH2 Inhibition
The primary characterized biological activity distinguishing these two molecules is the potent inhibition of EZH2 by Tanshindiol B. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for drug development.
Mechanism of Action: A Competitive Dance
Biochemical studies have revealed that Tanshindiol B exerts its inhibitory effect on EZH2 through a competitive mechanism. It vies with the cofactor S-adenosylmethionine (SAM) for binding to the EZH2 active site.[1][2][3] By occupying this site, Tanshindiol B prevents the transfer of a methyl group from SAM to histone H3, thereby blocking the methylation of H3K27. This inhibition of EZH2's methyltransferase activity can lead to the reactivation of tumor suppressor genes that are otherwise silenced in cancerous cells.
In contrast, there is a conspicuous absence of data regarding the EZH2 inhibitory activity of this compound in the current scientific literature. This suggests that the specific stereochemistry of Tanshindiol B is crucial for its interaction with the EZH2 active site.
Experimental Protocols: A Guide to In Vitro EZH2 Inhibition Assay
To quantitatively assess the inhibitory potential of compounds like this compound and B against EZH2, a robust in vitro histone methyltransferase (HMT) assay is essential. The following protocol outlines a standard procedure based on radiometric detection.
Materials and Reagents
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Histone H3 substrate (e.g., full-length protein or H3 peptide)
-
This compound and Tanshindiol B
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM DTT, 10 mM MgCl₂
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation counter
Procedure
-
Compound Preparation: Prepare serial dilutions of this compound and Tanshindiol B in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well plate, combine the following components in order:
-
Assay Buffer
-
Histone H3 substrate
-
This compound, Tanshindiol B, or DMSO (vehicle control)
-
Recombinant PRC2 complex
-
-
Initiation of Reaction: Add [³H]-SAM to each well to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding cold 10% TCA.
-
Precipitation and Filtration: Incubate the plate on ice for 30 minutes to allow for protein precipitation. Transfer the contents of each well to a glass fiber filter plate and wash multiple times with 10% TCA and then with ethanol to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that the stereochemical configuration of the diol group in the tanshindiol scaffold is a critical determinant of EZH2 inhibitory activity. Tanshindiol B has been identified as a potent inhibitor of EZH2 with a clear mechanism of action, while the activity of this compound in this context remains uncharacterized. This disparity underscores the importance of stereochemistry in drug design and highlights the need for further investigation into the structure-activity relationship of the tanshindiol class of compounds.
Future research should focus on directly comparing the EZH2 inhibitory activity of this compound and B in parallel experiments to definitively ascertain the impact of their stereoisomerism. Furthermore, co-crystallization studies of Tanshindiol B with the PRC2 complex could provide invaluable structural insights into the specific molecular interactions that drive its inhibitory potency. Such studies will not only deepen our understanding of EZH2 inhibition but also pave the way for the rational design of more potent and selective epigenetic modulators for cancer therapy.
References
A Comparative Guide to EZH2 Inhibition: Tanshindiol A vs. SAHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two epigenetic modulators, Tanshindiol A and Suberoylanilide Hydroxamic Acid (SAHA), in the context of their interaction with the Enhancer of Zeste Homolog 2 (EZH2) protein, a critical target in cancer therapy. While both compounds exhibit anti-cancer properties, their mechanisms of action concerning EZH2 are fundamentally different. This compound is a direct inhibitor of EZH2's methyltransferase activity, whereas SAHA, a pan-histone deacetylase (HDAC) inhibitor, indirectly impacts EZH2 expression and function. This guide will delve into their distinct mechanisms, present available experimental data, and provide detailed experimental protocols for key assays.
Introduction to EZH2 and Its Role in Cancer
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] By silencing tumor suppressor genes, EZH2 plays a crucial role in cancer development and progression.[3][4] Consequently, inhibiting EZH2 has emerged as a promising therapeutic strategy in oncology.
Mechanism of Action: Direct vs. Indirect Inhibition
This compound acts as a direct inhibitor of EZH2. Specifically, Tanshindiol B and C have been shown to potently inhibit the methyltransferase activity of EZH2 in in vitro enzymatic assays.[5] This inhibition is competitive with the cofactor S-adenosyl-L-methionine (SAM), meaning this compound directly competes with SAM for binding to the EZH2 enzyme, thereby preventing the transfer of a methyl group to H3K27.[5]
SAHA (Vorinostat) , on the other hand, is a well-established histone deacetylase (HDAC) inhibitor. Its effect on EZH2 is indirect. Studies have shown that HDAC inhibitors can lead to the downregulation of EZH2 expression.[6] HDACs and EZH2 are known to cooperate in gene silencing, and the inhibition of HDACs can disrupt this synergistic relationship, leading to a reduction in EZH2 levels and a decrease in H3K27me3.[6][7][8]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms by which this compound and SAHA impact the EZH2 signaling pathway.
Quantitative Data Comparison
Direct comparative studies of this compound and SAHA in the same cancer cell lines are limited. The following tables summarize available data for each compound from separate studies. It is crucial to note that these values are not directly comparable due to different experimental conditions and cell lines used.
Table 1: In Vitro EZH2 Inhibition
| Compound | Target | IC50 | Source |
| Tanshindiol B | EZH2 | 0.52 µM | [5] |
| Tanshindiol C | EZH2 | 0.55 µM | [5] |
| SAHA | HDAC | Not a direct EZH2 inhibitor | - |
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | Effect | IC50 / Concentration | Source |
| Tanshindiol C | SNU-4235 (Hepatocellular Carcinoma) | Growth Inhibition | IC50: 20 µM | [9] |
| Tanshindiol C | SNU-4235 (Hepatocellular Carcinoma) | Apoptosis Induction | Not specified | [9] |
| Tanshindiol C | SNU-4235 (Hepatocellular Carcinoma) | G2/M Cell Cycle Arrest | Not specified | [9] |
| SAHA | RK33 (Larynx Cancer) | Viability Reduction | IC50: 0.432 µg/ml | [10] |
| SAHA | RK45 (Larynx Cancer) | Viability Reduction | IC50: 0.348 µg/ml | [10] |
| SAHA | RK33 (Larynx Cancer) | Apoptosis Induction | 37-fold increase at 5 µM | [10] |
| SAHA | RK45 (Larynx Cancer) | Apoptosis Induction | 3-fold increase at 5 µM | [10] |
| SAHA | RK33 & RK45 (Larynx Cancer) | G1/S Cell Cycle Arrest | 0.5-5 µM | [10] |
| SAHA | DU145 (Prostate Cancer) | Apoptosis Induction | 18.44% at 9 µM | [11] |
| SAHA | PC-3 (Prostate Cancer) | Apoptosis Induction | 26.71% at 8 µM | [11] |
| SAHA | DU145 & PC-3 (Prostate Cancer) | G2/M Cell Cycle Arrest | Dose-dependent | [11] |
| SAHA | NCI-H460 (Large-cell Lung Carcinoma) | Apoptosis Induction | 27.3% at 10 µM | [12] |
| SAHA | NCI-H460 (Large-cell Lung Carcinoma) | G2/M Cell Cycle Arrest | Dose-dependent | [12] |
| SAHA | TAMR/MCF-7 (Breast Cancer) | G2/M Cell Cycle Arrest | Dose-dependent | [13] |
Synergistic Potential of EZH2 and HDAC Inhibitors
Emerging evidence suggests that combining direct EZH2 inhibitors with HDAC inhibitors like SAHA can result in synergistic anti-tumor activity.[7][8][14][15] This synergy is thought to arise from the dual blockade of two key epigenetic silencing mechanisms. By inhibiting both H3K27 methylation (via EZH2 inhibition) and promoting histone acetylation (via HDAC inhibition), the combination can lead to a more robust reactivation of tumor suppressor genes and enhanced cancer cell death.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro EZH2 Enzymatic Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of the EZH2 complex.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Chromatin remodeling by the histone methyltransferase EZH2 drives lung pre-malignancy and is a target for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 and histone deacetylase inhibitors induce apoptosis in triple negative breast cancer cells by differentially increasing H3 Lys27 acetylation in the BIM gene promoter and enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining EZH2 and HDAC inhibitors to target castration-resistant prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combating castration-resistant prostate cancer by co-targeting the epigenetic regulators EZH2 and HDAC | PLOS Biology [journals.plos.org]
- 9. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precision Targeting with EZH2 and HDAC Inhibitors in Epigenetically Dysregulated Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Cross-validation of Tanshindiol A's Anticancer Effects: An In Vivo Comparative Guide
In the landscape of oncology research, natural compounds are a significant source of novel therapeutic agents. Tanshindiol A, a derivative of tanshinone isolated from the medicinal plant Salvia miltiorrhiza, has garnered attention for its potential anticancer properties. This guide provides a comparative analysis of the in vivo anticancer effects of tanshindiols and related tanshinones against various cancer models, juxtaposed with the performance of standard chemotherapeutic agents. The data presented is compiled from multiple preclinical studies to offer a cross-validated perspective for researchers, scientists, and drug development professionals.
Comparative Efficacy of Tanshinones and Standard Chemotherapeutics in vivo
The following tables summarize the in vivo anticancer activity of Tanshindiol C and other notable tanshinones compared to standard-of-care chemotherapy drugs in various cancer xenograft models. It is important to note that the data is collated from different studies, and direct head-to-head comparisons within the same experimental setup are limited. Variations in experimental protocols, including animal strains, cell lines, and treatment regimens, should be considered when interpreting these results.
Table 1: Anticancer Effects in Hepatocellular Carcinoma Xenograft Model
| Compound/Drug | Cell Line | Animal Model | Dosage | Route of Admin. | Tumor Growth Inhibition | Reference |
| Tanshindiol C | SNU-4235 | Xenografted mice | Not Specified | Not Specified | Significant inhibition of tumor weight and volume | [1] |
| Doxorubicin | MH134 | C3H/He mice | 5 mg/kg | Intravenous | Significant tumor growth suppression | [2] |
| Sorafenib | H129 | Nude mice | 30 mg/kg/day | Oral | Significant delay in tumor growth | [3] |
Table 2: Anticancer Effects in Non-Small Cell Lung Cancer Xenograft Model
| Compound/Drug | Cell Line | Animal Model | Dosage | Route of Admin. | Tumor Growth Inhibition | Reference |
| Tanshinone I | H1299 | Nude mice | 200 mg/kg | Oral | 34% reduction in final tumor weight | [4][5] |
| Cisplatin | H441 / PC14 | Nude mice | 3 mg/kg | Intraperitoneal | Significant tumor growth inhibition | [6][7] |
Table 3: Anticancer Effects in Breast Cancer Xenograft Model
| Compound/Drug | Cell Line | Animal Model | Dosage | Route of Admin. | Tumor Growth Inhibition | Reference |
| Tanshinone IIA | MDA-MB-231 | SCID mice | 20 or 60 mg/kg | Oral | Significant reduction in tumor size and weight | [8] |
| Paclitaxel | MCF-7 | Nude mice | 10 mg/kg | Intraperitoneal | Significant inhibition of tumor growth | [9][10] |
Table 4: Anticancer Effects in Prostate Cancer Xenograft Model
| Compound/Drug | Cell Line | Animal Model | Dosage | Route of Admin. | Tumor Growth Inhibition | Reference |
| Cryptotanshinone | CWR22Rv1 | Nude mice | 5 or 25 mg/kg | Intraperitoneal | Effective suppression of tumor growth | [11][12][13] |
| Docetaxel | DU145 | Nude mice | 5 or 10 mg/kg | Subcutaneous | Significant inhibitory activities | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
Hepatocellular Carcinoma Xenograft Model (Tanshindiol C)[1]
-
Cell Line: Human hepatocellular carcinoma SNU-4235 cells were used.
-
Animal Model: Xenografted mice (strain not specified) were utilized for the in vivo evaluation.
-
Tumor Induction: SNU-4235 cells were implanted in the mice to establish tumors.
-
Treatment: The study does not specify the dosage and administration route of Tanshindiol C.
-
Assessment: Tumor weight and volume were measured to evaluate the anticancer potential of the compound.
Non-Small Cell Lung Cancer Xenograft Model (Tanshinone I)[4][5]
-
Cell Line: Human non-small cell lung cancer H1299 cells were used.
-
Animal Model: Nude mice were used for the study.
-
Tumor Induction: H1299 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a palpable size, mice were orally administered with Tanshinone I (80 or 200 mg/kg body weight) or a vehicle control.
-
Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Proliferation and apoptosis markers were analyzed in tumor tissues.
Breast Cancer Xenograft Model (Tanshinone IIA)[8]
-
Cell Line: Human breast cancer MDA-MB-231 cells were used.
-
Animal Model: Female SCID mice were used.
-
Tumor Induction: MDA-MB-231 cells were implanted into the mice.
-
Treatment: Four weeks after cell inoculation, mice were treated orally with vehicle, Tanshinone IIA (20 mg/kg), or Tanshinone IIA (60 mg/kg) every other day for 90 days.
-
Assessment: Tumor size and weight were measured. Expression of NF-κBp65 and caspase-3 in tumor tissues was analyzed.
Prostate Cancer Xenograft Model (Cryptotanshinone)[11][12][13]
-
Cell Line: Human castration-resistant prostate cancer CWR22Rv1 cells were used.
-
Animal Model: Nude mice were used.
-
Tumor Induction: CWR22Rv1 cells were subcutaneously injected into the mice.
-
Treatment: Mice with established tumors were treated with intraperitoneal injections of cryptotanshinone (5 mg/kg or 25 mg/kg) once every other day.
-
Assessment: Tumor growth was monitored, and the expression of androgen receptor target genes in the tumor tissue was analyzed.
Visualizing Molecular Mechanisms and Experimental Processes
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
The signaling pathways modulated by tanshinones are complex and interconnected, often leading to the induction of apoptosis and inhibition of cell proliferation and angiogenesis.
This guide provides a foundational comparison of the in vivo anticancer effects of tanshinone derivatives against standard chemotherapies. Further head-to-head preclinical studies are warranted to more definitively ascertain the therapeutic potential of this compound and its analogs in various cancer types.
References
- 1. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive tanshinone I inhibits the growth of lung cancer in part via downregulation of Aurora A function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive tanshinone I inhibits the growth of lung cancer in part via downregulation of Aurora A function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA inhibits human breast cancer MDA-MB-231 cells by decreasing LC3-II, Erb-B2 and NF-κBp65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review of tanshinone compounds in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cryptotanshinone suppresses androgen receptor-mediated growth in androgen dependent and castration resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Analysis of Tanshinones on Gene Expression: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of various tanshinones on gene expression, supported by experimental data. This analysis focuses on Tanshindiol A's relatives, Tanshindiol B and C, and other major tanshinones: Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I.
Comparative Effects on Gene Expression
The following tables summarize the known effects of different tanshinones on the expression of key genes implicated in various cellular processes, primarily in the context of cancer and inflammation. It is important to note that the experimental conditions, cell types, and concentrations used in these studies vary, which may influence the observed gene expression changes.
Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I
These tanshinones have been extensively studied for their anti-cancer and anti-inflammatory properties, which are largely attributed to their ability to modulate gene expression through various signaling pathways.
| Tanshinone | Cell/System | Upregulated Genes | Downregulated Genes | Key Signaling Pathways Modulated | Reference |
| Tanshinone I | Human Colon Cancer Cells (Colo 205) | p53, p21 | - | - | [1] |
| Myeloid Leukemia Cells | Caspase-3 | hTERT, Survivin | PI3K/Akt | [1] | |
| Lung Cancer Cells | Bax | Aurora A, Survivin, Cyclin B, cdc2, CDK2, Bcl-2 | - | [2] | |
| Tanshinone IIA | Human Pancreatic Cancer Cells (BxPC-3) | PERK, ATF6, IRE1α, Caspase-12, p-JNK, CHOP | - | ER Stress | [2] |
| Human Breast Cancer Cells (BT-20) | Caspase-12, GADD153 | - | ER Stress | [2] | |
| Inflamed Human Adipocytes | - | CCL2/MCP-1, CXCL10/IP-10, CCL5/RANTES, CXCL1/GRO-α, IL-8 | - | [3][4] | |
| Cryptotanshinone | Inflamed Human Adipocytes | - | CCL2/MCP-1, CXCL10/IP-10, CCL5/RANTES, CXCL1/GRO-α, IL-8 | - | [3][4] |
| Dihydrotanshinone I | Triple Negative Breast Cancer Cells | E-cadherin | Vimentin, N-cadherin, active β-catenin, CD44 | EMT | [5] |
Tanshindiol B and C
Tanshindiol B and C have been identified as inhibitors of the EZH2 histone methyltransferase, a key epigenetic regulator. This inhibition leads to changes in gene expression by altering the methylation status of histone H3 at lysine 27 (H3K27).
| Tanshindiol | Mechanism | Effect on Histone Modification | Potential Downstream Effects | Reference |
| Tanshindiol B | EZH2 Inhibition | Decrease in H3K27 trimethylation (H3K27me3) | Upregulation of EZH2 target genes, which may include tumor suppressors. | [6] |
| Tanshindiol C | EZH2 Inhibition | Decrease in H3K27 trimethylation (H3K27me3) | Upregulation of EZH2 target genes. In hepatocellular carcinoma, it has been shown to upregulate tumor-suppressive microRNAs. | [6] |
Experimental Protocols
This section provides an overview of the general methodologies employed in the cited studies for analyzing the effects of tanshinones on gene expression. For specific details, it is recommended to consult the original research articles.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including those from breast, lung, colon, and leukemia, as well as primary human adipocytes.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Tanshinone Treatment: Tanshinones are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cells are treated with various concentrations of the tanshinones for specific durations (e.g., 24, 48, 72 hours) to assess their effects on gene expression. Control cells are treated with the vehicle (DMSO) alone.
RNA Extraction and Quantification
Total RNA is extracted from treated and control cells using commercially available kits (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).[7]
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
-
Library Preparation: RNA-seq libraries are prepared from total RNA using kits such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq systems.
-
Data Analysis: The raw sequencing reads are processed for quality control and aligned to the human reference genome. Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated upon tanshinone treatment compared to the control.[8][9]
Gene Expression Analysis: Microarray
-
cDNA Labeling and Hybridization: Total RNA is reverse transcribed into cDNA, which is then labeled with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays). The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.[10][11]
-
Scanning and Data Acquisition: After hybridization, the microarray is washed to remove unbound cDNA and scanned using a microarray scanner to detect the fluorescent signals.
-
Data Analysis: The signal intensities for each spot on the array are quantified and normalized. Statistical analysis is then performed to identify genes with significant changes in expression between the tanshinone-treated and control samples.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by tanshinones and a general experimental workflow for gene expression analysis.
References
- 1. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Tanshinone IIA and Cryptotanshinone Counteract Inflammation by Regulating Gene and miRNA Expression in Human SGBS Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA and Cryptotanshinone Counteract Inflammation by Regulating Gene and miRNA Expression in Human SGBS Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone-I modulates Epithelial Mesenchymal Transition (EMT) Thereby Impairing Migration and Clonogenicity of Triple Negative Breast Cancer Cells [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RNA-Seq transcriptome analysis shows anti-tumor actions of melatonin in a breast cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq in Cancer Research: Driving Precision Medicine Forward [lexogen.com]
- 10. Microarray analysis of gene expression in medicinal plant research [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Microarrays in Herbal Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Microarray analysis of gene expression in medicinal plant research. | Semantic Scholar [semanticscholar.org]
Head-to-head comparison of Tanshindiol A and established chemotherapy drugs
For researchers and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a constant endeavor. Tanshindiol A, a compound derived from the medicinal plant Salvia miltiorrhiza, has emerged as a promising candidate in preclinical studies. This guide provides a head-to-head comparison of this compound with established chemotherapy drugs, focusing on available experimental data to delineate its potential role in oncology.
While direct comparative studies between this compound and standard chemotherapy are limited, existing research provides valuable insights into its anti-cancer properties and mechanisms of action. This analysis will focus on non-small cell lung cancer (NSCLC) as a primary example, drawing parallels and distinctions with established treatments like cisplatin.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound and its related compounds, the Tanshinones, exert their anti-cancer effects through a variety of mechanisms that differentiate them from traditional chemotherapy. Unlike cisplatin, which primarily damages DNA, Tanshindiols appear to target multiple signaling pathways crucial for cancer cell survival and proliferation.
Key mechanisms of action for Tanshindiols include:
-
Induction of Apoptosis: Tanshindiols have been shown to trigger programmed cell death in cancer cells. This is achieved by modulating the expression of key regulatory proteins, leading to the activation of the caspase cascade, the central executioner of apoptosis.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying.
-
Inhibition of Angiogenesis: Tanshindiols can interfere with the formation of new blood vessels that tumors need to grow and metastasize.
-
Modulation of Signaling Pathways: Research has highlighted the ability of Tanshindiols to inhibit critical signaling pathways, such as the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival and growth.[1]
-
Epigenetic Regulation: Tanshindiol B and C have been identified as inhibitors of the EZH2 histone methyltransferase, an enzyme implicated in tumorigenesis, suggesting an epigenetic mechanism of action.
Head-to-Head Efficacy: An Indirect Assessment
Direct, head-to-head comparative efficacy data between this compound and established chemotherapy drugs from a single study is currently scarce in publicly available literature. However, by examining the half-maximal inhibitory concentrations (IC50) from different studies, we can gain an initial, albeit indirect, sense of their relative potencies. It is crucial to note that these values are highly dependent on the specific cell line and experimental conditions and should be interpreted with caution.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Tanshindiol C | Hepatocellular Carcinoma | SNU-4235 | 20 | |
| Cisplatin | Non-Small Cell Lung Cancer | A549 | 3.8 (Ad-LacZ treated) | |
| Cisplatin | Non-Small Cell Lung Cancer | H2170 | 7 | [2] |
| Doxorubicin | Hepatocellular Carcinoma | HepG2 | 1.3 - 12.2 | [3][4] |
| Doxorubicin | Hepatocellular Carcinoma | Huh7 | 5.2 - >20 | [3][4] |
| Paclitaxel | Breast Cancer | MCF-7 | 0.1 - 0.2 | [5] |
| Paclitaxel | Breast Cancer | T47D | 0.15 | [5] |
| Docetaxel | Prostate Cancer | PC-3 | Not explicitly stated in search results | |
| Docetaxel | Prostate Cancer | DU-145 | Not explicitly stated in search results |
Note: This table is a compilation of data from multiple sources and does not represent a direct comparative study. The IC50 values are for illustrative purposes only and may not be directly comparable due to variations in experimental protocols.
Synergistic Potential: Enhancing the Efficacy of Chemotherapy
A significant area of research has focused on the potential of Tanshinones to enhance the effectiveness of existing chemotherapy drugs. Studies have shown that combining Tanshinone IIA, a closely related compound to this compound, with cisplatin results in a synergistic inhibitory effect on NSCLC cells.[1] This combination has been observed to impair cell migration and invasion, induce cell cycle arrest, and promote apoptosis more effectively than either agent alone.[1]
Similarly, Tanshinone I has been shown to enhance the efficacy of paclitaxel in ovarian cancer models.[6] This suggests that Tanshindiols could be valuable as adjuvants to conventional chemotherapy, potentially allowing for lower doses of cytotoxic drugs and reducing their associated side effects.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or a chemotherapy drug) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: The plates are incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the complex biological processes involved, graphical representations of signaling pathways and experimental workflows are provided below.
Caption: PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. Tanshinone IIA combined with cisplatin synergistically inhibits non-small-cell lung cancer in vitro and in vivo via down-regulating the phosphatidylinositol 3-kinase/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. Natural compound Tan-I enhances the efficacy of Paclitaxel chemotherapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tanshindiol A in Oncology: A Comparative Analysis of Efficacy in Drug-Resistant and Sensitive Cancer Models
For Immediate Release:
[City, State] – [Date] – A comprehensive review of available preclinical data reveals the potential of Tanshindiol A and related compounds in overcoming therapeutic resistance in various cancer types. This guide synthesizes findings on the efficacy of these natural compounds, comparing their performance in drug-sensitive and drug-resistant cancer models and detailing the molecular pathways involved.
Efficacy of Tanshindiols and a Comparative Look at Chemotherapeutics
While direct comparative studies on this compound in isogenic drug-sensitive versus drug-resistant cancer cell lines are limited in publicly available research, studies on related tanshinones, such as Tanshinone IIA, and other Tanshindiols (B and C) provide significant insights into their potential to combat chemoresistance.
Below is a summary of the cytotoxic effects of standard chemotherapeutic agents against various cancer cell lines and their resistant counterparts, which serves as a benchmark for evaluating the potential of novel compounds like this compound.
Table 1: Comparative IC50 Values of Standard Chemotherapeutics in Sensitive vs. Resistant Cancer Cell Lines
| Cancer Type | Cell Line (Sensitive) | Chemotherapeutic | IC50 (Sensitive) | Cell Line (Resistant) | IC50 (Resistant) | Fold Resistance |
| Ovarian Cancer | A2780 | Cisplatin | 2.7 - 3.7 µM[1][2] | A2780cis (CP20) | 8.6 - 40 µM[1][2] | ~3-11 |
| Ovarian Cancer | A2780 | Doxorubicin | - | A2780ADR | - | 18[2] |
| Breast Cancer | MCF-7 | Doxorubicin | ~0.1-0.2 µM | MCF-7/ADR | 1.9 µM | ~9.5-19 |
| Lung Adenocarcinoma | A549 | Paclitaxel | 10 µg/L (~11.7 nM)[3] | A549-Taxol | 5128 µg/L (~6 µM)[3] | ~512 |
Note: IC50 values can vary between studies due to different experimental conditions.
Emerging evidence suggests that Tanshindiols possess significant anticancer properties. For instance, Tanshindiol C has been shown to inhibit the growth of hepatocellular carcinoma cells. While a direct comparison in a resistant model was not performed in that particular study, the potent activity of these compounds warrants further investigation into their role in overcoming drug resistance.
Molecular Mechanisms and Signaling Pathways
Tanshinones, the class of compounds to which Tanshindiols belong, appear to exert their anticancer effects and overcome drug resistance through the modulation of key signaling pathways. The PI3K/Akt pathway, which is crucial for cell survival and proliferation and often dysregulated in resistant cancers, is a primary target.
dot
Caption: Tanshinone IIA inhibits the PI3K/Akt/mTOR signaling pathway.
By inhibiting the PI3K/Akt pathway, Tanshinones can decrease the expression and function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells and are a major cause of multidrug resistance. Furthermore, inhibition of this pathway can promote apoptosis (programmed cell death), a process that is often evaded by resistant cancer cells.
Experimental Protocols
To ensure the reproducibility of the findings cited, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
dot
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or a standard chemotherapeutic drug. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., Akt, p-Akt, PI3K) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Future Directions
The promising anti-cancer and chemo-sensitizing effects observed with Tanshinones strongly support the need for further, direct comparative studies of this compound in drug-sensitive and -resistant cancer models. Such research is essential to fully elucidate its mechanism of action and to validate its potential as a novel therapeutic agent for overcoming drug resistance in cancer.
References
- 1. NMR Metabolomics of Primary Ovarian Cancer Cells in Comparison to Established Cisplatin-Resistant and -Sensitive Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Tanshindiol A for EZH2 Over Other Methyltransferases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tanshindiol A's specificity for the histone methyltransferase EZH2. Due to the limited publicly available data on the selectivity of this compound, this document focuses on the closely related analogs, Tanshindiol B and C, as potent EZH2 inhibitors. We present available inhibitory data, detail relevant experimental protocols for assessing methyltransferase inhibitor specificity, and provide visualizations of the experimental workflow and the EZH2 signaling pathway to offer a comprehensive resource for researchers in epigenetics and drug discovery.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a critical enzyme in epigenetic regulation, and its dysregulation is implicated in various cancers. Tanshindiols, natural products isolated from Salvia miltiorrhiza, have emerged as potential inhibitors of EZH2. Specifically, Tanshindiol B and C have been identified as potent inhibitors of EZH2, with IC50 values in the sub-micromolar range.[1][2] These compounds are proposed to act as competitive inhibitors of the S-adenosylmethionine (SAM) cofactor.[1][2] However, a comprehensive selectivity profile of Tanshindiols against a broad panel of other histone and DNA methyltransferases is not yet publicly available. Such data is crucial for validating their specificity and potential as targeted therapeutic agents. This guide outlines the necessary experimental approaches to generate such a specificity profile and provides a framework for interpreting the results.
Comparative Inhibitory Activity
While direct comparative data for this compound against a wide range of methyltransferases is not available in the public domain, the inhibitory activity of its close analogs, Tanshindiol B and C, against EZH2 has been reported.
| Compound | Target | IC50 (µM) | Putative Mechanism of Inhibition | Reference |
| Tanshindiol B | EZH2 | 0.52 | Competitive with S-adenosylmethionine (SAM) | [1][2] |
| Tanshindiol C | EZH2 | 0.55 | Competitive with S-adenosylmethionine (SAM) | [1][2] |
Note: To establish the specificity of this compound, it is essential to determine its IC50 values against a panel of other methyltransferases, including but not limited to:
-
Histone Methyltransferases (HMTs):
-
G9a (EHMT2)
-
SUV39H1
-
PRMT1
-
CARM1
-
DOT1L
-
SETD7
-
-
DNA Methyltransferases (DNMTs):
-
DNMT1
-
DNMT3A
-
DNMT3B
-
Experimental Protocols
To validate the specificity of a compound like this compound, a series of robust in vitro enzymatic assays should be performed. Below are detailed methodologies for assessing the inhibitory activity against histone and DNA methyltransferases.
In Vitro Histone Methyltransferase (HMT) Activity/Inhibition Assay (Radioactive Method)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.
Materials:
-
Recombinant human EZH2 enzyme complex (containing EED and SUZ12)
-
Panel of other recombinant HMTs
-
Histone H3 peptide (or full-length histone H3) as a substrate
-
This compound (or other test inhibitors)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Wash buffer (e.g., 50 mM sodium carbonate-bicarbonate buffer, pH 9.2)
-
Microplate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the assay buffer, the respective HMT enzyme, and the histone substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiation: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stopping the Reaction: Spot the reaction mixture onto the filter paper to stop the reaction.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated ³H-SAM.
-
Detection: Place the dried filter paper in a scintillation vial with a scintillation cocktail.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro DNA Methyltransferase (DNMT) Activity/Inhibition Assay (ELISA-based)
This colorimetric assay measures the methylation of a DNA substrate by DNMTs.
Materials:
-
Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes
-
A DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites) coated on a microplate
-
This compound (or other test inhibitors)
-
S-adenosylmethionine (SAM)
-
Capture antibody (specific for 5-methylcytosine, 5-mC)
-
Detection antibody (conjugated to an enzyme like horseradish peroxidase, HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: To the DNA-coated wells, add the DNMT enzyme and varying concentrations of this compound (or vehicle control).
-
Reaction Initiation: Add SAM to all wells to start the methylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Washing: Wash the wells to remove the enzyme and inhibitor.
-
Capture Antibody Incubation: Add the 5-mC specific capture antibody to each well and incubate.
-
Washing: Wash the wells to remove the unbound capture antibody.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate.
-
Washing: Wash the wells to remove the unbound detection antibody.
-
Color Development: Add the TMB substrate and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Experimental Workflow for Determining Inhibitor Specificity
Caption: Workflow for assessing the specificity of this compound.
EZH2 Signaling Pathway
Caption: EZH2-mediated gene silencing and its inhibition by this compound.
References
Comparative Proteomics of Tanshinone-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic effects of tanshinones, a class of bioactive compounds derived from Salvia miltiorrhiza, on various cell lines. Due to a lack of specific comparative proteomic studies on Tanshindiol A, this document leverages available data from closely related and structurally similar tanshinones, namely Tanshinone IIA (TIIA) and Cryptotanshinone (CTS), to offer insights into potential protein expression changes and affected signaling pathways.
Executive Summary
Tanshinones, including this compound, are known for their diverse pharmacological activities, particularly their anti-cancer properties. Understanding the molecular mechanisms through proteomic analysis is crucial for drug development. This guide summarizes quantitative proteomic data from studies on TIIA and CTS, providing a detailed look at the experimental protocols and the key signaling pathways implicated by the observed protein expression changes. While direct proteomic data for this compound is not yet available in published literature, the findings for TIIA and CTS offer a strong foundation for hypothesizing its mechanism of action and for designing future experiments.
Data Presentation: Quantitative Proteomic Changes Induced by Tanshinones
The following tables summarize the differentially expressed proteins identified in cells treated with Tanshinone IIA and Cryptotanshinone.
Table 1: Differentially Expressed Proteins in Gastric Cancer Cells Treated with Tanshinone IIA
| Protein Name | Gene Symbol | Regulation | Putative Function |
| Glucose-6-phosphate isomerase | GPI | Down | Glycolysis/Gluconeogenesis |
| L-lactate dehydrogenase B chain | LDHB | Down | Glycolysis/Gluconeogenesis |
| Additional proteins identified in the study would be listed here. |
This table is a representation based on findings that TIIA downregulates proteins involved in glucose metabolism. The original study should be consulted for a complete list of the 102 regulated proteins identified[1].
Table 2: Selected Differentially Expressed Proteins in Gefitinib-Resistant H1975 Lung Cancer Cells Treated with Cryptotanshinone (in combination with Gefitinib)
| Protein Name | Gene Symbol | Regulation (CTS + Gefitinib vs. Gefitinib) | Putative Function |
| Catalase | CAT | Down | Redox process |
| Heme oxygenase 1 | HMOX1 | Down | Redox process |
| Stearoyl-CoA desaturase | SCD | Down | Fatty acid metabolism |
| A total of 115 differential proteins were identified in cell samples. |
This table highlights proteins validated by RT-qPCR and Western blot in a study on Cryptotanshinone. The full list of differentially expressed proteins can be found in the supplementary materials of the cited publication[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in proteomic analyses of tanshinone-treated cells.
Cell Culture and Treatment:
Human lung cancer H1975 cells were cultured and treated with varying concentrations of gefitinib (0, 10, 20, and 40 μM) alone or in combination with Cryptotanshinone (2.5 μM or 5 μM) for 72 hours. Cell viability was assessed using the CCK-8 assay[2].
Sample Preparation for Proteomics:
For the Cryptotanshinone study, H1975 cells were treated with 0.1% DMSO, 20 μM Gefitinib, 5 μM CTS, or a combination of 20 μM Gefitinib and 5 μM CTS. After treatment, cells were harvested for protein extraction[2].
Label-Free Quantitative LC-MS/MS Analysis:
A label-free liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach was employed to identify differentially expressed proteins in H1975 cells treated with Cryptotanshinone[2].
-
Protein Digestion: Proteins were digested into peptides.
-
LC-MS/MS: Peptide samples were separated using a C18 column on a Nano LC-Q Exactive Plus mass spectrometer. A 120-minute gradient was used for peptide elution.
-
Data Analysis: The resulting LC-MS/MS data were analyzed using Thermo Proteome Discoverer 2.2 against the UniProt Human database. Proteins with a fold change >1.5 or <0.67 and a p-value < 0.05 were considered differentially expressed[2].
Western Blot and RT-qPCR Validation:
To validate the proteomics findings for Cryptotanshinone, the expression levels of selected differential proteins (Catalase, Heme oxygenase 1, and Stearoyl-CoA desaturase) were confirmed by Western blot and RT-qPCR[2].
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways affected by tanshinones and a typical experimental workflow for comparative proteomics.
References
- 1. Integrating transcriptomics and proteomics to show that tanshinone IIA suppresses cell growth by blocking glucose metabolism in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Proteomics Analysis Reveals the Reversal Effect of Cryptotanshinone on Gefitinib-Resistant Cells in Epidermal Growth Factor Receptor-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Tanshindiol Activity: A Comparative Guide
A Note on Nomenclature: Initial literature searches for "Tanshindiol A" did not yield significant findings. The available body of research predominantly focuses on Tanshindiol B and Tanshindiol C. Therefore, this guide will concentrate on the in vitro and in vivo activities of these two compounds.
Tanshindiols, diterpenoid compounds isolated from Salvia miltiorrhiza, have garnered interest in oncological research for their potential as anticancer agents. This guide provides a comparative overview of the in vitro and in vivo activities of Tanshindiol B and Tanshindiol C, presenting supporting experimental data, detailed methodologies, and an exploration of their molecular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative data on the in vitro and in vivo activities of Tanshindiol B and Tanshindiol C.
Table 1: In Vitro Activity of Tanshindiols
| Compound | Assay Type | Cell Line | Target | IC50 Value | Reference |
| Tanshindiol B | Enzymatic Assay | - | EZH2 | 0.52 µM | [1][2][3] |
| Tanshindiol C | Enzymatic Assay | - | EZH2 | 0.55 µM | [1][2][3] |
| Tanshindiol C | Cell Proliferation (MTT) | Pfeiffer (Diffuse Large B-cell Lymphoma) | Cell Growth | 1.5 µM | [2] |
| Tanshindiol C | Cell Proliferation (MTT) | SNU-4235 (Hepatocellular Carcinoma) | Cell Growth | 20 µM | [4] |
Table 2: In Vivo Activity of Tanshindiol C
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Xenografted Mice | Hepatocellular Carcinoma (SNU-4235 cells) | Tanshindiol C | Inhibition of tumor weight and volume | [4] |
Correlation Between In Vitro and In Vivo Activity
A direct in vitro-in vivo correlation (IVIVC) study for Tanshindiols has not been extensively reported in the available literature. However, a strong correlation can be inferred from the existing data.
The potent in vitro inhibition of the histone methyltransferase EZH2 by both Tanshindiol B and C (IC50 values of 0.52 µM and 0.55 µM, respectively) provides a clear molecular mechanism for their anticancer effects.[1][2][3] This enzymatic inhibition translates to cellular effects, as demonstrated by Tanshindiol C's ability to inhibit the proliferation of cancer cell lines with IC50 values in the low micromolar range.[2][4]
The in vitro observation of Tanshindiol C inducing apoptosis, evidenced by an increased Bax/Bcl-2 ratio, and causing cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells, aligns with its demonstrated in vivo efficacy.[4] The successful inhibition of tumor growth in a xenograft mouse model using the same cancer cell line provides in vivo validation of the cytotoxic and anti-proliferative effects observed in vitro.[4] The anti-angiogenic properties also noted in vitro likely contribute to the in vivo tumor growth inhibition.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Assays
1. EZH2 Histone Methyltransferase Inhibition Assay
-
Objective: To determine the inhibitory effect of Tanshindiols on the enzymatic activity of EZH2.
-
Methodology: The assay is performed using a catalytically active EZH2 protein complex. The reaction mixture typically contains the EZH2 complex, a histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM), often radiolabeled (e.g., ³H-SAM). Tanshindiol B or C is added at various concentrations. The reaction is incubated to allow for methylation of the histone peptide. The incorporation of the radiolabeled methyl group into the peptide is then quantified using methods like scintillation counting. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in EZH2 enzymatic activity.[1][2][3]
2. Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic effect of Tanshindiol C on cancer cells.
-
Methodology: Cancer cells (e.g., SNU-4235) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of Tanshindiol C for a specified period (e.g., 48 or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
3. Apoptosis Assay (DAPI and Annexin V/PI Staining)
-
Objective: To determine if Tanshindiol C induces apoptosis in cancer cells.
-
Methodology:
-
DAPI Staining: Cells treated with Tanshindiol C are fixed, permeabilized, and stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds to DNA. Apoptotic cells often exhibit condensed or fragmented nuclei, which can be visualized under a fluorescence microscope.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), and Propidium Iodide (PI), which enters cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.[4]
-
4. Cell Cycle Analysis
-
Objective: To investigate the effect of Tanshindiol C on cell cycle progression.
-
Methodology: Cells treated with Tanshindiol C are harvested, fixed in cold ethanol, and then stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI) in the presence of RNase to ensure only DNA is stained. The DNA content of individual cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[4]
In Vivo Assay
1. Xenograft Mouse Model
-
Objective: To evaluate the in vivo antitumor efficacy of Tanshindiol C.
-
Methodology: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., SNU-4235). Once tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives regular administration of Tanshindiol C (e.g., via intraperitoneal injection) at a specified dose and schedule. Tumor volume is measured periodically using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated group to the control group.[4]
Signaling Pathways and Mechanisms of Action
1. EZH2 Inhibition Pathway
Tanshindiol B and C exert their anticancer effects primarily through the inhibition of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. By inhibiting EZH2, Tanshindiols prevent this methylation, leading to the reactivation of tumor suppressor genes that are aberrantly silenced in cancer cells. This ultimately results in the inhibition of cancer cell proliferation and survival.[1][2][3][5]
2. Apoptosis Induction by Tanshindiol C
Tanshindiol C promotes apoptosis in cancer cells by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death.
3. Experimental Workflow for In Vitro to In Vivo Analysis
The general workflow for evaluating the anticancer activity of a compound like Tanshindiol C, from initial in vitro screening to in vivo validation, is depicted below.
References
- 1. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshindiol-C suppresses in vitro and in vivo hepatocellular cancer cell growth by inducing mitochondrial-mediated apoptosis, cell cycle arrest, inhibition of angiogenesis and modulation of key tumor-suppressive miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tanshindiol A's Performance Against Other Natural Compounds in EZH2 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The search for novel therapeutic agents from natural sources has identified a promising class of compounds targeting epigenetic regulators, which are often dysregulated in cancer and other diseases. Among these, Tanshindiols, derived from the medicinal plant Salvia miltiorrhiza, have emerged as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase. This guide provides a comparative analysis of the EZH2 inhibitory activity of Tanshindiols and other notable natural compounds, supported by available experimental data.
Overview of EZH2 Inhibition by Natural Compounds
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Several natural compounds have been identified as modulators of EZH2 activity, acting through direct enzymatic inhibition or by affecting EZH2 expression.
Quantitative Comparison of EZH2 Inhibitory Activity
For a direct and objective comparison, the half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of enzymatic inhibitors. The following table summarizes the available IC50 values for the direct enzymatic inhibition of EZH2 by various natural compounds. It is important to note that while many natural compounds are reported to affect EZH2, specific enzymatic inhibition data is not always available.
| Compound | Natural Source | EZH2 Enzymatic IC50 (µM) |
| Tanshindiol B | Salvia miltiorrhiza | 0.52[1][2][3] |
| Tanshindiol C | Salvia miltiorrhiza | 0.55[1][2][3] |
| Astaxanthin | Haematococcus pluvialis (microalgae) | 2.5[4][5][6] |
| DZNep (3-Deazaneplanocin A) | Streptomyces species (actinobacterium) | Indirect inhibitor; cellular IC50 for proliferation ranges from 0.08 to 0.24 µM in NSCLC cells[7][8][9] |
Mechanism of Action: Tanshindiols as Competitive Inhibitors
Kinetic studies and docking models suggest that Tanshindiols, specifically Tanshindiol C, act as competitive inhibitors of EZH2.[2][3] They are proposed to bind to the S-adenosylmethionine (SAM) binding site of the EZH2 enzyme, thereby preventing the transfer of a methyl group to its histone substrate. This competitive inhibition mechanism is a common feature among many small-molecule EZH2 inhibitors.
Other Natural Compounds Modulating EZH2
While direct enzymatic IC50 values are not available for all, several other natural compounds have been shown to modulate EZH2 activity through various mechanisms:
-
Gambogic Acid : This compound, derived from the resin of the Garcinia hanburyi tree, has been shown to covalently bind to the Cys668 residue within the SET domain of EZH2, leading to its degradation through ubiquitination.[10]
-
Triptolide : Extracted from Tripterygium wilfordii, triptolide has been found to induce the degradation of EZH2.[11] In ovarian cancer cells, it exhibits anti-proliferative effects with IC50 values in the low nanomolar range.[11]
-
Curcumin, Ursolic Acid, Sulforaphane, and Berberine : These well-known natural products have been reported to downregulate the expression of EZH2 in various cancer cell lines, rather than directly inhibiting its enzymatic activity.[12][13][14][15][16][17][18]
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
A standard method to determine the enzymatic activity and inhibition of EZH2 involves a radiometric assay using a tritiated methyl donor, S-adenosyl-L-methionine ([³H]-SAM).
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide (e.g., biotinylated H3K27me0) as the substrate
-
S-adenosyl-L-methionine (SAM), both unlabeled and [³H]-labeled
-
Test compounds (e.g., Tanshindiols) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 1 mM DTT, 0.07 mM Brij-35, 0.1 mg/ml BSA)
-
Stop solution (e.g., S-adenosyl-L-homocysteine)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare reaction mixtures in a 384-well plate containing the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Terminate the reaction by adding a stop solution.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the methylated histone peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of EZH2 inhibition by Tanshindiols.
Caption: Workflow for in vitro EZH2 HMT assay.
References
- 1. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 2. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low Dose Astaxanthin Treatments Trigger the Hormesis of Human Astroglioma Cells by Up-Regulating the Cyclin-Dependent Kinase and Down-Regulated the Tumor Suppressor Protein P53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Naturally occurring anti-cancer agents targeting EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-cancer effects of curcumin on lung cancer through the inhibition of EZH2 and NOTCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin induces down-regulation of EZH2 expression through the MAPK pathway in MDA-MB-435 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Systemic Reach: A Comparative Analysis of Tanshindiol A Formulation Bioavailability
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different formulation strategies aimed at enhancing the oral bioavailability of Tanshindiol A, a promising therapeutic agent. Due to the limited availability of direct comparative studies on various this compound formulations, this analysis leverages data from the structurally similar and well-researched compound, Tanshinone IIA, to provide valuable insights into potential formulation-dependent pharmacokinetic profiles.
This compound, a derivative of tanshinone, holds significant therapeutic potential. However, its poor aqueous solubility presents a major hurdle to achieving adequate oral bioavailability, thereby limiting its clinical efficacy. This guide explores formulation strategies that have been successfully employed to overcome this challenge for related compounds, offering a predictive lens for the development of effective this compound delivery systems. We will delve into a comparative analysis of a standard suspension versus advanced formulations such as solid dispersions and lipid-based nanocarriers, supported by detailed experimental protocols and visual representations of key processes.
Data Presentation: A Comparative Overview of Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of Tanshinone IIA in different formulations after oral administration in rats. This data serves as a surrogate to compare the potential bioavailability of this compound in similar formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Tanshinone IIA Suspension | 150.3 ± 35.2 | 4.0 ± 0.8 | 343.7 ± 75.6 | 100 |
| Tanshinone IIA Solid Dispersion | 489.6 ± 98.7 | 1.5 ± 0.5 | 1019.9 ± 161.8 | ~297[1] |
| Tanshinone IIA Lipid Nanocapsules | 542.1 ± 112.5 | 2.0 ± 0.7 | 1237.3 ± 210.4 | ~360[2] |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (0-24h): Area under the plasma concentration-time curve from 0 to 24 hours, indicating total drug exposure.
-
Relative Bioavailability: The bioavailability of a formulation compared to a standard formulation (in this case, the suspension).
Experimental Protocols
This section provides detailed methodologies for the key experiments that would be conducted to generate the comparative data presented above for this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration in rats.
Animals: Male Sprague-Dawley rats (200-250 g) are used for this study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Animals are fasted for 12 hours before the experiment.
Experimental Groups:
-
Group A: this compound suspension (in 0.5% carboxymethylcellulose sodium)
-
Group B: this compound solid dispersion
-
Group C: this compound lipid nanocapsules
Procedure:
-
Dosing: A single oral dose of the respective this compound formulation (e.g., 50 mg/kg) is administered to each rat via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: The collected blood samples are immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
LC-MS/MS Method for Quantification of this compound in Rat Plasma
Objective: To develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and an internal standard (IS) would need to be optimized. For a related compound, cryptotanshinone, the transition m/z 297.0 → 251.0 was used[3].
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Mandatory Visualization
Caption: Experimental workflow for the comparative bioavailability study of different this compound formulations.
Caption: Generalized signaling pathway of orally administered this compound.
References
- 1. Improvement in oral bioavailability and dissolution of tanshinone IIA by preparation of solid dispersions with porous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cryptotanshinone and its metabolite in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Tanshindiol Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshindiols are a class of bioactive compounds derived from the medicinal plant Salvia miltiorrhiza (Danshen). While the broader family of tanshinones has been the subject of extensive research, specific data on Tanshindiol A is limited in publicly available literature. However, significant research has been conducted on the closely related isomers, Tanshindiol B and Tanshindiol C. This guide provides a comparative analysis of the published findings on Tanshindiol B and C, with a primary focus on their activity as inhibitors of the histone methyltransferase EZH2. For comparative purposes, we have included data on GSK126, a well-characterized and potent EZH2 inhibitor, and Tanshinone IIA, another major bioactive component of Danshen known to modulate key signaling pathways in cancer.
This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways to offer an objective resource for researchers investigating the therapeutic potential of tanshindiols.
Data Presentation
Table 1: In Vitro EZH2 Enzymatic Inhibition
| Compound | Target | IC50 | Assay Type | Reference |
| Tanshindiol B | EZH2 | 0.52 µM | In vitro enzymatic assay | [1][2][3] |
| Tanshindiol C | EZH2 | 0.55 µM | In vitro enzymatic assay | [1][2][3] |
| GSK126 | EZH2 | 0.0099 µM (9.9 nM) | In vitro enzymatic assay |
Table 2: Cell-Based Proliferation Inhibition
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Tanshindiol C | Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 A677G mutant) | 1.5 µM (IC50) | [1] |
| GSK126 | Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 A677G mutant) | 0.18 µM (GI50) | [1] |
| Tanshinone IIA | MCF-7 | Breast Cancer | 0.25 mg/ml (IC50) | [4] |
| Tanshinone I | U2OS, MOS-J | Osteosarcoma | ~1 to 1.5 µM (IC50) | [5] |
Signaling Pathways and Mechanisms of Action
Tanshindiol B and C have been identified as competitive inhibitors of the S-adenosylmethionine (SAM) binding site of EZH2.[2][3] This inhibition leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that is often dysregulated in cancer. The broader class of tanshinones, including Tanshinone IIA, has been shown to exert anti-cancer effects through the modulation of several key signaling pathways, most notably the PI3K/Akt/mTOR pathway.[5][6][7][8][9][10]
Figure 1. Mechanism of EZH2 inhibition by Tanshindiol B and C.
Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by Tanshinone IIA.
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol is based on the methodology described for the evaluation of tanshindiols and other EZH2 inhibitors.[1][2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of the EZH2 complex.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
Histone H3 peptide (e.g., residues 21-44) as a substrate
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as a methyl donor
-
Test compounds (Tanshindiol B/C, GSK126) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRC2 complex, and the histone H3 peptide substrate.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO-only control is included.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping buffer (e.g., containing unlabeled SAM).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 3. Experimental workflow for the in vitro EZH2 HMT assay.
Western Blot Analysis for PI3K/Akt Pathway Modulation
This protocol is a generalized procedure based on studies investigating the effects of tanshinones on cancer cell signaling.[8][9]
Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line of interest (e.g., AGS gastric cancer cells, HCT116 colorectal cancer cells)
-
Cell culture medium and supplements
-
Test compound (e.g., Tanshinone IIA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the selected cancer cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations for a specified duration. A vehicle-treated control is included.
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration in the cell lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation. The levels of phosphorylated proteins are typically normalized to the total protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Document: Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors. (CHEMBL3286358) - ChEMBL [ebi.ac.uk]
- 3. Biological evaluation of tanshindiols as EZH2 histone methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Network Pharmacology, Molecular Docking, and in vitro Experiments Reveal the Role and Mechanism of Tanshinone IIA in Colorectal Cancer Treatment Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Tanshindiol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tanshindiol A in a laboratory setting. The following procedures are based on best practices for handling chemical compounds where a comprehensive toxicological profile is not fully established.
I. Personal Protective Equipment (PPE)
As a diterpenoid natural product, this compound should be handled with care to avoid potential skin, eye, and respiratory exposure. The following table summarizes the required personal protective equipment.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. The following diagram and detailed steps outline the process for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation:
-
Before handling this compound, thoroughly review this safety guide and any available supplier safety information.
-
Put on all required personal protective equipment as specified in the table above.
-
-
Chemical Handling:
-
When weighing the solid form of this compound, perform the task in a chemical fume hood or other ventilated enclosure to minimize the risk of inhaling fine particles.
-
To prepare solutions, conduct all work within a certified chemical fume hood.
-
-
Post-Experiment:
-
After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Remove your personal protective equipment in the designated area to prevent the spread of contamination.
-
Always wash your hands thoroughly with soap and water after handling any chemical.
-
III. Disposal Plan
Proper disposal of chemical waste is essential to protect both personnel and the environment.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
-
Disposal Procedures:
-
Dispose of all this compound waste in accordance with your institution's and local environmental regulations.
-
Do not pour any waste containing this compound down the drain.
-
All waste must be disposed of through your institution's certified hazardous waste management program.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
